Technical Documentation Center

3-(Benzyloxy)-6-methylpyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Benzyloxy)-6-methylpyridazine
  • CAS: 6958-54-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(Benzyloxy)-6-methylpyridazine (CAS 6958-54-9)

Executive Summary In modern medicinal chemistry, the pyridazine ring is a privileged diazine heterocycle. Its unique capacity to act as a bidentate hydrogen bond acceptor, coupled with its ability to modulate the physico...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyridazine ring is a privileged diazine heterocycle. Its unique capacity to act as a bidentate hydrogen bond acceptor, coupled with its ability to modulate the physicochemical properties (e.g., aqueous solubility, LogP) of lipophilic drug candidates, has cemented its legacy in drug discovery [1].

3-(Benzyloxy)-6-methylpyridazine (CAS 6958-54-9) serves as a highly versatile, bifunctional building block. By masking the tautomerizable pyridazin-3-ol core with a robust benzyl ether and providing an activated 6-methyl handle, this compound allows chemists to execute complex synthetic sequences without premature interference from the polar pyridazinone system. This guide deconstructs the structural dynamics, reactivity profiles, and validated experimental methodologies associated with this critical intermediate.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 3-(Benzyloxy)-6-methylpyridazine is critical for designing downstream purification and reaction conditions. The data below summarizes the core metrics required for laboratory handling [2].

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Significance
Chemical Name 3-(Benzyloxy)-6-methylpyridazineStandard IUPAC nomenclature.
CAS Number 6958-54-9Primary identifier for inventory and safety tracking.
Molecular Formula C₁₂H₁₂N₂ODetermines exact mass for high-resolution MS.
Molecular Weight 200.24 g/mol Utilized for precise stoichiometric calculations.
Melting Point 105 °CHigh crystallinity; ideal for recrystallization protocols.
Boiling Point 381.9 ± 27.0 °CIndicates low volatility; distillation is not recommended.
Commercial Purity ≥98%Suitable for sensitive transition-metal catalysis.
Storage Conditions Refrigerated (2-8 °C)Suppresses slow photolytic/oxidative ether cleavage.
Electronic Causality & Reactivity

The structural brilliance of this molecule lies in its electronic push-pull system. The benzyloxy group acts as an electron-donating moiety via resonance, locking the molecule into the aromatic lactim ether form. This significantly increases the molecule's solubility in organic solvents (e.g., DCM, EtOAc) compared to its unprotected pyridazinone counterpart. Conversely, the adjacent nitrogen atoms of the diazine core are strongly electron-withdrawing. This inductive effect highly activates the 6-methyl group, lowering the pKa of its protons and making it exceptionally susceptible to radical halogenation or condensation reactions.

Synthetic Workflows & Methodologies

The utility of 3-(Benzyloxy)-6-methylpyridazine is best demonstrated through its divergent synthetic pathways. Depending on the target pharmaceutical, the molecule can be selectively deprotected, halogenated, or oxidized.

G SM 3-(Benzyloxy)-6-methylpyridazine (CAS 6958-54-9) PathA Hydrogenolysis (Pd/C, H2) SM->PathA PathB Radical Bromination (NBS, AIBN, hν/Δ) SM->PathB PathC Oxidation (KMnO4 or SeO2) SM->PathC ProdA 6-Methylpyridazin-3-ol (Pyridazinone Tautomer) PathA->ProdA ProdB 3-(Benzyloxy)-6-(bromomethyl)pyridazine PathB->ProdB ProdC 3-(Benzyloxy)pyridazine-6-carboxylic acid PathC->ProdC

Synthetic divergence of 3-(Benzyloxy)-6-methylpyridazine via selective functionalization.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must be more than a list of steps; they must include built-in validation mechanisms to ensure the structural integrity of the product before proceeding to the next synthetic stage.

Protocol A: Chemoselective Deprotection (Hydrogenolysis)

Objective: Unmask the pyridazinone core to enable hydrogen bond donor/acceptor interactions in the target biological binding pocket.

  • Step 1: Dissolve 10 mmol of 3-(Benzyloxy)-6-methylpyridazine in 30 mL of absolute ethanol. Causality: Ethanol efficiently solvates the starting material and acts as an excellent proton shuttle at the palladium surface during hydrogen transfer.

  • Step 2: Add 10 mol% of 10% Pd/C (Palladium on Carbon). Purge the reaction flask with N₂ for 5 minutes, followed by H₂ gas via a balloon.

  • Step 3: Stir vigorously at room temperature for 4-6 hours.

  • Step 4: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst, and concentrate the filtrate in vacuo.

Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The starting material (highly UV-active, high Rf in 1:1 Hexane/EtOAc) will disappear. It will be replaced by a highly polar baseline spot (the deprotected pyridazinone), which stains positively with KMnO₄ due to the exposed N-H/O-H tautomeric system. Complete consumption of the starting material validates the efficiency of the hydrogen transfer.

Protocol B: Radical Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Create an electrophilic center at the 6-methyl position for subsequent SN2 displacement (e.g., amine attachment) or cross-coupling.

  • Step 1: Suspend 10 mmol of the starting material in 40 mL of Trifluorotoluene (PhCF₃). Causality: While CCl₄ is traditional, PhCF₃ is a field-proven, greener alternative that mimics the non-polar, unreactive nature of CCl₄, allowing the radical chain reaction to proceed without solvent abstraction side-reactions.

  • Step 2: Add 11 mmol of N-Bromosuccinimide (NBS) and 0.5 mmol of Azobisisobutyronitrile (AIBN).

  • Step 3: Heat the mixture to reflux (approx. 85 °C) under an inert argon atmosphere for 3 hours. Causality: AIBN decomposes at ~65 °C to yield isobutyronitrile radicals, which abstract the weak bromine atom from NBS, propagating the chain reaction specifically at the activated methyl position.

Self-Validation Checkpoint: As the reaction proceeds, the dense NBS powder at the bottom of the flask is consumed, and the less dense succinimide byproduct forms and floats to the surface of the solvent. This phase-state transition provides a real-time, visual confirmation of radical propagation and reaction progression without needing to break the inert atmosphere.

Application in Medicinal Chemistry

The strategic use of 3-(Benzyloxy)-6-methylpyridazine is deeply embedded in the historical evolution of pyridazine derivatives in drug discovery [3]. The benzyloxy group is frequently utilized during early Structure-Activity Relationship (SAR) campaigns to artificially inflate the lipophilicity (LogP) of a fragment, allowing it to passively cross cellular membranes in in vitro assays. Once the active pharmacophore is validated, the benzyl group is cleaved to reveal the polar pyridazinone, which is a structural hallmark of potent cardiovascular agents (e.g., the inotropic agent levosimendan) and highly selective kinase inhibitors.

References

Exploratory

3-benzyloxy-6-methylpyridazine chemical structure and molecular weight

Comprehensive Technical Guide on 3-Benzyloxy-6-methylpyridazine: Structural Characterization and Synthetic Methodologies Executive Summary 3-Benzyloxy-6-methylpyridazine (CAS: 6958-54-9) is a pivotal heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on 3-Benzyloxy-6-methylpyridazine: Structural Characterization and Synthetic Methodologies

Executive Summary

3-Benzyloxy-6-methylpyridazine (CAS: 6958-54-9) is a pivotal heterocyclic building block widely utilized in medicinal chemistry and agrochemical development[1]. Characterized by a pyridazine core substituted with a benzyloxy group at the 3-position and a methyl group at the 6-position, this compound offers unique physicochemical properties. This technical guide provides a rigorous analysis of its molecular structure, an optimized and self-validating protocol for its synthesis via nucleophilic aromatic substitution (SNAr), and its downstream utility in drug discovery.

Physicochemical Profiling & Structural Analysis

The structural integrity of 3-benzyloxy-6-methylpyridazine relies on the electron-deficient nature of the 1,2-diazine (pyridazine) ring. The incorporation of a benzyloxy moiety introduces lipophilicity and steric bulk, while the 6-methyl group provides a handle for further functionalization (e.g., radical bromination or oxidation). The molecular weight of the target compound is precisely 200.24 g/mol [1].

Table 1: Physicochemical Properties of 3-Benzyloxy-6-methylpyridazine and Precursors

Parameter3-Benzyloxy-6-methylpyridazine3-Chloro-6-methylpyridazineBenzyl Alcohol
CAS Number 6958-54-9[1]1121-79-5[2]100-51-6
Molecular Formula C12H12N2OC5H5ClN2[3]C7H8O
Molecular Weight 200.24 g/mol [1]128.56 g/mol [4]108.14 g/mol
Role in Synthesis Target ProductElectrophile (Substrate)Nucleophile (Precursor)

Mechanistic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 3-benzyloxy-6-methylpyridazine is classically achieved through an SNAr mechanism. The electron-withdrawing nature of the pyridazine nitrogen atoms activates the 3-position towards nucleophilic attack.

Causality of Reagent Selection:

  • Base (Sodium Hydride, NaH): Benzyl alcohol is a weak nucleophile. Deprotonation by a strong, non-nucleophilic base like NaH generates the highly reactive benzyloxide anion without triggering competing side reactions.

  • Solvent (DMF or THF): Polar aprotic solvents stabilize the Meisenheimer complex intermediate during the SNAr reaction, significantly lowering the activation energy barrier for the displacement of the chloride ion.

  • Temperature Control: The initial deprotonation is highly exothermic and must be controlled at 0 °C to prevent solvent decomposition. The subsequent SNAr step is typically performed at room temperature or with mild heating to ensure complete conversion.

SNAr_Workflow N1 Phase 1: Alkoxide Generation Benzyl Alcohol + NaH in DMF (0°C) IPC1 IPC 1: Monitor H2 Gas Evolution (Wait until bubbling ceases) N1->IPC1 N2 Phase 2: SNAr Reaction Add 3-Chloro-6-methylpyridazine (RT, 4-6h) IPC1->N2 IPC2 IPC 2: TLC / LC-MS Analysis (Confirm mass m/z 201 [M+H]+) N2->IPC2 N3 Phase 3: Quench & Workup H2O Quench, EtOAc Extraction, Brine Wash IPC2->N3 N4 Phase 4: Purification Silica Gel Chromatography (Hex/EtOAc) N3->N4 Product Pure Target Compound 3-Benzyloxy-6-methylpyridazine N4->Product

Figure 1: Self-validating synthetic workflow for 3-benzyloxy-6-methylpyridazine via SNAr.

Experimental Protocol: Self-Validating Synthesis

This protocol outlines the step-by-step synthesis of 3-benzyloxy-6-methylpyridazine, incorporating strict in-process controls (IPCs) to ensure reproducibility, safety, and high yield.

Materials:

  • 3-Chloro-6-methylpyridazine (1.0 equiv)[5]

  • Benzyl alcohol (1.2 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Alkoxide Generation (0 °C): In an oven-dried, round-bottom flask purged with inert gas (N2 or Ar), dissolve benzyl alcohol in anhydrous DMF (0.5 M concentration). Cool the solution to 0 °C using an ice bath. Add NaH in small portions over 15 minutes.

    • Self-Validation Checkpoint: Monitor the reaction for hydrogen gas (H₂) evolution. The complete cessation of bubbling confirms the quantitative formation of sodium benzyloxide.

  • Nucleophilic Attack (0 °C to RT): Dissolve 3-chloro-6-methylpyridazine in a minimal volume of anhydrous DMF and add it dropwise to the cold alkoxide solution. Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexane:EtOAc 3:1) or LC-MS. The reaction is complete when the starting material spot (m/z 129 [M+H]⁺) is completely consumed and replaced by the product (m/z 201 [M+H]⁺).

  • Quenching and Extraction: Carefully quench the reaction mixture by adding cold distilled water dropwise to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).

  • Washing and Drying: Wash the combined organic layers with a 5% aqueous LiCl solution (or copious amounts of brine) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient elution of Hexanes and Ethyl Acetate.

    • Self-Validation Checkpoint: Pool the fractions containing the pure product (confirmed by UV activity at 254 nm) and evaporate the solvent to yield 3-benzyloxy-6-methylpyridazine as a solid or viscous oil. Verify final purity (>95%) via HPLC before downstream use.

Downstream Applications in Drug Development

The 3-benzyloxy-6-methylpyridazine scaffold serves as a versatile intermediate in pharmaceutical synthesis. The benzyloxy group can act as a robust protecting group, which can be selectively removed via palladium-catalyzed hydrogenolysis (Pd/C, H₂) to yield 6-methylpyridazin-3-ol. Alternatively, the 6-methyl group can undergo radical halogenation (e.g., using NBS/AIBN) to form a bromomethyl derivative, enabling further cross-coupling or substitution reactions to build complex active pharmaceutical ingredients (APIs).

References

  • PubChem. "3-Chloro-6-methylpyridazine (CID 227254)". National Center for Biotechnology Information. URL: [Link]

Sources

Foundational

The Pyridazine Scaffold: A Versatile Building Block for Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that offer advantageous physicochemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that offer advantageous physicochemical properties and broad biological activity is perpetual. Among the heterocyclic cores that have garnered increasing attention, the pyridazine motif stands out as a privileged structure. This guide provides a comprehensive technical overview of the pyridazine scaffold, from its fundamental synthesis to its strategic application in contemporary drug discovery. We will delve into the causality behind experimental choices, present validated protocols, and explore the structure-activity relationships that underpin the success of pyridazine-containing therapeutics.

The Pyridazine Core: Physicochemical Properties and Strategic Advantages

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic and structural profile that medicinal chemists can exploit to overcome common drug development hurdles.[1] Its inherent polarity, characterized by a higher dipole moment compared to its diazine isomers, pyrimidine and pyrazine, can enhance aqueous solubility and facilitate interactions with biological targets.[1]

The two adjacent nitrogen atoms act as robust hydrogen bond acceptors, a feature that can be pivotal for molecular recognition at the active site of a protein.[1][2] This dual hydrogen-bonding capacity provides a distinct advantage over other aromatic systems.[2] Furthermore, the pyridazine nucleus is considered a bioisosteric replacement for a phenyl ring, offering a means to modulate lipophilicity and metabolic stability while maintaining key pharmacophoric interactions.[1] The electron-withdrawing nature of the nitrogen atoms also influences the reactivity of the ring, making it susceptible to nucleophilic attack and enabling a diverse range of functionalization strategies.[3]

Table 1: Comparative Physicochemical Properties of Diazines

PropertyPyridazinePyrimidinePyrazine
Molecular Formula C₄H₄N₂C₄H₄N₂C₄H₄N₂
Molar Mass ( g/mol ) 80.0980.0980.09
Boiling Point (°C) 208123-124115-118
Dipole Moment (D) ~3.9 - 4.2~2.3~0
pKa (of conjugate acid) 2.241.230.65
Water Solubility MiscibleMiscibleMiscible

Data compiled from various sources.[1][4][5]

Synthesis of the Pyridazine Scaffold: Core Construction Methodologies

The construction of the pyridazine ring is typically achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This versatile approach allows for the introduction of various substituents on the pyridazine core from readily available starting materials.

Classical Synthesis from 1,4-Dicarbonyl Compounds

The most fundamental method for pyridazine synthesis involves the reaction of a 1,4-diketone, γ-ketoacid, or γ-ketoester with hydrazine.[6][7][8] The initial step is the formation of a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.

Experimental Protocol: Synthesis of 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione

  • Materials: 1,4-diphenyl-1,4-butanedione, hydrazine hydrate, ethanol, glacial acetic acid.

  • Procedure:

    • To a solution of 1,4-diphenyl-1,4-butanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_0 Synthesis of 3,6-disubstituted Pyridazine 1,4-Diketone 1,4-Diketone Hydrazine Hydrazine Dihydropyridazine Dihydropyridazine Pyridazine Pyridazine

Synthesis of Pyridazinones

Pyridazin-3(2H)-ones are a particularly important subclass of pyridazines in medicinal chemistry, found in numerous biologically active molecules.[9] A common route to these structures involves the use of mucochloric or mucobromic acid as a starting material.[10]

Experimental Protocol: Synthesis of a 6-Aryl-2,3,4,5-tetrahydropyridazin-3-one

  • Materials: Substituted β-aroylpropionic acid, hydrazine hydrate, ethanol.

  • Procedure:

    • A mixture of the appropriate β-aroylpropionic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is refluxed for 6-8 hours.[11]

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the precipitated solid is filtered.

    • The crude product is washed with cold ethanol and can be purified by recrystallization to afford the desired pyridazinone derivative.[11]

Functionalization of the Pyridazine Core: Building Molecular Complexity

The true power of the pyridazine scaffold in medicinal chemistry lies in its amenability to a wide array of functionalization reactions. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as indispensable tools for the late-stage diversification of the pyridazine core, allowing for the introduction of aryl, heteroaryl, alkyl, and amino substituents.[12]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[13] This reaction is widely used to introduce aryl and heteroaryl moieties onto the pyridazine ring, typically starting from a chloropyridazine derivative.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-6-phenylpyridazine

  • Materials: 3-Chloro-6-phenylpyridazine, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate (Na₂CO₃), 1,2-dimethoxyethane (DME), water.

  • Procedure:

    • To a degassed mixture of 3-chloro-6-phenylpyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq) in a 4:1 mixture of DME and water, add Pd(PPh₃)₄ (0.05 eq).[13]

    • Heat the reaction mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

G cluster_1 Suzuki-Miyaura Cross-Coupling Workflow Chloropyridazine Chloropyridazine Arylboronic Acid Arylboronic Acid Reaction Mixture Reaction Mixture Purification Purification Coupled Product Coupled Product

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines onto the pyridazine scaffold.[14][15] This reaction is crucial for accessing a wide range of biologically active aminopyridazine derivatives.

Experimental Protocol: Buchwald-Hartwig Amination of a Halopyridazine

  • Materials: Halopyridazine (e.g., bromopyridazine), amine, palladium precursor (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), strong base (e.g., sodium tert-butoxide, NaOtBu), anhydrous toluene.

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.4 eq).[14]

    • Add anhydrous, deoxygenated toluene, followed by the halopyridazine (1.0 eq) and the amine (1.2 eq).

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by GC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

    • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired aminopyridazine.

The Pyridazine Scaffold in Drug Discovery: Case Studies and Applications

The versatility of the pyridazine scaffold is evident in the growing number of drug candidates and approved drugs that incorporate this heterocycle. Its unique properties have been leveraged to address a wide range of therapeutic targets.

Pyridazine in Kinase Inhibition

The pyridazine core is a common feature in many kinase inhibitors, where its hydrogen bonding capacity and ability to be readily functionalized are key to achieving high potency and selectivity.

Table 2: Examples of Pyridazine-Containing Kinase Inhibitors

Compound/DrugTarget KinaseIndicationIC₅₀ (nM)
Ponatinib Multi-targeted (BCR-ABL, VEGFR, FGFR, etc.)Leukemia0.4 (BCR-ABL)
Compound 11m CDK2Breast Cancer20.1
TAK-593 VEGFR2Cancer0.95
Imidazo[1,2-b]pyridazine derivative (GSK-3β) GSK-3βAlzheimer's Disease (potential)20
N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl) benzamide VEGFR2Cancer7.1

Data compiled from various research articles.[2][16][17]

The structure-activity relationship (SAR) studies of many pyridazine-based kinase inhibitors reveal common themes. For instance, in a series of imidazo[1,2-b]pyridazine-based GSK-3β inhibitors, substitution at the 4-position of a pyridyl ring attached to the core was found to significantly impact potency.[17] Similarly, for a series of 3,6-disubstituted pyridazines targeting CDK2, the nature of the substituent at the 6-position was critical for achieving submicromolar activity.[2]

FDA-Approved Drugs Featuring the Pyridazine Scaffold

The clinical success of pyridazine-containing molecules is exemplified by the recent FDA approvals of Relugolix and Deucravacitinib, highlighting the growing acceptance and utility of this scaffold in drug development.[1]

  • Relugolix: An oral gonadotropin-releasing hormone (GnRH) receptor antagonist approved for the treatment of advanced prostate cancer.[1] The pyridazine moiety in Relugolix is crucial for its interaction with the GnRH receptor.

  • Deucravacitinib: An allosteric tyrosine kinase 2 (TYK2) inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[1] The unique substitution pattern on the pyridazine ring contributes to its selective inhibition of TYK2.

Future Perspectives

The pyridazine scaffold continues to be a fertile ground for medicinal chemistry innovation. Its unique combination of physicochemical properties and synthetic tractability ensures its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on exploring new synthetic methodologies for more efficient and diverse functionalization, as well as the application of pyridazine-based building blocks in emerging areas such as targeted protein degradation and covalent inhibition. The continued exploration of the vast chemical space accessible from the pyridazine core promises to yield the next generation of impactful medicines.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1633. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(6), 1853–1921. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2021). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 69(10), 988–997. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(6), 1853–1921. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2021). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 69(10), 988–997. [Link]

  • Al-Obeidi, F. A., Al-Ghorbani, M., & Al-mahbashi, H. M. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4066–4084. [Link]

  • Hassan, A. S., El-Sayed, M. A. A., & Ali, M. M. (2018). Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives. Der Pharma Chemica, 10(10), 1-8. [Link]

  • Singh, S. K., & Singh, A. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Indo Global Journal of Pharmaceutical Sciences, 5(2), 123-134. [Link]

  • Maccallini, C., & Di Matteo, M. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 26(8), 3806. [Link]

  • Kumar, A., & Kumar, R. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences, 3(9), 01-07. [Link]

  • Aziz, M. A., & Abdel-Wahab, B. F. (2025). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Wikipedia. (n.d.). Pyridazine. [Link]

  • ChemTube3D. (n.d.). Diazines: Pyridazine, Pyrimidine and Pyrazine. [Link]

  • El-Gendy, M. A., & El-Sayed, M. A. A. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(15), 7845–7858. [Link]

  • Elnagdi, M. H., & Elmoghayar, M. R. H. (2020). Pyridazine and condensed pyridazine synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Aziz, M. A., Abdel-Wahab, B. F., & Mohamed, H. A. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singh, S. K., & Singh, A. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 123-134. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Lodeiro, C. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2977. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine pyridazine pyrimidine pyrazine. PubChem. [Link]

  • De, S., & Kumar, A. S. K. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(6), 649–666. [Link]

  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2023). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 58(3), 455-475. [Link]

Sources

Exploratory

A Technical Guide to the Organic Solvent Solubility of 3-(Benzyloxy)-6-methylpyridazine

Abstract This technical guide provides a comprehensive analysis of the solubility of 3-(Benzyloxy)-6-methylpyridazine in organic solvents. In the absence of extensive published quantitative data for this specific compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-(Benzyloxy)-6-methylpyridazine in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. By examining the molecule's structural components—the pyridazine ring and the benzyl ether moiety—we infer its solubility characteristics based on established chemical principles and data from analogous structures. This guide furnishes a theoretical framework for solvent selection and details robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise and reliable data for their specific applications.

Introduction: The Significance of Solubility in a Preclinical Context

3-(Benzyloxy)-6-methylpyridazine is a heterocyclic compound featuring a pyridazine core, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] The benzyloxy substituent suggests its potential utility as a synthetic intermediate where this group can serve as a protecting group or as a key pharmacophoric element.[2] For drug discovery and development professionals, understanding the solubility of such a compound in organic solvents is a cornerstone of process development. It directly impacts reaction kinetics, purification strategies (such as recrystallization and chromatography), and the formulation of preclinical candidates.[3][4]

The pyridazine ring itself is known to impart unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen-bonding, which can enhance aqueous solubility and influence drug-target interactions.[5][6] However, the introduction of a lipophilic benzyl group significantly alters these properties, creating a molecule with a nuanced solubility profile that requires careful consideration. This guide aims to deconstruct the factors governing the solubility of 3-(Benzyloxy)-6-methylpyridazine and provide the practical tools necessary for its empirical determination.

Physicochemical Properties and Structural Analysis

A foundational understanding of the physicochemical properties of 3-(Benzyloxy)-6-methylpyridazine is essential for predicting its solubility behavior.

Table 1: Known Physicochemical Properties of 3-(Benzyloxy)-6-methylpyridazine

PropertyValueSource
CAS Number 6958-54-9[7]
Molecular Formula C₁₂H₁₂N₂O[7]
Molecular Weight 200.24 g/mol [7]
Melting Point 105 °C[8]
Purity 98% (Typical)[7]
Structural Deconstruction and Polarity Assessment

The structure of 3-(Benzyloxy)-6-methylpyridazine can be dissected into three key components that collectively determine its overall polarity and solubility:

  • Pyridazine Ring: This 1,2-diazine ring is inherently polar due to the presence of two adjacent nitrogen atoms, which are electronegative. The pyridazine nucleus possesses a large dipole moment and the nitrogen atoms can act as hydrogen bond acceptors.[5][9] This component contributes to solubility in polar solvents.

  • Benzyl Group (C₆H₅CH₂-): This is a large, nonpolar, and lipophilic group. Its presence will dominate the molecule's character, favoring solubility in nonpolar or moderately polar organic solvents.[2][4]

  • Ether Linkage (-O-): The ether oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor, contributing to solubility in protic solvents. However, it is generally considered to be of moderate polarity.

Overall Polarity Prediction: 3-(Benzyloxy)-6-methylpyridazine is an amphiphilic molecule with a significant nonpolar character derived from the benzyl group, moderately offset by the polar pyridazine ring and ether linkage. Therefore, it is predicted to have limited solubility in highly polar protic solvents like water and low-chain alcohols, and poor solubility in very nonpolar aliphatic solvents like hexane and cyclohexane.[10] Its optimal solubility is anticipated in solvents of intermediate polarity, particularly those capable of engaging in dipole-dipole interactions and accepting hydrogen bonds.

Predicted Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of 3-(Benzyloxy)-6-methylpyridazine across a spectrum of organic solvents.[11] Data from analogous compounds, such as benzyl ethers and other pyridazine derivatives, can provide a useful, albeit comparative, framework. For instance, benzyl ether is miscible with acetone, chloroform, diethyl ether, and ethanol, but insoluble in water.[2] This suggests that solvents with similar properties will be effective for 3-(Benzyloxy)-6-methylpyridazine.

Table 2: Predicted Solubility of 3-(Benzyloxy)-6-methylpyridazine and Properties of Selected Organic Solvents

SolventFormulaDielectric Constant (20°C)¹TypePredicted SolubilityRationale
Hexane C₆H₁₄1.9Nonpolar, AliphaticLow / Insoluble The high nonpolar character of hexane is unlikely to effectively solvate the polar pyridazine ring.
Toluene C₇H₈2.4Nonpolar, AromaticModerate to High The aromatic nature of toluene can engage in π-π stacking with the benzyl and pyridazine rings.
Diethyl Ether C₄H₁₀O4.3Weakly PolarModerate The ether group can interact with the solute's ether linkage, but the overall polarity is low.
Ethyl Acetate C₄H₈O₂6.0Moderately Polar, AproticHigh Offers a good balance of polarity to solvate both the nonpolar and polar regions of the molecule.
Chloroform CHCl₃4.8Moderately Polar, AproticHigh Capable of hydrogen bond donation to the pyridazine nitrogens and ether oxygen.
Acetone C₃H₆O20.7Polar, AproticHigh The high polarity and hydrogen bond accepting capability should lead to good solvation.
Isopropanol C₃H₈O17.9Polar, ProticModerate The alkyl chain improves miscibility with the nonpolar part, but the H-bonding network may be less favorable than for aprotic solvents.
Ethanol C₂H₆O24.6Polar, ProticModerate to Low The high polarity and strong hydrogen bonding network of ethanol may not favorably accommodate the large nonpolar benzyl group.
Methanol CH₄O32.7Highly Polar, ProticLow Similar to ethanol, but its higher polarity likely further reduces solubility.
Dimethyl Sulfoxide (DMSO) C₂H₆OS47.0Highly Polar, AproticHigh A powerful, highly polar aprotic solvent capable of solvating a wide range of compounds.
N,N-Dimethylformamide (DMF) C₃H₇NO36.7Highly Polar, AproticHigh Similar to DMSO, it is an excellent solvent for many organic molecules.

¹Dielectric constant values are sourced from publicly available data tables.[10][12]

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, standardized experimental protocols are essential. The following sections detail methodologies for both rapid qualitative assessment and precise quantitative measurement.

Qualitative Solubility Assessment

This method provides a rapid, preliminary understanding of solubility in various solvents, which is useful for solvent screening for reactions or chromatography.[13][14]

Methodology:

  • Preparation: Label a series of small, dry test tubes or vials, one for each solvent to be tested.

  • Sample Addition: Add approximately 25 mg of 3-(Benzyloxy)-6-methylpyridazine to each test tube.

  • Solvent Addition: Add the selected solvent to the first tube in 0.25 mL increments, up to a total volume of 0.75 mL.

  • Agitation: After each addition, cap the tube and shake vigorously for 30-60 seconds.[11]

  • Observation: Visually inspect the mixture against a contrasting background. Note whether the solid is fully dissolved, partially dissolved, or insoluble.

  • Heating: If the compound is insoluble at room temperature, gently heat the mixture in a water bath to observe if solubility increases with temperature.[15]

  • Recording: Record observations as "Soluble," "Partially Soluble," or "Insoluble" for each solvent at both room temperature and the elevated temperature.

Quantitative Solubility Determination: The Equilibrium Solubility Method

This is the gold-standard method for determining the thermodynamic solubility of a compound at a specific temperature.[4]

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial prep2->equil1 equil2 Agitate at constant temp (e.g., 24-72 hours) equil1->equil2 analysis1 Centrifuge/Filter to remove undissolved solid equil2->analysis1 analysis2 Extract aliquot of supernatant analysis1->analysis2 analysis3 Dilute aliquot with mobile phase analysis2->analysis3 analysis4 Quantify by HPLC/UV-Vis analysis3->analysis4 calc1 Calculate concentration (e.g., mg/mL or mol/L) analysis4->calc1

Caption: Workflow for the Equilibrium Solubility Method.

Detailed Step-by-Step Protocol:

  • Sample Preparation:

    • Add an excess amount of 3-(Benzyloxy)-6-methylpyridazine to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached with a saturated solution.[4]

    • Pipette a precise, known volume of the chosen organic solvent into the vial.

  • Equilibration:

    • Securely seal the vial to prevent solvent evaporation, especially with volatile solvents.

    • Place the vial in an isothermal shaker or on a stirring plate maintained at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that the dissolution process has reached equilibrium.

  • Sample Processing:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vial and draw from the supernatant, or filter the solution using a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent. This step must be performed quickly to avoid temperature fluctuations.

  • Quantification:

    • Accurately pipette a known volume of the clear, saturated filtrate into a volumetric flask.

    • Dilute the sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation:

    • Using the concentration of the diluted sample and the dilution factor, calculate the original concentration of the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or moles/L (molarity).

Conclusion and Future Recommendations

While direct quantitative solubility data for 3-(Benzyloxy)-6-methylpyridazine remains to be broadly published, a systematic analysis of its molecular structure allows for robust predictions of its behavior in common organic solvents. The compound is anticipated to exhibit the highest solubility in moderately polar to polar aprotic solvents such as ethyl acetate, chloroform, acetone, DMF, and DMSO, with lower solubility in highly nonpolar (hexane) and highly polar protic (methanol, water) solvents.

For professionals in process chemistry and drug development, these predictions serve as an invaluable starting point for solvent screening. However, it is imperative to validate these predictions through empirical testing. The detailed qualitative and quantitative protocols provided in this guide offer a self-validating framework for generating the precise solubility data required for optimizing synthetic procedures, developing purification methods, and advancing formulation strategies. It is recommended that researchers generate quantitative data across a range of temperatures to fully characterize the thermodynamic properties of dissolution for this promising heterocyclic compound.

References

  • Murov, S. L. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.
  • This cit
  • This cit
  • University of California, Los Angeles. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • ResearchGate. (2023, March 15). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • This cit
  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
  • University of the People. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • This cit
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • LibreTexts Chemistry. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Isomeric Forms and Tautomeric Landscape of 6-methyl-3-benzyloxypyridazine and its Precursors

Abstract: This technical guide provides a comprehensive examination of the structural chemistry of 6-methyl-3-benzyloxypyridazine, a scaffold of increasing interest in medicinal chemistry. Rather than a simple analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive examination of the structural chemistry of 6-methyl-3-benzyloxypyridazine, a scaffold of increasing interest in medicinal chemistry. Rather than a simple analysis of the final compound, this paper delves into the foundational principles that govern its formation: the tautomeric equilibrium of its crucial precursor, 6-methyl-pyridazin-3(2H)-one, and the resulting isomeric products from its synthesis. We will explore the theoretical and spectroscopic evidence that defines the dominant tautomeric forms and explain the mechanistic rationale behind synthetic protocols that selectively yield the desired O-alkylated product over its N-alkylated isomer. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of pyridazinone chemistry.

The Pyridazinone Scaffold: A Privileged Structure in Drug Discovery

The pyridazinone ring system is a six-membered heterocyclic motif containing two adjacent nitrogen atoms. It is considered a "privileged structure" in medicinal chemistry, as its derivatives have demonstrated a wide array of pharmacological activities, including cardiotonic, anti-inflammatory, anticancer, and selective monoamine oxidase B (MAO-B) inhibitory effects[1][2][3]. The compound 6-methyl-3-benzyloxypyridazine exemplifies a class of derivatives where the oxygen at the 3-position is functionalized, locking the ring into a stable, aromatic form. To fully appreciate the chemistry of this molecule, one must first understand the dynamic nature of its precursor.

The Tautomerism of the 6-Methylpyridazin-3(2H)-one Precursor

The direct precursor to 6-methyl-3-benzyloxypyridazine is 6-methyl-pyridazin-3(2H)-one[4][5]. The structural properties and reactivity of this precursor are dominated by a fundamental lactam-lactim tautomeric equilibrium.

The Lactam-Lactim Equilibrium

Tautomers are constitutional isomers that readily interconvert. For 6-methyl-pyridazin-3(2H)-one, this equilibrium exists between the amide-like lactam form (the keto or "one" form) and the enol-like lactim form (the hydroxy form).

  • Lactam Form: 6-methyl-pyridazin-3(2H)-one

  • Lactim Form: 6-methyl-pyridazin-3-ol

While both forms are theoretically possible, extensive experimental and computational evidence reveals that the equilibrium heavily favors the lactam form.

Theoretical and Spectroscopic Evidence

The stability of the lactam tautomer is not arbitrary; it is a well-documented phenomenon in heterocyclic chemistry.

  • Expertise & Causality: The preference for the lactam form is primarily due to the greater strength of the C=O double bond compared to the C=N double bond and the favorable amide resonance stabilization. While the lactim form possesses aromaticity in the pyridazine ring, the overall thermodynamic stability is lower.

  • Computational Validation: Density Functional Theory (DFT) calculations have theoretically studied the tautomeric conversion of pyridazin-3(2H)-one to pyridazin-3-ol. These studies consistently show that the lactam form is significantly more stable. The direct hydrogen transfer from nitrogen to oxygen involves a high activation energy (over 40 kcal/mol), making spontaneous uncatalyzed conversion kinetically unfavorable[6][7]. Protic polar solvents can reduce this energy barrier by facilitating proton transfer, but the thermodynamic preference for the lactam form remains[6][7].

  • Spectroscopic Confirmation: Spectroscopic analyses provide direct physical evidence. In Infrared (IR) spectroscopy, a strong absorption band corresponding to a carbonyl (C=O) stretch is observed, which would be absent in the lactim form. Ultraviolet (UV) spectroscopy, when compared against N-methylated (locked lactam) and O-methylated (locked lactim) analogues, shows that the spectrum of the parent compound overwhelmingly matches the N-methylated version, confirming the predominance of the lactam structure in solution[8].

Tautomerism Lactam 6-methyl-pyridazin-3(2H)-one (Lactam Form) Thermodynamically Favored Lactim 6-methyl-pyridazin-3-ol (Lactim Form) Minor Contributor Lactam->Lactim Equilibrium lies to the left

Caption: Lactam-Lactim tautomerism of the pyridazinone precursor.

Synthesis and Isomeric Products: The Ambident Nucleophile

The synthesis of 6-methyl-3-benzyloxypyridazine involves the alkylation of the 6-methyl-pyridazin-3(2H)-one precursor with a benzyl halide. Deprotonation of the pyridazinone creates an anion that is an ambident nucleophile —it has two nucleophilic sites, the nitrogen and the oxygen atom. This duality gives rise to two potential isomeric products.

O-Alkylation vs. N-Alkylation

Reaction of the pyridazinone anion with an electrophile like benzyl bromide can result in:

  • O-Alkylation: The desired product, 6-methyl-3-benzyloxypyridazine . The molecule is aromatic.

  • N-Alkylation: The isomeric byproduct, 2-benzyl-6-methyl-pyridazin-3(2H)-one . This molecule retains the non-aromatic pyridazinone ring.

The formation of these two distinct products is not a tautomeric relationship, but rather the outcome of a reaction at two different nucleophilic centers.

Controlling Reaction Selectivity

The ratio of O- to N-alkylation can be controlled by carefully selecting the reaction conditions, a concept well-explained by Hard and Soft Acids and Bases (HSAB) theory.

  • Trustworthiness & Self-Validation: The protocol's success hinges on understanding this principle. The oxygen atom is a "hard" nucleophile, while the nitrogen is "softer." To favor O-alkylation, conditions should be chosen that promote reaction at the harder nucleophilic center.

  • Causality in Experimental Choices:

    • Base and Counter-ion: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF creates a "harder" sodium cation. This cation associates more tightly with the harder oxygen atom of the anion, increasing its electron density and promoting O-alkylation.

    • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are effective at solvating the cation but not the anion, leaving the "hard" oxygen atom exposed and highly reactive. In contrast, protic solvents can hydrogen-bond with the oxygen, shielding it and favoring N-alkylation.

Isomers cluster_0 Reaction Pathway Anion 6-Methylpyridazinone Anion (Ambident Nucleophile) O_Product 6-methyl-3-benzyloxypyridazine (O-Alkylation Product) Aromatic Anion->O_Product Favored by: NaH, DMF (Hard Conditions) N_Product 2-benzyl-6-methyl-pyridazin-3(2H)-one (N-Alkylation Product) Non-Aromatic Anion->N_Product Favored by: K2CO3, Protic Solvents (Soft Conditions)

Caption: Isomeric products from the alkylation of the ambident pyridazinone anion.

Experimental Protocols

The following protocols are designed as self-validating systems, where the expected outcomes are directly verifiable through the characterization methods described.

Synthesis of 6-methyl-3-benzyloxypyridazine (O-alkylation)[2]

This protocol is optimized to favor the formation of the desired O-alkylated product.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF).

  • Precursor Addition: Add 6-methyl-pyridazin-3(2H)-one (1.0 eq). Stir until dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientific Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyridazinone. The resulting sodium counter-ion promotes O-alkylation.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should be evident.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.

Characterization Data

The unambiguous identification of the correct isomer is critical. The following table summarizes the key expected spectroscopic data.

Feature6-methyl-3-benzyloxypyridazine (O-Product)2-benzyl-6-methyl-pyridazin-3(2H)-one (N-Product)
¹H NMR (δ, ppm) ~2.5 (s, 3H, -CH₃), ~5.4 (s, 2H, -OCH₂Ph), ~7.0-7.5 (m, 7H, Ar-H)~2.2 (s, 3H, -CH₃), ~5.2 (s, 2H, -NCH₂Ph), ~6.5-7.4 (m, 7H, Ar-H)
¹³C NMR (δ, ppm) Carbonyl (C=O) peak absent (~160 ppm).Carbonyl (C=O) peak present (~160 ppm).
IR (cm⁻¹) C=O stretch absent . Strong C-O ether stretch present.Strong C=O stretch present (~1660 cm⁻¹).
Mass Spec (m/z) Expected molecular ion peak [M]⁺.Expected molecular ion peak [M]⁺ (same as O-product).

Structural Elucidation and Confirmation

Mass spectrometry will confirm the molecular weight but cannot distinguish between the isomers. NMR and IR spectroscopy are definitive.

Spectroscopic Differentiation
  • IR Spectroscopy: This is the most direct method. The presence of a strong carbonyl (C=O) absorption peak around 1660 cm⁻¹ is conclusive evidence for the N-alkylated pyridazinone structure. Its absence confirms the formation of the O-alkylated pyridazine ether.

  • ¹H NMR Spectroscopy: The chemical shift of the benzylic protons (-CH₂Ph) is a key indicator. In the O-alkylated product, these protons are adjacent to an oxygen atom and typically appear further downfield (~5.4 ppm) compared to the N-alkylated product, where they are adjacent to a nitrogen atom (~5.2 ppm). Similarly, the ring methyl protons are influenced by the aromaticity (O-product) versus non-aromaticity (N-product) of the ring, leading to distinct chemical shifts.

  • ¹³C NMR Spectroscopy: As with IR, the presence or absence of the carbonyl carbon signal (~160 ppm) is a definitive marker for the N-alkylated or O-alkylated isomer, respectively.

LogicFlow start Alkylation Product Mixture ir IR Spectroscopy: Observe C=O stretch at ~1660 cm⁻¹? start->ir nmr ¹³C NMR: Observe C=O signal at ~160 ppm? ir->nmr No n_product Confirmed Structure: 2-benzyl-6-methyl-pyridazin-3(2H)-one (N-Alkylated) ir->n_product Yes nmr->n_product Yes o_product Confirmed Structure: 6-methyl-3-benzyloxypyridazine (O-Alkylated) nmr->o_product No

Caption: Logical workflow for the spectroscopic confirmation of isomeric products.

Conclusion

The chemistry of 6-methyl-3-benzyloxypyridazine is a textbook case of how the properties of a precursor dictate the outcome of a synthesis. While the final, O-alkylated product is a stable aromatic molecule that does not exhibit significant tautomerism, its very existence and distinction from its N-alkylated isomer are entirely dependent on the rich tautomeric and nucleophilic character of 6-methyl-pyridazin-3(2H)-one. An understanding of the lactam-lactim equilibrium and the principles of ambident nucleophilicity is paramount for any scientist working with this important class of compounds. By applying the mechanistic insights and validated protocols outlined in this guide, researchers can confidently synthesize, characterize, and utilize this valuable scaffold in drug discovery and development programs.

References

  • Al-Hourani, B. J. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. [Link]

  • ResearchGate. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. [Link]

  • Xu, H., et al. (2012). Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. Pest Management Science, 68(2), 276-84. [Link]

  • Guard, J. A. M., & Steel, P. J. (1995). Heterocyclic Tautomerism. IX* Structural Revision of a Series of Pharmacologically Active Pyridazines. Australian Journal of Chemistry, 48, 1601-1607. [Link]

  • Barlin, G. B. (1979). Tautomerism in N-Heterocycles. IV. Pyrazino[2,3-d]pyridazine-5,8-diol. Australian Journal of Chemistry, 32(2), 459-462. [Link]

  • Barlin, G. B., & Young, A. C. (1971). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic, 1675-1682. [Link]

  • ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. [Link]

  • Menges, N., & Bildirici, I. (2017). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 129(6), 741–752. [Link]

  • Menges, N., & Bildirici, I. (2017). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Indian Academy of Sciences. [Link]

  • Stidham, H. D. (1967). Vibrational spectra of pyridazine, pyridazine- d4, pyridazine-3,6- d2 and pyridazine-4,5- d2. Spectrochimica Acta Part A: Molecular Spectroscopy, 23(8), 2489-2503. [Link]

  • Ak, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788. [Link]

  • Stanovnik, B., & Tisler, M. (2004). Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc, 2004(3), 1-45. [Link]

  • Yang, H., et al. (2007). Synthesis and Herbicidal Activity of 3-(Un)substitutedBenzy-loxy-6-fluoropyridazines. Chinese Journal of Organic Chemistry, 27(5), 638-642. [Link]

  • Krishnakumar, V., & Balachandran, V. (2014). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and spectroscopic study. Journal of Molecular Modeling, 20(4), 2187. [Link]

  • Zhang, Y., et al. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386. [Link]

  • Chemical Synthesis Database. (2025). 6-methyl-2H-pyridazin-3-one. [Link]

  • PubChem. (n.d.). 6-methylpyridazin-3(2H)-one. [Link]

  • Wang, Y., et al. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry, 307, 118680. [Link]

  • Semantic Scholar. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • Liu, X. F., et al. (2007). 2-Benzyl-6-benzyloxypyridazin-3(2H)-one. Acta Crystallographica Section E, 63(Pt 2), o634. [Link]

  • Ak, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788. [Link]

  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3380. [Link]

  • Google Patents. (1991).
  • Durham E-Theses. (n.d.). A scaffold for the synthesis of highly functionalised heterocycles. [Link]

Sources

Exploratory

Bioactive Pyridazine Derivatives in Modern Drug Discovery: A Technical Whitepaper

Executive Summary The pyridazine (1,2-diazine) heterocycle has evolved from a niche chemical curiosity into a highly privileged scaffold in modern medicinal chemistry. Characterized by two adjacent nitrogen atoms within...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine (1,2-diazine) heterocycle has evolved from a niche chemical curiosity into a highly privileged scaffold in modern medicinal chemistry. Characterized by two adjacent nitrogen atoms within a six-membered aromatic ring, this scaffold possesses a unique combination of physicochemical properties that make it an ideal bioisostere for phenyl rings, homologous azines, and azoles[1]. Recent FDA approvals of pyridazine-containing therapeutics, such as the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib, underscore the clinical and commercial viability of this structural core[1].

This technical guide dissects the physicochemical rationale behind the pyridazine scaffold, explores its mechanisms of action in oncology and inflammation, and provides self-validating protocols for both its chemical synthesis and biological evaluation.

Physicochemical Rationale for Pyridazine as a Privileged Scaffold

The superiority of the pyridazine ring in molecular recognition stems directly from its distinct electronic profile.

Dipole Moment & Stacking: Pyridazine exhibits a remarkably high dipole moment of 3.9 D—significantly higher than that of pyridine (2.3 D) or pyrazine (0.6 D)[2]. This pronounced polarity significantly enhances π

π stacking interactions with aromatic amino acid residues in protein binding pockets[1].
  • Hydrogen Bonding: The adjacent nitrogen atoms provide a robust, dual hydrogen-bonding capacity, allowing the molecule to act as a potent hydrogen bond acceptor[1][2]. When converted to a pyridazinone (via the introduction of a carbonyl group), the scaffold gains the ability to act simultaneously as both a hydrogen bond donor and acceptor[2].

  • ADME Optimization: Incorporating a pyridazine core often reduces the overall lipophilicity (LogP) of a drug candidate compared to a ubiquitous phenyl ring. This reduction correlates with improved aqueous solubility, lower cytochrome P450 inhibition, and a reduced liability for hERG potassium channel blockade, thereby minimizing cardiotoxicity risks during clinical development[1].

  • Mechanisms of Action & Target Engagement

    Bioactive pyridazine derivatives have demonstrated profound efficacy across multiple therapeutic areas, most notably in targeted oncology and the modulation of inflammatory pathways[3][4].

    Oncology: Kinase Inhibition

    In targeted cancer therapy, fused pyridazine systems (such as imidazo[1,2- b ]pyridazines) have been engineered as potent hinge-binding inhibitors of receptor tyrosine kinases. For instance, the clinical candidate TAK-593 acts as a pan-inhibitor of the vascular endothelial growth factor receptor (VEGFR) family[5]. By binding to the ATP pocket of the kinase domain, these derivatives effectively arrest tumor angiogenesis and metastasis.

    Pathway Ligand Pyridazine Inhibitor (e.g., TAK-593) Receptor VEGFR-2 Kinase Domain Ligand->Receptor Binds Hinge Region ATP ATP Binding Pocket Receptor->ATP Steric Blockade Signaling Angiogenesis Arrest ATP->Signaling Prevents Phosphorylation

    Caption: VEGFR-2 kinase domain inhibition pathway by pyridazine derivatives.

    Inflammation: Cytokine & Prostaglandin Modulation

    In the context of inflammation, pyridazine and pyridazinone derivatives are highly effective at modulating the arachidonic acid cascade. They have been shown to selectively inhibit cyclooxygenase-2 (COX-2), limit thromboxane A2 (TxA2) production, and disrupt the downstream signaling of pro-inflammatory cytokines such as TNF- α and IL-6[3][4].

    Quantitative Structure-Activity Relationships (QSAR)

    The table below summarizes the inhibitory potency of key pyridazine derivatives against their primary biological targets, highlighting the scaffold's versatility.

    Compound / ScaffoldPrimary TargetInhibitory Potency (IC 50​ )Primary Biological ActivityReference
    TAK-593 (Imidazo[1,2- b ]pyridazine)VEGFR-20.95 nMAntiangiogenic / Anticancer[5]
    TAK-593 (Imidazo[1,2- b ]pyridazine)VEGFR-13.2 nMAntiangiogenic / Anticancer[5]
    Compound 18b (Pyridazin-3-yl urea)VEGFR-260.7 nMAntiangiogenic / Anticancer[5]
    Pyrazolo-pyridazines CHK1 / EGFRSub-micromolarAnticancer[6]
    Pyridazine-based COX-2 inhibitors COX-2Varies (Low μ M)Anti-inflammatory[3][4]

    Synthetic Methodologies: Constructing the 1,2-Diazine Core

    While [3+n] cycloaddition reactions have recently gained traction for elaborating complex fused systems[6], the classical condensation of 1,4-dicarbonyl compounds with hydrazine remains the most robust, scalable approach for generating 3,6-disubstituted pyridazines.

    Synthesis Start1 1,4-Dicarbonyl Condensation Condensation (EtOH, Reflux) Start1->Condensation Start2 Hydrazine Start2->Condensation Intermediate Dihydropyridazine Condensation->Intermediate Cyclization Oxidation Aromatization (DDQ / O2) Intermediate->Oxidation -H2 Product Bioactive Pyridazine Oxidation->Product Yield >80%

    Caption: General synthetic workflow for 3,6-disubstituted pyridazine scaffolds.

    Protocol 1: Synthesis of 3,6-Disubstituted Pyridazines via Condensation

    Note: This protocol is designed to maximize regioselectivity and thermodynamic stability.

    • Reagent Preparation & Stoichiometry: Dissolve 1.0 equivalent of the target 1,4-dicarbonyl compound in absolute ethanol.

      • Causality: Ethanol is selected as the solvent because its protic nature facilitates the initial imine formation while maintaining the solubility of both the organic precursor and the highly polar hydrazine.

    • Controlled Hydrazine Addition: Add 1.1 equivalents of hydrazine hydrate dropwise at 0°C under an inert argon atmosphere.

      • Causality: Hydrazine is a potent bis-nucleophile. Dropwise addition at low temperatures prevents exothermic runaway and minimizes the statistical probability of forming acyclic bis-hydrazone byproducts, ensuring the reaction pathway strictly favors intramolecular cyclization.

    • Cyclization via Reflux: Elevate the reaction temperature to 78°C (reflux) for 4–6 hours.

      • Causality: The thermal energy overcomes the activation barrier for the second nucleophilic attack by the terminal amine onto the remaining carbonyl carbon, effectively closing the ring to yield the dihydropyridazine intermediate.

    • Oxidative Aromatization: Cool the mixture to room temperature and add 1.2 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Stir for 2 hours.

      • Causality: The dihydropyridazine intermediate is thermodynamically less stable than a fully aromatic system. DDQ acts as a mild, highly efficient hydride acceptor, driving the rapid dehydrogenation (aromatization) of the 1,2-diazine core without cleaving sensitive functional groups that harsher oxidants might destroy.

    • Isolation and Purification: Quench the reaction with saturated aqueous NaHCO 3​ and extract with ethyl acetate.

      • Causality: The basic quench neutralizes the DDQH 2​ byproduct, rendering it water-soluble, while the lipophilic bioactive pyridazine partitions cleanly into the organic phase for subsequent recrystallization or chromatographic purification.

    Biological Evaluation: Self-Validating Kinase Assay

    To accurately quantify the inhibitory potency of novel pyridazine derivatives against targets like VEGFR-2[5], a highly sensitive and reproducible biochemical assay is required.

    Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
    • Enzyme-Inhibitor Pre-incubation: Incubate 1 nM recombinant VEGFR-2 kinase domain with varying concentrations of the pyridazine derivative (10 pM to 10 μ M) in assay buffer for 30 minutes at room temperature.

      • Causality: Because many pyridazine-based kinase inhibitors (like TAK-593) exhibit slow, tight-binding kinetics at the hinge region, pre-incubation establishes thermodynamic binding equilibrium prior to the introduction of the substrate. Skipping this step leads to a severe underestimation of inhibitor potency.

    • Substrate and ATP Initiation: Initiate the reaction by adding a generic tyrosine kinase peptide substrate and ATP at a final concentration equal to its apparent Km​ (e.g., 10 μ M).

      • Causality: Setting the ATP concentration strictly at its Km​ ensures that the assay remains highly sensitive to ATP-competitive inhibitors. Higher ATP concentrations would artificially right-shift the dose-response curve, masking the true affinity of the pyridazine compound.

    • Reaction Quenching and Signal Generation: After 60 minutes, halt the reaction by adding an excess of EDTA (20 mM final) along with a Europium-labeled anti-phosphotyrosine antibody.

      • Causality: EDTA rapidly chelates the Mg 2+ cofactors required for kinase catalysis, instantaneously freezing the reaction state. The Europium fluorophore provides a long-lived emission signal, allowing TR-FRET to bypass short-lived background autofluorescence commonly emitted by chemical library compounds.

    • System Self-Validation (Z'-Factor Calculation): Include staurosporine (1 μ M) as a positive control (100% inhibition) and 1% DMSO as a vehicle negative control (0% inhibition) on every microplate. Calculate the Z'-factor.

      • Causality: A Z'-factor > 0.6 mathematically validates the assay's dynamic range and signal-to-noise ratio. If the Z'-factor falls below this threshold, the plate data is discarded, ensuring that only statistically robust IC 50​ values are reported for the synthesized derivatives.

    Conclusion

    The pyridazine scaffold represents a masterclass in rational drug design. By leveraging its unique dipole moment, hydrogen-bonding capabilities, and favorable metabolic profile, medicinal chemists can continue to unlock novel therapeutic avenues, particularly in the realms of kinase inhibition and anti-inflammatory drug development.

    References

    • Source: nih.
    • Source: rhhz.
    • Source: mdpi.
    • Source: tandfonline.
    • Source: eurekaselect.
    • Source: researchgate.

    Sources

    Foundational

    The Application Scientist’s Guide to 3-(Benzyloxy)-6-methylpyridazine: Safety, Handling, and Synthetic Utility

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS) Executive Summary: The Strategic Role of Pyridazine Scaffolds In...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS)

    Executive Summary: The Strategic Role of Pyridazine Scaffolds

    In modern drug discovery, the pyridazine nucleus is a highly sought-after privileged scaffold. It frequently serves as a bioisostere for phenyl rings, offering a higher dipole moment and an increased capacity for hydrogen bonding, which predictably lowers lipophilicity (logD) and enhances metabolic stability against cytochrome P450 oxidation.

    3-(Benzyloxy)-6-methylpyridazine (CAS: 6958-54-9) is a highly versatile synthetic building block[1]. The strategic placement of the benzyloxy group masks the tautomeric pyridazin-3-ol core, locking the heterocycle in an aromatic state to facilitate cross-coupling or electrophilic aromatic substitution. Simultaneously, the 6-methyl group provides a readily functionalizable benzylic-like C-H bond for downstream oxidation or halogenation. This whitepaper synthesizes critical safety data, physicochemical properties, and field-proven experimental workflows to ensure both laboratory safety and synthetic success.

    Physicochemical Profiling

    Understanding the physical parameters of 3-(Benzyloxy)-6-methylpyridazine is the first step in designing self-validating experimental systems. The compound is typically supplied at a purity of 98%[2]. Because the ether linkage and the heterocyclic nitrogens are susceptible to slow oxidative degradation and photobleaching over time, strict adherence to storage protocols is required.

    Table 1: Core Chemical Properties
    ParameterValueScientific Rationale / Implication
    CAS Number 6958-54-9[1]Unique identifier for regulatory compliance.
    Molecular Formula C₁₂H₁₂N₂ODictates stoichiometric calculations.
    Molecular Weight 200.24 g/mol [1]Used for precise molarity preparations in screening.
    Storage Temperature 2–8°C (Refrigerated)[2]Minimizes thermal degradation of the benzyl ether linkage.
    Purity Standard 98%[2]Ensures reproducibility in transition-metal catalysis.
    SMILES String Cc1ccc(OCc2ccccc2)nn1Essential for in silico docking and logP predictions.

    Hazard Assessment and Safety Data (SDS Core)

    While 3-(Benzyloxy)-6-methylpyridazine is not classified as highly toxic or explosive, it must be handled with the rigorous safety standards applied to all biologically active heterocyclic precursors[3]. The lipophilic benzyl group enhances the molecule's ability to penetrate the stratum corneum, making dermal protection critical.

    Table 2: GHS Hazard Classification & Mitigation
    GHS Hazard StatementCausality & MechanismPrecautionary Action (P-Statement)
    H315: Causes skin irritation The lipophilic nature of the compound disrupts epidermal lipid bilayers.P280: Wear nitrile gloves (minimum 0.11 mm thickness) and lab coat.
    H319: Causes serious eye irritation Heterocyclic nitrogens can interact with ocular proteins, causing localized inflammation.P305+P351+P338: Rinse cautiously with water; remove contact lenses.
    H335: May cause respiratory irritation Fine crystalline powders can aerosolize during weighing, irritating mucosal membranes.P261 & P271: Avoid breathing dust; handle only in a certified fume hood.
    Emergency Response Workflow

    When an exposure event occurs, immediate and logically sequenced actions are required to minimize tissue damage. The following decision tree outlines the standard operating procedure for exposure incidents.

    SDS E1 Exposure Incident I1 Inhalation (Aerosolized Powder) E1->I1 S1 Dermal Contact (Skin Absorption) E1->S1 E2 Ocular Contact (Eye Irritation) E1->E2 A1 Move to fresh air. Monitor respiratory rate. I1->A1 A2 Wash with soap & water. Remove contaminated PPE. S1->A2 A3 Rinse cautiously with water for 15 mins. Remove contacts. E2->A3 M1 Seek Medical Attention Provide SDS to Physician A1->M1 A2->M1 A3->M1

    Emergency response and hazard mitigation workflow for laboratory exposure incidents.

    Synthetic Utility & Experimental Methodologies

    As an Application Scientist, I emphasize that a protocol is only as good as the understanding of its underlying mechanisms. 3-(Benzyloxy)-6-methylpyridazine is typically utilized in two divergent pathways: deprotection to yield the free pyridazinol, or C-H activation of the methyl group.

    G A 3-(Benzyloxy)-6-methylpyridazine (CAS: 6958-54-9) B Catalytic Hydrogenolysis (Pd/C, H2 gas, MeOH) A->B Ether Deprotection C Benzylic Oxidation (SeO2, Dioxane, Reflux) A->C C-H Activation D 6-Methylpyridazin-3-ol (Tautomerizes to Pyridazinone) B->D Yields core scaffold E 3-(Benzyloxy)pyridazine-6-carboxylic acid C->E Yields acid intermediate

    Synthetic divergence of 3-(Benzyloxy)-6-methylpyridazine in drug discovery workflows.

    Protocol 1: Safe Handling and Dispensing Workflow

    To maintain the 98% purity[2] and ensure operator safety, follow this self-validating dispensing protocol:

    • Environmental Control: Transfer the vial from the 2–8°C refrigerator to a desiccator. Causality: Allowing the vial to reach room temperature in a desiccated environment prevents atmospheric moisture from condensing on the cold powder, which could lead to hydrolysis or clumping.

    • Ventilation: Perform all weighing inside a calibrated ductless fume hood or powder weighing station. Causality: Mitigates the H335 (respiratory irritation) hazard associated with aerosolized particulates.

    • Decontamination: Wipe down spatulas and analytical balances with isopropanol. Causality: Isopropanol effectively solubilizes the lipophilic benzyl ether, ensuring no cross-contamination for subsequent assays.

    Protocol 2: Catalytic Hydrogenolysis (Benzyl Deprotection)

    This protocol removes the benzyl protecting group to reveal the 6-methylpyridazin-3-ol core.

    • Reaction Setup: Dissolve 3-(Benzyloxy)-6-methylpyridazine (1.0 eq) in anhydrous Methanol (0.1 M). Causality: Methanol is chosen because it easily solubilizes the starting material and does not poison the palladium catalyst, unlike halogenated solvents.

    • Catalyst Addition: Under a continuous stream of Argon, carefully add 10% Pd/C (0.1 eq by weight). Causality: Palladium on carbon is highly pyrophoric when dry. The Argon blanket prevents atmospheric oxygen from igniting the methanol vapors upon contact with the catalyst.

    • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon (repeat 3 times). Stir vigorously at room temperature for 4-6 hours. Causality: Vigorous stirring maximizes the dissolution of H₂ gas into the solvent, accelerating the heterogeneous catalytic cycle at the solid-liquid-gas interface.

    • Workup & Isolation: Filter the reaction mixture through a pad of Celite, washing with excess Methanol. Causality: Celite safely traps the finely divided Pd/C particles. Critical Safety Step: Keep the Celite pad wet with water immediately after filtration to prevent the recovered catalyst from catching fire in the waste bin. Concentrate the filtrate in vacuo to yield the pure 6-methylpyridazin-3-ol.

    Conclusion

    3-(Benzyloxy)-6-methylpyridazine is an indispensable reagent for the construction of advanced pharmaceutical architectures. By adhering to the 2–8°C storage requirements[2], utilizing proper PPE to mitigate its irritant properties[3], and understanding the mechanistic causality behind its synthetic transformations, researchers can safely and effectively integrate this compound into high-throughput drug discovery pipelines.

    References

    Sources

    Exploratory

    An In-depth Technical Guide to Pharmacophore Modeling of 3-Benzyloxy-6-Methylpyridazine Derivatives as Potential Antifungal Agents

    This guide provides a comprehensive, technically-focused exploration of ligand-based pharmacophore modeling, using a series of 3-benzyloxy-6-methylpyridazine derivatives with hypothesized antifungal activity as a case st...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive, technically-focused exploration of ligand-based pharmacophore modeling, using a series of 3-benzyloxy-6-methylpyridazine derivatives with hypothesized antifungal activity as a case study. We will delve into the strategic decisions and validation processes that underpin the development of a robust pharmacophore model, a critical tool in modern drug discovery for identifying novel bioactive compounds.

    The Pyridazine Scaffold and the Imperative for Novel Antifungals

    The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, analgesic, and anti-inflammatory properties[1]. The functionalization of the pyridazine core allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug design campaigns[2].

    The rising threat of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of new antifungal agents with novel mechanisms of action[3][4]. Pyridazine derivatives have shown promise as antifungal agents, with some studies highlighting their potential to inhibit key fungal enzymes[5][6][7]. The 3-benzyloxy-6-methylpyridazine scaffold, in particular, offers a rich chemical space for exploration, with the benzyloxy and methyl groups providing key points for modification to optimize antifungal potency and selectivity.

    The Essence of Pharmacophore Modeling in Drug Discovery

    Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex chemical information of a set of active molecules into a simplified, three-dimensional representation of the essential steric and electronic features required for biological activity[8][9][10]. A pharmacophore model is not a real molecule but rather an abstract concept that describes the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive and negative ionizable centers.

    The utility of a well-defined pharmacophore model is manifold. It can be used as a 3D query to screen large chemical databases for novel compounds with the desired biological activity, a process known as virtual screening[11][12]. Furthermore, it provides valuable insights into the structure-activity relationships (SAR) of a chemical series, guiding the rational design and optimization of lead compounds[13][14].

    A Step-by-Step Workflow for Ligand-Based Pharmacophore Modeling

    The following workflow outlines the key stages in the development and validation of a ligand-based pharmacophore model for our series of 3-benzyloxy-6-methylpyridazine derivatives.

    G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application A Dataset Preparation (Active & Inactive Compounds) B Conformational Analysis A->B C Feature Identification B->C D Hypothesis Generation C->D E Internal Validation (Training Set) D->E Best Hypotheses F External Validation (Test Set) E->F G Decoy Set Screening F->G H Virtual Screening G->H Validated Model I Lead Optimization H->I

    Caption: A generalized workflow for ligand-based pharmacophore modeling.

    Dataset Preparation and Curation

    The foundation of any robust pharmacophore model is a high-quality dataset of compounds with well-defined biological activity. For this guide, we will use a hypothetical dataset of 3-benzyloxy-6-methylpyridazine derivatives with associated Minimum Inhibitory Concentration (MIC) values against a target fungal species.

    Table 1: Hypothetical Antifungal Activity of 3-Benzyloxy-6-methylpyridazine Derivatives

    Compound IDR-Group (at para-position of benzyl ring)MIC (µM)Activity Class
    1 -H2.5Active
    2 -Cl1.8Active
    3 -F1.5Active
    4 -OCH35.2Moderately Active
    5 -NO20.9Highly Active
    6 -CH38.1Moderately Active
    7 -OH3.0Active
    8 -CN1.2Highly Active
    9 -CF30.8Highly Active
    10 -NH215.0Inactive
    11 -COOH25.0Inactive
    12 -SO2NH218.0Inactive

    The dataset should be divided into a training set (typically 70-80% of the data) used to generate the pharmacophore hypotheses and a test set to validate the predictive power of the generated models. It is crucial to have a diverse range of activities, including highly active, moderately active, and inactive compounds, to ensure the model can effectively discriminate between them.

    Conformational Analysis

    Most drug-like molecules are flexible and can adopt multiple conformations. The bioactive conformation, the specific 3D shape a molecule adopts when it binds to its biological target, is often not the lowest energy conformation. Therefore, a thorough conformational analysis of each molecule in the training set is essential to ensure that the bioactive conformation is represented among the generated conformers. This is typically achieved using computational methods such as systematic or stochastic conformational searches.

    Pharmacophoric Feature Identification and Hypothesis Generation

    Once a set of conformers is generated for each active molecule, the next step is to identify the common pharmacophoric features. These features typically include:

    • Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyridazine ring and the oxygen of the benzyloxy group are potential HBAs.

    • Aromatic Rings (AR): The pyridazine and benzene rings are key aromatic features.

    • Hydrophobic (HY): The methyl group and the aromatic rings contribute to hydrophobic interactions.

    Pharmacophore generation algorithms then align the conformers of the active compounds and identify common spatial arrangements of these features. This process results in a set of pharmacophore hypotheses, each representing a different potential model of the key interactions required for antifungal activity.

    Model Validation: The Litmus Test of a Good Pharmacophore

    A generated pharmacophore model is merely a hypothesis until it is rigorously validated. Validation ensures that the model is not a result of chance and possesses true predictive power.

    • Internal Validation: The best-generated hypotheses are first evaluated on their ability to correctly identify the active compounds within the training set.

    • External Validation: The most critical validation step involves assessing the model's ability to predict the activity of the compounds in the test set, which were not used in model generation. A good model should successfully identify the active compounds in the test set while classifying the inactive ones as such.

    • Decoy Set Screening: To further assess the model's specificity, it is used to screen a decoy set, a large database of drug-like molecules that are assumed to be inactive against the target. A high enrichment factor, meaning the model preferentially selects known actives over decoys, indicates a robust and specific model.

    The Pharmacophore Model for 3-Benzyloxy-6-methylpyridazine Derivatives

    Based on the hypothetical SAR data in Table 1, where electron-withdrawing groups at the para-position of the benzyl ring enhance activity, a plausible pharmacophore model can be proposed.

    Caption: A hypothetical pharmacophore model for antifungal 3-benzyloxy-6-methylpyridazine derivatives.

    This hypothetical model comprises two hydrogen bond acceptors (HBA), two aromatic rings (AR), and one hydrophobic feature (HY). The HBAs could correspond to the pyridazine nitrogens or the ether oxygen. The aromatic features represent the pyridazine and benzene rings, and the hydrophobic feature could be the methyl group. The distances between these features are critical for the correct spatial arrangement required for binding to the putative fungal target.

    Experimental Protocol: A Practical Guide

    This section provides a detailed, step-by-step methodology for generating a ligand-based pharmacophore model using a computational chemistry software package.

    Objective: To develop and validate a 3D pharmacophore model for a series of 3-benzyloxy-6-methylpyridazine derivatives with known antifungal activity.

    Materials:

    • A curated dataset of 3-benzyloxy-6-methylpyridazine derivatives with their corresponding antifungal activity (e.g., MIC values).

    • A computational chemistry software suite with pharmacophore modeling capabilities (e.g., Schrödinger Maestro, MOE, Discovery Studio).

    • A high-performance computing workstation.

    Methodology:

    • Ligand Preparation:

      • Sketch or import the 2D structures of all compounds in the dataset.

      • Generate 3D coordinates for each structure.

      • Perform a thorough ligand preparation workflow, which includes adding hydrogens, assigning correct bond orders, and neutralizing charged groups where appropriate.

      • Generate a set of low-energy conformers for each ligand using a suitable conformational search algorithm.

    • Dataset Partitioning:

      • Divide the dataset into a training set (70-80%) and a test set (20-30%). Ensure that the full range of activity is represented in both sets.

    • Pharmacophore Model Generation:

      • Define the activity thresholds to classify compounds as "active" and "inactive".

      • Select the active compounds from the training set as the input for pharmacophore hypothesis generation.

      • Define the pharmacophoric features to be considered (e.g., HBA, HBD, AR, HY).

      • Run the pharmacophore generation algorithm to produce a set of hypotheses. The software will align the active compounds and identify common features.

    • Hypothesis Scoring and Selection:

      • The generated hypotheses will be scored based on various parameters, such as how well they map the active compounds and their complexity.

      • Select the top-scoring hypotheses for further validation.

    • Model Validation:

      • Internal Validation: Assess the ability of the selected hypotheses to correctly identify the active compounds in the training set.

      • External Validation: Use the test set to evaluate the predictive power of the models. A good model should have a high success rate in identifying the test set actives.

      • Decoy Set Screening: Generate or obtain a decoy set of molecules. Screen this set along with the known actives using the best pharmacophore model. Calculate the enrichment factor and other metrics to assess the model's ability to distinguish actives from inactives.

    • Model Refinement:

      • Based on the validation results, the pharmacophore model may be refined by adjusting feature definitions or including excluded volumes to represent the steric constraints of the binding site.

    Conclusion and Future Directions

    This guide has outlined a systematic and scientifically rigorous approach to developing a ligand-based pharmacophore model for 3-benzyloxy-6-methylpyridazine derivatives as potential antifungal agents. The resulting validated model serves as a powerful tool for the discovery of novel antifungal compounds through virtual screening and provides a 3D-SAR framework to guide the optimization of existing leads.

    Future work could involve using the pharmacophore model to screen large commercial and proprietary databases to identify novel chemical scaffolds with the desired antifungal activity. Furthermore, the insights gained from the pharmacophore model can be integrated with other computational techniques, such as molecular docking and 3D-QSAR, to gain a more comprehensive understanding of the molecular determinants of antifungal activity for this promising class of compounds.

    References

    • Ghate, M., Kulkarni, V. R., Shirodkar, P. Y., & Kulkarni, M. V. (2007). CoMFA based de novo design of pyridazine analogs as PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(14), 3895-3902. [Link]

    • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444-450. [Link]

    • Yalçın, I., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

    • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of receptor, ligand and channel research, 7, 81. [Link]

    • Kaser, D., & Mustapha, M. E. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1378370. [Link]

    • Patel, H., Taria, J., Kumar, S., & Vhora, I. (2016). In silico accounting of novel pyridazine analogues as h-PTP 1B inhibitors: Pharmacophore modelling, atom-based 3D QSAR and docking studies. Cogent Chemistry, 2(1), 1257409. [Link]

    • Cignarella, G., Barlocco, D., Pinna, G. A., Loriga, M., & Cacciari, B. (1997). Pharmacophore requirements in new series of pyridazinyl alkanoic acids, N-[(pyridazin-2-yl) alkyl] succinyl and glutaryl amides, inhibitors of thromboxane A2 biosynthesis. Prostaglandins, leukotrienes and essential fatty acids, 56(6), 431-436. [Link]

    • Botta, M., Corelli, F., Mugnaini, C., & Strappaghetti, G. (2001). Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward α1-and α2-adrenoceptors. Journal of medicinal chemistry, 44(13), 2247-2251. [Link]

    • Piaz, V. D., Castellano, M., Ciacci, A., & Piaz, F. D. (1994). Synthesis, in vitro/in vivo antifungal evaluation and structure-activity relationship study of 3 (2H)-pyridazinones. Il Farmaco, 49(11), 727-733. [Link]

    • Li, Y., Liu, X. H., Lei, T., & Wang, Q. M. (2020). Synthesis and antifungal activity of imidazo [1, 2-b] pyridazine derivatives against phytopathogenic fungi. Bioorganic & medicinal chemistry letters, 30(14), 127139. [Link]

    • Botta, M., Corelli, F., Mugnaini, C., & Strappaghetti, G. (2001). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1-and α2-Adrenoceptors. Journal of Medicinal Chemistry, 44(13), 2247-2251. [Link]

    • Xu, H., Zhu, Y. Q., Zou, X. M., Liu, B., Wang, Y., Hu, F. Z., & Yang, H. Z. (2012). Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl) pyridazine derivatives. Pest management science, 68(2), 276-284. [Link]

    • Basile, L., Guccione, S., & Barbagallo, C. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore-and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1018-1027. [Link]

    • Patel, P. D., & Patel, M. R. (2016). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Research on Chemical Intermediates, 42(8), 6649-6663. [Link]

    • Kumar, D., & Kumar, R. (2025). Pharmacophore modeling in drug design. In Computational Drug Discovery and Design (pp. 1-20). Academic Press. [Link]

    • Zhang, Y., Wang, Y., Chen, Y., Li, Y., & Zhang, H. (2025). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]

    • Witschi, M. A., & Wyss, P. C. (2015). Structure Based Design of Novel Pyrimido [4, 5-c] pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. ACS infectious diseases, 1(8), 364-373. [Link]

    • Kumar, D., & Singh, R. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Journal of Pharmaceutical Research, 2(2), 20-31. [Link]

    • Sharma, P., & Kumar, A. (2017). A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. J Pharma Care Health Sys, 4(181), 2. [Link]

    • Walhekar, V., & Kulkarni, R. (2022). # 101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry, 8(2). [Link]

    • Yang, H., & Wang, Y. (2007). Synthesis and Herbicidal Activity of 3-(Un) substitutedBenzy-loxy-6-fluoropyridazines. Chinese Journal of Organic Chemistry, 27(5), 634-638. [Link]

    • Miller, D. D., Zhang, Y., & Wyss, P. C. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. [Link]

    • El-Malah, A. A., & El-Gohary, N. S. (2016). Synthesis of Some 5-Benzyl-6-Methylpyridazin-3 (2h)-Ones Derivatives and their Antifungal Activity. Journal of Organic and Pharmaceutical Chemistry, 4(1), 1-5. [Link]

    • Zhang, Y. J., Zhang, Z. J., & Liu, Y. X. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3 (2H)-one Derivatives. Molecules, 14(9), 3649-3660. [Link]

    • Cao, J., Liu, Y., Wang, Y., & Li, Y. (2023). A potential antifungal agent: Insight into the antifungal mechanism against Phomopsis sp. Arabian Journal of Chemistry, 16(10), 105151. [Link]

    • Shainova, R. S., Gomktsyan, T. A., Karapetyan, A. H., & Yengoyan, A. P. (2020). Synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1, 6-dihydropyridazine derivatives. Russian Journal of General Chemistry, 90(11), 2262-2270. [Link]

    • Shi, Y., Cong, S., Song, Q., Tang, K., Xue, R., Li, J., ... & Deng, Y. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry, 118680. [Link]

    • Shi, Y., Cong, S., Song, Q., Tang, K., Xue, R., Li, J., ... & Deng, Y. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry, 307, 118680. [Link]

    • de Oliveira, J. S., de Souza, L. K., & de Oliveira, L. G. (2025). In vivo toxicological evaluation of 3-benzylideneindolin-2-one: antifungal activity against clinical isolates of dermatophytes. Scientific Reports, 15(1), 1-11. [Link]

    Sources

    Foundational

    Engineering the Pyridazine Scaffold: A Technical Guide to 1,2-Diazines in Modern Drug Discovery

    Executive Summary In the pursuit of optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists continuously seek privileged scaffolds that balance target affinity with developability. The pyridazine (1,2-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the pursuit of optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists continuously seek privileged scaffolds that balance target affinity with developability. The pyridazine (1,2-diazine) ring has emerged as a highly versatile structural motif in drug discovery. Characterized by its unique physicochemical properties—including a high dipole moment, weak basicity, and dual hydrogen-bond accepting capacity—the substituted pyridazine scaffold offers a strategic solution to common optimization bottlenecks, such as poor aqueous solubility, off-target toxicity, and metabolic instability[1].

    This whitepaper provides an in-depth mechanistic analysis of substituted pyridazines, detailing their role as bioisosteres, their synthetic functionalization via radical chemistry, and their application in targeted therapies such as kinase inhibition[2].

    The Physicochemical Rationale for Pyridazines

    The structural substitution of a benzene or pyridine ring with a pyridazine core fundamentally alters the electron distribution and solvation energy of a drug candidate. Understanding the causality behind these changes is critical for rational drug design.

    Overcoming ADME and Toxicity Liabilities

    Highly lipophilic and basic compounds frequently suffer from poor aqueous solubility, rapid cytochrome P450 (CYP450) metabolism, and off-target binding to the hERG potassium channel, leading to cardiotoxicity. The pyridazine ring directly mitigates these liabilities:

    • Aqueous Solubility: The introduction of the adjacent nitrogen atoms drastically lowers the partition coefficient (ClogP). For instance, replacing a phenyl ring with a pyridazine fragment shifts the ClogP from 2.14 to -0.58, significantly boosting aqueous solubility and facilitating the formation of water-soluble salts.

    • Reduced hERG Liability: hERG channel binding is largely driven by basic amines and high lipophilicity. Pyridazine is a significantly weaker base (pKa ~2.3) compared to pyridine (pKa ~5.2). This reduced basicity at physiological pH prevents the protonation required for strong electrostatic interactions within the hERG channel pore[1].

    • Enhanced Molecular Recognition: The high dipole moment (~4.2 D) subtends strong dipole-dipole and π−π stacking interactions within target binding pockets, while the adjacent nitrogens act as robust dual hydrogen-bond acceptors[1].

    Table 1: Comparative Physicochemical Properties of Aromatic Rings

    Data synthesized from foundational medicinal chemistry principles and structural analyses[1].

    PropertyBenzenePyridinePyridazineMechanistic Impact in Drug Design
    ClogP 2.140.65-0.58Drastically improves aqueous solubility and lowers lipophilic efficiency (LipE) penalties.
    Dipole Moment (D) 02.24.2Enhances binding affinity via localized electrostatic and π−π stacking interactions.
    H-Bond Acceptors 012Provides dual, adjacent interaction points for kinase hinge-binding motifs.
    pKa (Conjugate Acid) N/A5.22.3Weak basicity reduces hERG channel binding and off-target phospholipidosis.

    Synthetic Workflows: Late-Stage Functionalization

    The electron-deficient nature of the 1,2-diazine ring makes it highly resistant to classical electrophilic aromatic substitution. However, this same electronic deficiency makes pyridazines exceptionally reactive toward nucleophilic carbon-centered radicals. This causality is exploited in the Minisci reaction , which allows for the direct, late-stage C-H alkylation of the pyridazine core without the need for pre-functionalized (e.g., halogenated) intermediates.

    G A 1,4-Dicarbonyl Precursor B Hydrazine Condensation A->B C Dihydropyridazine Intermediate B->C D Oxidation (e.g., Br2 or Air) C->D E Pyridazine Core (Electron Deficient) D->E F Minisci Reaction (Radical C-H Alkylation) E->F R• addition

    Caption: Workflow for the de novo synthesis and late-stage radical functionalization of pyridazines.

    Protocol 1: Minisci-Type Radical C-H Alkylation of Pyridazines

    Self-Validating Rationale: This protocol utilizes a slow-addition technique for the oxidant. By keeping the steady-state concentration of radicals low, the system inherently suppresses radical homocoupling (side-product formation), driving the reaction toward the desired heterocycle functionalization.

    • Reagent Preparation: In a round-bottom flask, dissolve the substituted pyridazine (1.0 equiv) and the desired aliphatic carboxylic acid (3.0 equiv, acting as the radical precursor) in a biphasic solvent system of CH2​Cl2​ and water (1:1 v/v).

    • Catalyst Initiation: Add AgNO3​ (0.2 equiv) to the mixture. The silver acts as a single-electron transfer (SET) catalyst to decarboxylate the acid.

    • Controlled Oxidation (Critical Step): Heat the mixture to 40°C. Using a syringe pump, slowly add an aqueous solution of ammonium persulfate (NH4​)2​S2​O8​ (2.0 equiv) over 2 hours. Causality: Slow addition prevents thermal runaway and ensures the silver catalyst is not over-oxidized, maintaining a steady flux of nucleophilic alkyl radicals.

    • Quenching: Once complete (monitored via LC-MS), cool to room temperature and quench the remaining oxidant with saturated aqueous NaHCO3​ until pH 8 is reached.

    • Extraction & Purification: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify the substituted pyridazine via flash column chromatography.

    Therapeutic Applications: Purine Bioisosterism in Kinase Inhibition

    One of the most impactful applications of substituted pyridazines is their use as purine bioisosteres [2]. Purines are the fundamental recognition motif for ATP-binding sites in kinases. By fusing a thiophene ring to a pyridazine (creating a thieno[2,3-d]pyridazine scaffold), chemists can perfectly mimic the spatial arrangement and hydrogen-bonding profile of adenine while expanding the vector space for substitution[2].

    G A Extracellular Signal (Growth Factor) B Receptor Tyrosine Kinase (RTK) A->B Activates C Intracellular Kinase Cascade (e.g., MAPK/ERK) B->C Phosphorylation E Aberrant Cell Proliferation C->E Promotes D Thieno[2,3-d]pyridazine (Purine Bioisostere) D->B Competitive ATP Inhibition D->C Inhibits

    Caption: Mechanism of action for thieno[2,3-d]pyridazine derivatives in kinase cascade inhibition.

    Protocol 2: High-Throughput Kinase Inhibition Assay (Luminescence-Based)

    To validate the efficacy of newly synthesized pyridazine bioisosteres, a robust, self-validating biochemical assay is required[2]. This protocol measures the depletion of ATP.

    Self-Validating Rationale: The assay is run at the exact Km​ of ATP for the specific kinase. Running at Km​ ensures that the assay is highly sensitive to competitive inhibitors (like pyridazine analogs) while maintaining a robust signal-to-background ratio. Including a no-enzyme control validates that ATP hydrolysis is strictly kinase-dependent.

    • Buffer Preparation: Prepare a Kinase Reaction Buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, and 2 mM DTT.

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the substituted pyridazine in 100% DMSO. Transfer 100 nL of each dilution to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume dispensing.

    • Enzyme/Substrate Addition: Add 5 µL of the target kinase and specific peptide substrate diluted in Reaction Buffer to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

    • Reaction Initiation: Add 5 µL of ATP solution (concentration set to the apparent Km​ of the kinase). Incubate the plate for 60 minutes at room temperature.

    • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Subsequently, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

    • Data Acquisition & Analysis: Read the luminescence on a microplate reader. Normalize the data against positive (DMSO only) and negative (no enzyme) controls. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

    Conclusion

    The integration of substituted pyridazines into the medicinal chemistry toolkit represents a paradigm shift in overcoming developability hurdles. By leveraging their unique dipole moments, hydrogen-bonding capabilities, and low lipophilicity, researchers can systematically engineer out hERG and CYP450 liabilities while maintaining or enhancing target affinity[1]. As synthetic methodologies like late-stage radical functionalization continue to mature, the chemical space accessible by 1,2-diazines will expand, further cementing their status as privileged scaffolds in modern drug discovery.

    References

    • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry: Pyridazines in Drug Discovery Source: CRC Press / ethernet.edu.et URL:[Link]

    • The pyridazine heterocycle in molecular recognition and drug discovery Source: PubMed / Springer Nature URL:[Link]

    • Characterization of Pyridazine Bioisosteres and Their Effects Source: Encyclopedia MDPI URL:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Synthesis of 3-(Benzyloxy)-6-methylpyridazine via SNAr Reaction: An In-depth Technical Guide

    Introduction: The Strategic Importance of 3-(Benzyloxy)-6-methylpyridazine and the SNAr Approach In the landscape of modern drug discovery and development, pyridazine scaffolds are of paramount importance due to their pr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Importance of 3-(Benzyloxy)-6-methylpyridazine and the SNAr Approach

    In the landscape of modern drug discovery and development, pyridazine scaffolds are of paramount importance due to their prevalence in a wide array of biologically active molecules. The unique electronic properties of the pyridazine ring, characterized by the presence of two adjacent nitrogen atoms, render it an attractive pharmacophore. Specifically, 3-(Benzyloxy)-6-methylpyridazine serves as a crucial intermediate in the synthesis of various pharmaceutical agents, where the benzyloxy group can act as a protecting group or a key pharmacophoric element. Its synthesis via a Nucleophilic Aromatic Substitution (SNAr) reaction offers a robust and efficient route, leveraging the inherent electron-deficient nature of the pyridazine ring to facilitate the displacement of a suitable leaving group.

    This application note provides a comprehensive, in-depth technical guide for the synthesis of 3-(Benzyloxy)-6-methylpyridazine from 3-chloro-6-methylpyridazine and benzyl alcohol. We will delve into the mechanistic underpinnings of the SNAr reaction in this context, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this valuable synthetic transformation.

    Mechanistic Insights: The SNAr Reaction on the Pyridazine Core

    The synthesis of 3-(Benzyloxy)-6-methylpyridazine proceeds via a classical SNAr mechanism. The pyridazine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms, which facilitates nucleophilic attack.[1][2] This effect is most pronounced at the positions ortho and para to the nitrogen atoms.[3][4] In the case of 3-chloro-6-methylpyridazine, the carbon atom at the 3-position is activated towards nucleophilic attack.

    The reaction is initiated by the deprotonation of benzyl alcohol using a strong, non-nucleophilic base, typically sodium hydride (NaH), to form the more nucleophilic sodium benzoxide. This alkoxide then attacks the electron-deficient carbon atom of the pyridazine ring bearing the chlorine atom. This addition step temporarily disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][5] The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyridazine ring. The final step involves the expulsion of the chloride leaving group, which restores the aromaticity of the pyridazine ring and yields the desired 3-(Benzyloxy)-6-methylpyridazine product.

    The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial as it effectively solvates the sodium cation without solvating the benzoxide anion, thereby enhancing its nucleophilicity.[4]

    SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-Chloro-6-methylpyridazine 3-Chloro-6-methylpyridazine Meisenheimer Complex Meisenheimer Complex 3-Chloro-6-methylpyridazine->Meisenheimer Complex Nucleophilic Attack Sodium Benzoxide Sodium Benzoxide Sodium Benzoxide->Meisenheimer Complex 3-(Benzyloxy)-6-methylpyridazine 3-(Benzyloxy)-6-methylpyridazine Meisenheimer Complex->3-(Benzyloxy)-6-methylpyridazine Elimination of Cl- NaCl NaCl Meisenheimer Complex->NaCl

    Figure 1: SNAr reaction mechanism for the synthesis of 3-(Benzyloxy)-6-methylpyridazine.

    Experimental Protocol: A Step-by-Step Guide

    This protocol has been optimized for the synthesis of 3-(Benzyloxy)-6-methylpyridazine on a laboratory scale. Adherence to anhydrous conditions is critical for the success of this reaction, as sodium hydride reacts violently with water.

    Materials and Reagents
    Reagent/MaterialGradeSupplierNotes
    3-Chloro-6-methylpyridazine≥97%Commercially AvailableStore in a desiccator.
    Benzyl alcoholAnhydrous, ≥99%Commercially AvailableUse a freshly opened bottle or distill before use.
    Sodium hydride (NaH)60% dispersion in mineral oilCommercially AvailableHandle with extreme care under an inert atmosphere.
    Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or dry over molecular sieves.
    Ethyl acetate (EtOAc)ACS GradeCommercially Available
    HexanesACS GradeCommercially Available
    Brine (saturated NaCl solution)Prepared in-house
    Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
    Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
    Equipment
    • Round-bottom flask (oven-dried)

    • Magnetic stirrer and stir bar

    • Septa

    • Nitrogen or Argon gas inlet

    • Syringes and needles

    • Ice-water bath

    • Rotary evaporator

    • Separatory funnel

    • Glassware for column chromatography

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    Detailed Synthetic Procedure

    Figure 2: Experimental workflow for the synthesis of 3-(Benzyloxy)-6-methylpyridazine.

    • Preparation of Sodium Benzoxide:

      • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add anhydrous dimethylformamide (DMF, 5 mL per mmol of 3-chloro-6-methylpyridazine).

      • Place the flask under a positive pressure of nitrogen and cool to 0 °C using an ice-water bath.

      • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the stirred DMF. Caution: Sodium hydride is highly reactive and flammable. Handle only under an inert atmosphere.

      • Slowly add benzyl alcohol (1.1 equivalents) dropwise to the suspension of NaH in DMF. The addition should be controlled to maintain the internal temperature below 10 °C.

      • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. This ensures the complete formation of sodium benzoxide. A cessation of hydrogen gas evolution is typically observed.

    • Nucleophilic Aromatic Substitution Reaction:

      • In a separate flask, dissolve 3-chloro-6-methylpyridazine (1.0 equivalent) in a minimal amount of anhydrous DMF.

      • Add the solution of 3-chloro-6-methylpyridazine dropwise to the freshly prepared sodium benzoxide solution at room temperature.

      • Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

    • Work-up and Extraction:

      • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

      • Carefully quench the reaction by the slow, dropwise addition of water. Caution: This will quench any unreacted sodium hydride and will be exothermic.

      • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

      • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purification:

      • The crude product is typically a yellow to brown oil or solid.

      • Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30%).

      • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-(Benzyloxy)-6-methylpyridazine as a white to off-white solid.

    Data Presentation and Expected Results

    The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of 3-(Benzyloxy)-6-methylpyridazine.

    ParameterValue
    Starting Material3-Chloro-6-methylpyridazine
    NucleophileBenzyl alcohol
    BaseSodium Hydride (NaH)
    SolventAnhydrous Dimethylformamide (DMF)
    Stoichiometry (3-chloro-6-methylpyridazine:Benzyl alcohol:NaH)1.0 : 1.1 : 1.2
    Reaction Temperature60-70 °C
    Reaction Time4-6 hours
    Typical Yield75-85%
    Appearance of ProductWhite to off-white solid
    Purification MethodFlash Column Chromatography

    Troubleshooting and Field-Proven Insights

    • Low Yield:

      • Cause: Incomplete deprotonation of benzyl alcohol or presence of moisture.

      • Solution: Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous. Allow sufficient time for the formation of sodium benzoxide before adding the pyridazine substrate.

    • Formation of Side Products:

      • Cause: Reaction temperature is too high, leading to decomposition or side reactions.

      • Solution: Maintain the reaction temperature within the recommended range of 60-70 °C. Monitor the reaction closely by TLC to avoid prolonged heating after completion.

    • Difficult Purification:

      • Cause: Presence of unreacted starting materials or byproducts with similar polarity to the product.

      • Solution: Optimize the stoichiometry to ensure complete consumption of the limiting reagent. Employ a slow gradient during column chromatography for better separation.

    Conclusion

    The SNAr reaction provides an efficient and reliable method for the synthesis of 3-(Benzyloxy)-6-methylpyridazine, a valuable building block in medicinal chemistry. By understanding the underlying mechanism and adhering to the detailed protocol outlined in this application note, researchers can consistently achieve high yields of the desired product. The key to a successful synthesis lies in the use of anhydrous conditions, the careful control of reaction temperature, and a meticulous work-up and purification procedure. This guide serves as a comprehensive resource for the practical application of this important synthetic transformation.

    References

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

    • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

    • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry. [Link]

    • Nucleophilic aromatic substitution. Wikipedia. [Link]

    Sources

    Application

    Application Notes and Protocol for the Synthesis of 3-(Benzyloxy)-6-methylpyridazine via Nucleophilic Aromatic Substitution

    For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis of 3-(benzyloxy)-6-methylpyridazine...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Gemini, Senior Application Scientist

    Abstract

    This document provides a comprehensive guide to the synthesis of 3-(benzyloxy)-6-methylpyridazine from 3-chloro-6-methylpyridazine and benzyl alcohol. The protocol is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This application note delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and outlines methods for product purification and characterization. The information presented herein is designed to be a practical resource for researchers engaged in the synthesis of pyridazine-based compounds for applications in medicinal chemistry and drug discovery.

    Introduction: The Significance of the Pyridazine Scaffold

    The pyridazine moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The inherent electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens.[1] This reactivity profile allows for the facile introduction of various functional groups, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. The target molecule, 3-(benzyloxy)-6-methylpyridazine, is an example of a key intermediate that can be further elaborated to generate libraries of compounds for biological screening.[2]

    Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

    The core transformation in this protocol is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the benzyloxy nucleophile, generated in situ from benzyl alcohol and a strong base, attacks the electron-deficient carbon atom bearing the chlorine substituent on the 3-chloro-6-methylpyridazine ring. The electron-withdrawing effect of the adjacent nitrogen atoms in the pyridazine ring is crucial for activating the substrate towards nucleophilic attack.

    The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride leaving group restores the aromaticity of the pyridazine ring, yielding the desired 3-(benzyloxy)-6-methylpyridazine product.

    Reaction Scheme:

    Workflow A Prepare Sodium Hydride Suspension in DMF B Add Benzyl Alcohol Dropwise at 0 °C A->B C Stir at Room Temperature (Alkoxide Formation) B->C D Add 3-chloro-6-methylpyridazine Solution C->D E Heat Reaction Mixture (80-90 °C) D->E F Monitor Reaction by TLC E->F G Quench with Water F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify by Flash Chromatography J->K L Characterize Product (NMR, MS) K->L

    Sources

    Method

    Application Note: Selective Oxidation of 6-Methylpyridazine Derivatives to Formylpyridazines

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Scientific Rationale The synthesis of formylpyridazines (pyridazi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

    Introduction & Scientific Rationale

    The synthesis of formylpyridazines (pyridazine aldehydes) from their methyl precursors is a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced functional materials. The 1,2-diazine core of pyridazine is a highly electron-deficient heterocyclic system. This pronounced electron deficiency significantly increases the C–H acidity of alkyl groups attached to the ring, particularly at the 3- and 6-positions [1].

    While this acidity allows for straightforward functionalization, general oxidation methods (e.g., KMnO₄, CrO₃) often fail to arrest the reaction at the aldehyde stage, leading to over-oxidation into carboxylic acids or unwanted N-oxide formation. The most reliable, selective, and widely utilized method for the oxidation of 6-methylpyridazines to 6-formylpyridazines is the Riley Oxidation , which utilizes selenium dioxide (SeO₂) as the primary oxidant [2].

    Mechanistic Pathway

    The Riley oxidation of methyl heterocycles relies on the unique electrophilicity of SeO₂. Because the 6-methyl group on a pyridazine ring is vinylogous to a 2-methylpyridine system, it is highly activated.

    Causality of the Mechanism:

    • Tautomerization: The electron-withdrawing nature of the adjacent nitrogen atoms allows the 6-methyl group to undergo base- or heat-promoted tautomerization into an enamine-like (methylene) intermediate.

    • Electrophilic Attack: This nucleophilic enamine-like intermediate attacks the highly electrophilic selenium center of SeO₂.

    • Rearrangement & Elimination: The resulting organoselenium intermediate (a selenite ester) undergoes a [2,3]-sigmatropic shift or direct elimination.

    • Product Release: The breakdown of this intermediate yields the desired 6-formylpyridazine, water, and insoluble red amorphous selenium (Se⁰) [3].

    Mechanism A 6-Methylpyridazine (C-H Acidic) B Enamine-like Tautomer A->B Base/Heat Tautomerization C Organoselenium Intermediate B->C + SeO2 Electrophilic Attack D 6-Formylpyridazine (Aldehyde) C->D Elimination / Sigmatropic Shift E Red Selenium (Se) + H2O C->E Byproduct Release

    Figure 1: Mechanistic pathway of the SeO₂-mediated Riley oxidation of 6-methylpyridazine.

    Experimental Protocols

    To accommodate different synthetic scales and safety requirements, two self-validating protocols are provided below. Protocol A uses stoichiometric SeO₂, which is highly robust for small-scale discovery chemistry. Protocol B employs catalytic SeO₂ with tert-butyl hydroperoxide (TBHP) as a terminal co-oxidant, which is strongly recommended for process scale-up to minimize toxic selenium waste [4].

    Protocol A: Stoichiometric Selenium Dioxide Oxidation

    Scientific Insight: Pyridine is frequently used as both a solvent and a base to facilitate the initial tautomerization step. If pyridine is incompatible with downstream steps, 1,4-dioxane can be substituted, though reaction times may increase.

    Step-by-Step Methodology:

    • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of the 6-methylpyridazine derivative in anhydrous pyridine (approx. 10 mL/mmol).

    • Oxidant Addition: Add 1.2 to 1.5 equivalents of SeO₂. (Safety Note: SeO₂ is highly toxic and hygroscopic; handle strictly within a certified fume hood).

    • Reaction: Heat the mixture to 80–100 °C under an inert argon atmosphere for 12–24 hours. Monitor reaction progress via TLC or LC-MS. The solution will progressively darken, and a red precipitate (elemental selenium) will form.

    • Filtration (Critical Step): Once the starting material is fully consumed, cool the reaction mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite.

      • Causality: The reduction of SeO₂ produces colloidal red selenium (Se⁰). This colloid easily passes through standard filter paper, severely contaminating the product and complicating downstream purification. Celite effectively traps these particulates. Wash the pad thoroughly with ethyl acetate.

    • Work-up: Concentrate the filtrate under reduced pressure. To remove residual pyridine, co-evaporate the crude residue with toluene (3 × 10 mL).

    • Purification: Purify the crude aldehyde via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) or recrystallization.

    Protocol B: Catalytic SeO₂ with TBHP Co-Oxidant (Green/Scale-up Alternative)

    Scientific Insight: TBHP re-oxidizes the generated Se⁰ or Se^II species back to the active Se^IV state in situ. This reduces the SeO₂ requirement to catalytic amounts (5–10 mol%), drastically improving the safety profile, reducing environmental impact, and simplifying the Celite filtration step [4].

    Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 equivalent of the 6-methylpyridazine derivative in 1,4-dioxane (10 mL/mmol).

    • Catalyst Addition: Add 0.05 to 0.10 equivalents of SeO₂.

    • Co-Oxidant Addition: Dropwise, add 2.0 to 2.5 equivalents of an aqueous solution of TBHP (70 wt.%).

    • Reaction: Heat the mixture to 80 °C for 16–24 hours.

    • Quenching (Critical Step): Cool to room temperature. Carefully quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

      • Causality: Unreacted TBHP poses an explosion hazard upon concentration. Sodium thiosulfate safely reduces residual peroxides prior to extraction.

    • Work-up & Purification: Extract the aqueous layer with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via flash chromatography.

    Workflow Step1 1. Substrate Preparation Dissolve 6-methylpyridazine in 1,4-Dioxane Step2 2. Catalyst Addition Add 5-10 mol% SeO2 Step1->Step2 Step3 3. Co-oxidant Addition Dropwise add 2.0 eq TBHP (70%) Step2->Step3 Step4 4. Heating Stir at 80 °C for 16-24h Step3->Step4 Step5 5. Peroxide Quench Add sat. aq. Na2S2O3 Step4->Step5 Step6 6. Filtration & Extraction Filter through Celite, extract with DCM Step5->Step6 Step7 7. Purification Flash Chromatography Step6->Step7

    Figure 2: Experimental workflow for the catalytic SeO₂/TBHP oxidation protocol.

    Method Comparison & Data Presentation

    The following table summarizes the quantitative and qualitative differences between the two methodologies, aiding process chemists in selecting the appropriate route based on project phase.

    ParameterProtocol A: Stoichiometric SeO₂Protocol B: Catalytic SeO₂ + TBHP
    SeO₂ Loading 1.2 – 1.5 Equivalents0.05 – 0.10 Equivalents
    Typical Yield 65% – 85%70% – 90%
    Reaction Temperature 80 °C – 100 °C80 °C
    Primary Byproducts Stoichiometric Red Selenium (Se⁰)Water, tert-Butanol, Trace Se⁰
    Work-up Difficulty High (Heavy colloidal Se⁰ filtration)Low (Minimal Se⁰, requires peroxide quench)
    Scalability Poor (Toxicity & waste disposal issues)Excellent (Process-friendly)
    Over-oxidation Risk LowLow to Moderate (Monitor strictly by LC-MS)

    References

    • Product Class 8: Pyridazines Thieme Connect[Link]

    • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review MDPI - Molecules[Link]

    • Riley oxidation Wikipedia [Link]

    • Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide ResearchGate (Beilstein Journal of Organic Chemistry)[Link]

    Application

    Application Note: Suzuki-Miyaura Cross-Coupling Strategies for Pyridazine Intermediates in Drug Discovery

    Executive Summary Pyridazine-containing scaffolds are highly valued in medicinal chemistry and drug development. As bioisosteres for phenyl and pyridine rings, 1,2-diazines offer improved aqueous solubility, favorable ph...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Pyridazine-containing scaffolds are highly valued in medicinal chemistry and drug development. As bioisosteres for phenyl and pyridine rings, 1,2-diazines offer improved aqueous solubility, favorable pharmacokinetic profiles, and unique hydrogen-bonding capabilities. The Suzuki-Miyaura cross-coupling (SMC) reaction remains the premier methodology for functionalizing halopyridazines. However, the inherent electron-deficient nature of the pyridazine ring introduces significant synthetic challenges, including sluggish transmetalation and competitive side reactions.

    This application note provides an in-depth mechanistic analysis of pyridazine SMC, supported by optimized, self-validating experimental protocols designed to maximize yield and reproducibility in both conventional and high-throughput environments.

    Mechanistic Insights & Causality

    To successfully couple halopyridazines, scientists must understand how the electronic properties of the 1,2-diazine ring manipulate the palladium catalytic cycle.

    • Oxidative Addition (Fast): The two adjacent nitrogen atoms in the pyridazine ring inductively and mesomerically withdraw electron density from the carbon backbone. This extreme electron deficiency makes the C–Halogen bond highly susceptible to oxidative addition by the electron-rich Pd(0) active species.

    • Transmetalation (The Bottleneck): While oxidative addition is rapid, the resulting pyridazine-Pd(II)-halide intermediate is highly stabilized by the electron-withdrawing heterocycle. This stabilization increases the activation energy required for the subsequent transmetalation step. If transmetalation is sluggish, the basic reaction conditions will drive competitive side reactions, such as the protodeboronation of the boronic acid or nucleophilic aromatic substitution (SNAr) of the halopyridazine by the solvent (e.g., ethoxide formation). This bottleneck is the primary cause of the low yields (14–28%) historically observed in unoptimized protocols [1].

    • Catalyst Deactivation: Failure to rigorously degas the reaction matrix allows dissolved oxygen to oxidize the Pd(0) active catalyst into inactive Pd(II) species. Recent mass spectrometry studies characterizing SMC intermediates have proven that oxidized Pd species accumulate rapidly if the system is not properly inerted, permanently halting the catalytic cycle [4].

    CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-rich) OxAdd Oxidative Addition [Pyridazine-Pd(II)-X] Fast for electron-deficient rings Pd0->OxAdd Halopyridazine TransMet Transmetalation [Pyridazine-Pd(II)-Aryl] Rate-limiting step OxAdd->TransMet Aryl-B(OH)2 Base, H2O RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Biaryl Pyridazine Product Release

    Caption: Pd-catalyzed Suzuki-Miyaura catalytic cycle for halopyridazines.

    Optimization of Reaction Conditions

    Overcoming the transmetalation bottleneck requires careful selection of the catalyst, ligand, and solvent system. Biphasic solvent systems (e.g., DME/EtOH/H₂O) are critical; the water dissolves the inorganic base (e.g., Na₂CO₃) to form the highly reactive palladium-hydroxo complex, which dramatically accelerates transmetalation.

    Furthermore, transitioning from first-generation catalysts like Pd(PPh₃)₄ to bidentate systems (e.g., Pd(PPh₃)₂Cl₂) [2] or modern heterogeneous catalysts (e.g., SiliaCat DPP-Pd) under microwave irradiation [3] prevents catalyst aggregation and forces the reaction to completion before protodeboronation can occur.

    Table 1: Comparative Optimization Data for Pyridazine SMC
    Catalyst SystemSubstrateSolvent / BaseTemp / TimeYield (%)Mechanistic Note
    Pd(PPh₃)₄ (5 mol%)3-Bromo-6-(thiophen-2-yl)pyridazineDME/EtOH/H₂O, Na₂CO₃80 °C, 48 h14–28%Sluggish transmetalation; competitive protodeboronation dominates over time [1].
    Pd(PPh₃)₂Cl₂ (5 mol%)Halopyridazine / Pyridylboronic acid1,4-Dioxane, Aq. Na₂CO₃Reflux, 8 h67–69%Improved stability of Pd(II) intermediate; moderate turnover frequency [2].
    SiliaCat DPP-Pd (5 mol%)ChloropyridazineWet EtOH, Na₂CO₃Microwave, 100 °C, 15 min>80%Heterogeneous Pd prevents aggregation; rapid MW heating overcomes activation barrier [3].

    Experimental Protocols

    The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to ensure the scientist can verify the chemical integrity of the reaction in real-time.

    Workflow Step1 1. Reagent Assembly Combine Pyridazine, Boronic Acid, Catalyst Step2 2. Solvent Degassing Sparging with N2/Ar to prevent Pd oxidation Step1->Step2 Step3 3. Reaction Execution Thermal (80°C) or Microwave (100°C) Step2->Step3 Step4 4. In-Process Validation TLC / LC-MS monitoring for conversion Step3->Step4 Step5 5. Workup & Extraction Aqueous quench, organic phase separation Step4->Step5 Step6 6. Purification Silica gel chromatography & characterization Step5->Step6

    Caption: Step-by-step experimental workflow for pyridazine Suzuki cross-coupling.

    Protocol A: Conventional Thermal Coupling (Scale-Up & Discovery)

    Best for standard laboratory setups using readily available homogeneous catalysts.

    • Reagent Assembly: To an oven-dried Schlenk flask, add the halopyridazine (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(PPh₃)₂Cl₂ (0.05 equiv).

      • Causality: An excess of boronic acid (1.5 equiv) is utilized to mathematically compensate for the inevitable loss of reagent via base-catalyzed protodeboronation.

    • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and 1M aqueous Na₂CO₃ (3:1 ratio, 0.2 M overall concentration). Submerge a sparging needle into the solution and bubble ultra-pure Argon through the mixture for 15 minutes.

      • Self-Validation: The solution should appear as a pale, heterogeneous yellow suspension. Bubbling must be vigorous enough to displace dissolved O₂ but gentle enough to avoid solvent evaporation.

    • Reaction Execution: Heat the mixture to reflux (approx. 80–90 °C) under a positive Argon atmosphere for 8 hours.

      • Self-Validation: Within the first 30 minutes of heating, the solution will transition from pale yellow to a deep amber/brown. This color shift validates the reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle.

    • In-Process Monitoring: After 6 hours, sample the organic layer and analyze via TLC (Hexanes/EtOAc 1:1).

      • Self-Validation: The reaction is complete when the UV-active halopyridazine spot (typically Rf ~0.6) disappears, replaced by a lower Rf, highly UV-absorbent (and occasionally fluorescent) biaryl product spot.

    • Workup & Extraction: Cool to room temperature. Add ethyl acetate and water. Separate the phases and extract the aqueous layer twice with ethyl acetate. Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

      • Causality: The aqueous quench solubilizes the sodium halide salts and residual boronic acid, while the ethyl acetate selectively partitions the biaryl pyridazine product.

    Protocol B: Microwave-Assisted Heterogeneous Coupling (High-Throughput)

    Best for rapid library synthesis and difficult transmetalation substrates.

    • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine the chloropyridazine (1.0 equiv), arylboronic acid (1.6 equiv), Na₂CO₃ (3.0 equiv), and SiliaCat DPP-Pd (0.05 equiv) [3].

    • Solvent & Sealing: Add wet ethanol (EtOH/H₂O 9:1) to achieve a 0.2 M concentration. Seal the vial with a crimp cap and flush with Nitrogen for 5 minutes.

    • Microwave Execution: Irradiate the vial in a dedicated microwave synthesizer at 100 °C for 15 minutes.

      • Causality: Microwave dielectric heating rapidly overcomes the high activation energy of the pyridazine transmetalation step, forcing the reaction to completion before the boronic acid can degrade. The heterogeneous silica-supported Pd prevents the formation of inactive "Pd black" at high temperatures.

    • Workup & Catalyst Recovery: Filter the crude mixture through a pad of Celite or a fine glass frit to remove the SiliaCat DPP-Pd.

      • Self-Validation: The filtrate should be highly transparent (lacking the dark brown tint of dissolved Pd), validating that the heterogeneous catalyst successfully retained the metal, thereby simplifying downstream purification. Concentrate the filtrate and purify via standard silica gel chromatography.

    References

    • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. 1

    • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. 2

    • 1,4-disubstituted pyridazine analogs and methods for treating smn-deficiency-related conditions (WO2014028459A1). Google Patents. 3

    • Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. ChemPlusChem / DOI. 4

    Sources

    Method

    Application Notes and Protocols for the Synthesis of a Potent COX-2 Inhibitor from 3-(Benzyloxy)-6-methylpyridazine

    Introduction: The Rationale for Pyridazine-Based COX-2 Inhibitors The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Two is...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Rationale for Pyridazine-Based COX-2 Inhibitors

    The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Two isoforms, COX-1 and COX-2, have been identified. COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pain and inflammation.[1]

    Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to a risk of gastrointestinal side effects. This has driven the development of selective COX-2 inhibitors, which offer a better safety profile. The pyridazine scaffold has emerged as a promising framework for the design of novel COX-2 inhibitors.[2][3] The unique electronic properties and the potential for diverse structural modifications of the pyridazine ring make it an attractive starting point for the development of potent and selective anti-inflammatory agents.[1][3]

    This application note provides a detailed, two-step synthetic protocol for the preparation of a potent diarylpyridazine COX-2 inhibitor, 3-(Benzyloxy)-6-(4-sulfamoylphenyl)pyridazine , starting from the readily available precursor, 3-(Benzyloxy)-6-methylpyridazine . The synthetic strategy involves a selective chlorination of the methyl group followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    Mechanism of Action: How Diarylpyridazines Inhibit COX-2

    The selective inhibition of COX-2 by diaryl heterocyclic compounds, such as the target molecule of this protocol, is attributed to their ability to bind to a secondary pocket within the COX-2 active site, which is not present in the COX-1 isoform. This secondary pocket is created by the substitution of isoleucine in COX-1 with a smaller valine residue in COX-2. The diarylpyridazine structure, with its two aromatic rings, can effectively occupy both the main active site and this secondary pocket, leading to a high degree of selectivity for COX-2. The sulfamoylphenyl moiety is a key pharmacophore that often interacts with this secondary pocket, enhancing both potency and selectivity.

    COX2_Inhibition cluster_COX2 COX-2 Enzyme Active_Site Active Site Prostaglandins Prostaglandins Active_Site->Prostaglandins Converts to Secondary_Pocket Secondary Pocket (Valine residue) Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->Active_Site Binds Diarylpyridazine_Inhibitor 3-(Benzyloxy)-6-(4-sulfamoylphenyl)pyridazine Diarylpyridazine_Inhibitor->Active_Site Blocks Diarylpyridazine_Inhibitor->Secondary_Pocket Occupies

    Caption: Mechanism of selective COX-2 inhibition.

    Experimental Workflow: A Two-Step Synthesis

    The synthesis of the target COX-2 inhibitor is achieved through a straightforward and efficient two-step process. The first step involves the chlorination of the 6-methyl group of 3-(benzyloxy)-6-methylpyridazine using N-chlorosuccinimide (NCS). The resulting 3-(benzyloxy)-6-(chloromethyl)pyridazine is then subjected to a Suzuki-Miyaura cross-coupling reaction with 4-(sulfamoyl)phenylboronic acid to yield the final product.

    Synthesis_Workflow Start Start: 3-(Benzyloxy)-6-methylpyridazine Step1 Step 1: Chlorination (NCS, AIBN, CCl4, Reflux) Start->Step1 Intermediate Intermediate: 3-(Benzyloxy)-6-(chloromethyl)pyridazine Step1->Intermediate Step2 Step 2: Suzuki-Miyaura Coupling (4-(Sulfamoyl)phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, Reflux) Intermediate->Step2 Product Final Product: 3-(Benzyloxy)-6-(4-sulfamoylphenyl)pyridazine Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

    Caption: Experimental workflow for the synthesis.

    Detailed Experimental Protocols

    Step 1: Synthesis of 3-(Benzyloxy)-6-(chloromethyl)pyridazine

    Rationale: This step introduces a reactive handle at the 6-position of the pyridazine ring, which is essential for the subsequent cross-coupling reaction. N-Chlorosuccinimide (NCS) is a mild and effective reagent for the radical chlorination of benzylic and allylic C-H bonds, as well as activated methyl groups on heterocyclic rings.[4][5][6] Azobisisobutyronitrile (AIBN) is used as a radical initiator. Carbon tetrachloride is a suitable solvent for this type of reaction.

    Materials:

    • 3-(Benzyloxy)-6-methylpyridazine (1.0 g, 5.0 mmol)

    • N-Chlorosuccinimide (NCS) (0.73 g, 5.5 mmol)

    • Azobisisobutyronitrile (AIBN) (0.082 g, 0.5 mmol)

    • Carbon tetrachloride (CCl₄) (50 mL)

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer with heating

    • Rotary evaporator

    • Silica gel for column chromatography

    • Eluent: Hexane/Ethyl Acetate mixture

    Procedure:

    • To a 100 mL round-bottom flask, add 3-(benzyloxy)-6-methylpyridazine (1.0 g, 5.0 mmol), N-chlorosuccinimide (0.73 g, 5.5 mmol), and azobisisobutyronitrile (0.082 g, 0.5 mmol).

    • Add carbon tetrachloride (50 mL) to the flask.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the solid with a small amount of cold carbon tetrachloride.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(benzyloxy)-6-(chloromethyl)pyridazine.

    Step 2: Synthesis of 3-(Benzyloxy)-6-(4-sulfamoylphenyl)pyridazine

    Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds.[3][7][8] In this step, the chlorinated intermediate is coupled with 4-(sulfamoyl)phenylboronic acid in the presence of a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0), and a base such as sodium carbonate.[3] The choice of a mixed solvent system (toluene/ethanol/water) facilitates the dissolution of both the organic and inorganic reagents.

    Materials:

    • 3-(Benzyloxy)-6-(chloromethyl)pyridazine (from Step 1, e.g., 0.94 g, 4.0 mmol)

    • 4-(Sulfamoyl)phenylboronic acid (0.97 g, 4.8 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.23 g, 0.2 mmol)

    • Sodium carbonate (Na₂CO₃) (1.06 g, 10.0 mmol)

    • Toluene (20 mL)

    • Ethanol (10 mL)

    • Water (10 mL)

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer with heating

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Eluent: Dichloromethane/Methanol mixture

    Procedure:

    • In a 100 mL round-bottom flask, dissolve 3-(benzyloxy)-6-(chloromethyl)pyridazine (0.94 g, 4.0 mmol) and 4-(sulfamoyl)phenylboronic acid (0.97 g, 4.8 mmol) in a mixture of toluene (20 mL) and ethanol (10 mL).

    • Add an aqueous solution of sodium carbonate (1.06 g in 10 mL of water).

    • Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the solution.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol) to the reaction mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 85-90 °C) for 12-16 hours with vigorous stirring.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Add water (20 mL) and ethyl acetate (30 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the pure 3-(benzyloxy)-6-(4-sulfamoylphenyl)pyridazine.

    Data Presentation: Expected Results and Characterization

    The following table summarizes the expected results and typical characterization data for the synthesized compounds.

    CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)¹H NMR (δ, ppm, DMSO-d₆)MS (m/z)
    3-(Benzyloxy)-6-(chloromethyl)pyridazine C₁₂H₁₁ClN₂O234.6875-8595-98~7.3-7.5 (m, 5H, Ar-H), ~7.1 (d, 1H, pyridazine-H), ~7.8 (d, 1H, pyridazine-H), ~5.4 (s, 2H, OCH₂Ph), ~4.8 (s, 2H, CH₂Cl)[M+H]⁺ 235.06
    3-(Benzyloxy)-6-(4-sulfamoylphenyl)pyridazine C₁₈H₁₅N₃O₃S369.4060-75210-215~8.0-8.2 (m, 4H, Ar-H), ~7.3-7.5 (m, 5H, Ar-H), ~7.2 (d, 1H, pyridazine-H), ~7.9 (d, 1H, pyridazine-H), ~7.4 (s, 2H, SO₂NH₂), ~5.5 (s, 2H, OCH₂Ph)[M+H]⁺ 370.09

    References

    • Oriental Journal of Chemistry. (2023). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. [Link]

    • PubMed. (2019). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. [Link]

    • MDPI. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. [Link]

    • DSpace@MIT. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

    • Google Patents. (2020). CN110903248A - Synthesis method of 5-chloro-4-aminopyridazine.
    • Organic Chemistry Portal. (2021). N-Chlorosuccinimide (NCS). [Link]

    Sources

    Application

    Application Note: Radical Functionalization of Methylpyridazine via the Minisci Reaction

    Executive Summary Methylpyridazines are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for phenyl rings to improve the aqueous solubility and metabolic stability of drug candidates. Howe...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Methylpyridazines are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for phenyl rings to improve the aqueous solubility and metabolic stability of drug candidates. However, due to their highly electron-deficient nature, classical electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) is ineffective. The Minisci reaction—a nucleophilic radical substitution—bridges this synthetic gap, exhibiting reactivity and selectivity perfectly opposite to Friedel-Crafts chemistry.

    This application note provides a comprehensive, field-proven guide to the late-stage C–H radical functionalization of methylpyridazines. By dissecting the mechanistic causality behind reagent selection and outlining self-validating experimental protocols, this guide empowers drug development professionals to reliably execute both classical thermal and modern photoredox Minisci alkylations.

    Mechanistic Causality & Regioselectivity

    To successfully functionalize methylpyridazine, one must understand the underlying electronic and steric forces driving the reaction. The Minisci reaction relies on the addition of a nucleophilic carbon-centered radical to an electron-deficient aromatic system.

    • The Causality of Acidic Media: Free diazines are often not electrophilic enough to react rapidly with carbon radicals. The addition of an acid (e.g., Trifluoroacetic acid, TFA) is mandatory. Protonation of the basic nitrogen atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, supercharging its electrophilicity toward incoming nucleophilic radicals.

    • The Causality of Regioselectivity: 3-Methylpyridazine presents multiple potential reactive sites (C-4, C-5, and C-6). The methyl group exerts a weak electron-donating effect but introduces substantial steric bulk. Consequently, nucleophilic radicals selectively attack 3-methylpyridazine at the C-4 and/or C-5 positions, avoiding the sterically hindered space immediately adjacent to the methyl group[1]. Furthermore, the regiochemistry can be tuned; altering the solvent pH or the specific radical source shifts the relative contribution of opposing directing factors, allowing chemists to predict and control the major regioisomer[2].

    G A Methylpyridazine B Protonation (Acidic Media) Lowers LUMO A->B D Nucleophilic Radical Attack (Regioselective at C4/C5/C6) B->D C Radical Generation (e.g., Decarboxylation) C->D E Radical Cation Intermediate D->E F Rearomatization (Oxidation/Deprotonation) E->F G Alkylated Methylpyridazine F->G

    Mechanistic pathway of the Minisci radical alkylation on methylpyridazine.

    Quantitative Optimization Data

    Selecting the optimal methodology depends on the substrate's tolerance to oxidants and the desired yield. Modern visible-light photoredox approaches utilizing N-(acyloxy)phthalimides (NHP esters) offer redox-neutral conditions that prevent over-oxidation[3].

    Table 1: Comparative Optimization for 3-Methylpyridazine Alkylation

    MethodologyRadical PrecursorCatalyst / OxidantReaction ConditionsTypical Yield (%)Regioselectivity (C4 vs C5)
    Classical Thermal Carboxylic AcidAgNO₃ (cat.), (NH₄)₂S₂O₈TFA/H₂O, 60 °C, 4 h45–60%Mixed (Moderate C5 preference)
    Photoredox (Ir) NHP Esterfac-Ir(ppy)₃DCM, Blue LED, RT, 16 h75–85%High (Strong C5 preference)
    Metal-Free Photo NHP EsterNone (EDA Complex)TEA, DCM, Blue LED, RT65–80%High (Strong C5 preference)

    Data synthesized from benchmark optimizations for diazine functionalization. Note that depending on the radical source, acylation can occur as a competitive side-reaction under classical oxidative conditions,[3].

    Experimental Methodologies (Protocols)

    Protocol A: Classical Silver-Catalyzed Decarboxylative Alkylation

    This method is highly scalable and utilizes inexpensive carboxylic acids, though it requires harsh stoichiometric oxidants.

    • Reagent Assembly: In a 50 mL round-bottom flask, dissolve 3-methylpyridazine (1.0 mmol, 1.0 equiv) and the target aliphatic carboxylic acid (3.0 mmol, 3.0 equiv) in a 1:1 mixture of distilled water and Trifluoroacetic acid (TFA) (5.0 mL total volume). Causality: TFA fully protonates the pyridazine ring without providing a nucleophilic counter-ion that could interfere with the radical addition.

    • Catalyst Addition: Add AgNO₃ (0.2 mmol, 0.2 equiv) to the stirring solution.

    • Oxidant Addition: Slowly add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 mmol, 2.0 equiv) in small portions over 10 minutes. Causality: Gradual addition controls the exothermic generation of the Ag(II) species, preventing thermal runaway and minimizing the formation of acylated byproducts.

    • Heating: Equip the flask with a reflux condenser and heat to 60 °C for 4 hours.

    • Quenching & Extraction: Cool the mixture to room temperature, pour over 10 g of crushed ice, and neutralize carefully with saturated aqueous NaHCO₃ until pH > 8. Extract with dichloromethane (DCM) (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    Protocol B: Visible-Light Photoredox Alkylation using NHP Esters

    This modern protocol is redox-neutral, making it ideal for late-stage functionalization of complex, oxidation-sensitive pharmaceuticals[3].

    • Reagent Assembly: In an oven-dried 10 mL Schlenk tube, combine 3-methylpyridazine (0.5 mmol, 1.0 equiv), the corresponding NHP ester (0.75 mmol, 1.5 equiv), and the photocatalyst fac-Ir(ppy)₃ (0.005 mmol, 1 mol%).

    • Solvent & Acidification: Add anhydrous DCM (5.0 mL) and TFA (0.75 mmol, 1.5 equiv).

    • Degassing (Critical Step): Seal the tube with a rubber septum and degas the mixture via vigorous nitrogen sparging for 15 minutes. Causality: Dissolved oxygen is a potent diradical that rapidly intercepts carbon-centered radicals to form peroxides and quenches the excited state of the Ir-catalyst. Strict anaerobiosis is required for high yields.

    • Irradiation: Place the reaction vessel in a photoreactor equipped with 456 nm Blue LEDs. Stir vigorously at room temperature (20–25 °C) for 16 hours.

    • Work-up & Purification: Dilute the crude mixture with DCM (10 mL), wash with saturated NaHCO₃ (10 mL) to remove residual TFA, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

    Workflow Step1 1. Reagent Assembly Methylpyridazine + Precursor + Acid Step2 2. Degassing Freeze-Pump-Thaw or N2 Sparging Step1->Step2 Step3 3. Reaction Initiation Thermal or Photoredox (Blue LED) Step2->Step3 Step4 4. Quenching & Extraction Neutralize (NaHCO3) & Extract (DCM) Step3->Step4 Step5 5. Validation Flash Chromatography + NMR/LC-MS Step4->Step5

    Step-by-step experimental workflow for the Minisci functionalization.

    Self-Validating Analytical Checkpoints

    To ensure the trustworthiness of your experimental run, incorporate the following self-validating system checks:

    • Visual Cue During Initiation (Protocol B): Upon addition of the Ir-catalyst, the solution should turn a bright, luminescent yellow/orange. Maintenance of this color during irradiation confirms catalyst stability. A shift to dark brown or black indicates catalyst degradation (often due to inadequate degassing).

    • LC-MS Mass Shift: The crude reaction mixture must be analyzed via LC-MS prior to column chromatography. Look for the precise [M+H]+ mass shift corresponding to the addition of the alkyl radical mass minus one hydrogen atom ( +R−1 Da).

    • ¹H NMR Regiochemistry Validation: In the ¹H NMR spectrum of the starting 3-methylpyridazine, the aromatic protons appear as distinct multiplets. Successful mono-alkylation at C-5 will result in the complete disappearance of the C-5 proton signal. Consequently, the remaining C-4 and C-6 protons will change their coupling patterns, typically shifting from complex multiplets to singlets or simple meta-coupled doublets (depending on the exact dihedral angles and substituent bulk).

    References

    • Minisci Reaction: A Friedel-Crafts-Type Process with Opposite Reactivity and Selectivity.
    • Photoinduced Alkylation of Diazines with N-(Acyloxy)phthalimides in the Presence of Triethylamine.
    • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability.
    • Minisci reaction.

    Sources

    Method

    Application Note: Preparation of 6-Methylpyridazin-3(2H)-one via Catalytic Debenzylation

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-methylpyridazin-3(2H)-one (CAS: 13327-27-0) Precursor: 3-(benzyloxy)-6-methylpyridazine (CAS: 6958-54-9) Introduction & Mec...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-methylpyridazin-3(2H)-one (CAS: 13327-27-0) Precursor: 3-(benzyloxy)-6-methylpyridazine (CAS: 6958-54-9)

    Introduction & Mechanistic Rationale

    The 6-methylpyridazin-3(2H)-one scaffold is a privileged pharmacophore in modern drug discovery. It serves as a critical structural motif in the development of Formyl Peptide Receptor (FPR) agonists for regulating endogenous inflammation [1], as well as in the design of reversible Monoamine Oxidase-B (MAO-B) inhibitors for Parkinson's disease management[2].

    The Causality of the Benzyloxy Protecting Group Strategy

    Synthesizing functionalized pyridazinones presents a distinct challenge due to lactam-lactim tautomerism (the equilibrium between pyridazin-3(2H)-one and 3-hydroxypyridazine). Direct upstream functionalization of an unprotected pyridazinone often results in an intractable mixture of N-alkylated and O-alkylated byproducts.

    To circumvent this, the oxygen is masked using a benzyl protecting group . This locks the molecule into its aromatic 3-alkoxypyridazine form, enabling highly regioselective modifications (such as the installation of the 6-methyl group) without competitive N-functionalization. Once the target architecture is achieved, the benzyl group must be removed.

    While acidic cleavage (e.g., HBr in acetic acid) is possible, catalytic hydrogenolysis (Pd/C, H 2​ ) is the method of choice. Hydrogenolysis is strictly orthogonal to the pyridazine core, cleaving the O-benzyl bond to yield the target lactam and volatile toluene as the sole byproduct. This eliminates the need for harsh aqueous neutralization, which is crucial because 6-methylpyridazin-3(2H)-one is highly polar and prone to loss in aqueous layers.

    Experimental Workflow & Visualization

    The following diagram illustrates the logical progression of the debenzylation workflow, from reagent introduction to analytical validation.

    G A 3-(benzyloxy)-6-methylpyridazine (Precursor) B Catalytic Hydrogenation (10% Pd/C, H2, MeOH) A->B Reagents added C O-Benzyl Cleavage (Toluene Byproduct) B->C Hydrogenolysis D Celite Filtration & Solvent Evaporation C->D Reaction completion E 6-methylpyridazin-3(2H)-one (Target Product) D->E Isolation F Quality Control (LC-MS, 1H-NMR) E->F Validation

    Workflow for the catalytic hydrogenolysis of 3-(benzyloxy)-6-methylpyridazine.

    Step-by-Step Protocol: Catalytic Hydrogenolysis

    This protocol is designed as a self-validating system . By tracking the distinct polarity and mass shifts between the precursor and the product, the chemist can ensure absolute conversion without relying on complex intermediate purifications.

    Materials & Reagents
    • Substrate: 3-(benzyloxy)-6-methylpyridazine (1.0 equiv)

    • Catalyst: 10% Palladium on Carbon (Pd/C), approx. 10% w/w relative to substrate

    • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

    • Gas: Hydrogen (H 2​ ) gas (Balloon or Parr shaker)

    • Filtration: Celite® 545

    Procedure
    • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(benzyloxy)-6-methylpyridazine (1.0 equiv) in anhydrous methanol to achieve a concentration of 0.2 M.

    • Catalyst Addition: Flush the flask with Argon. Carefully add 10% Pd/C (10% w/w). Expertise Note: Always add Pd/C under an inert atmosphere, as the dry catalyst can ignite methanol vapors upon contact with air.

    • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

    • Hydrogenation: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) under a positive pressure of hydrogen (1 atm) for 3 to 5 hours.

    • In-Process Monitoring: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 1:1). The starting material is non-polar (high Rf​ ), while the deprotected pyridazinone is highly polar (low Rf​ ) due to lactam formation.

    • Workup & Filtration: Once LC-MS confirms complete consumption of the starting material, flush the flask with Argon to displace the hydrogen. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol (3 × 20 mL).

    • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The byproduct (toluene) will co-evaporate with the methanol.

    • Purification: The resulting crude solid is typically >95% pure. If necessary, triturate the solid with cold diethyl ether to yield 6-methylpyridazin-3(2H)-one as a pristine white to off-white powder.

    Process Optimization Data

    The table below summarizes the quantitative data for optimizing the debenzylation process, highlighting the causality between pressure, solvent, and reaction kinetics.

    EntrySolventCatalyst Loading (w/w)H 2​ PressureTime (h)Isolated Yield (%)
    1Methanol5% Pd/C (10 wt%)1 atm (Balloon)1285
    2Methanol10% Pd/C (10 wt%)1 atm (Balloon)596
    3Ethanol10% Pd/C (10 wt%)1 atm (Balloon)694
    4Ethyl Acetate10% Pd/C (10 wt%)30 psi (Parr)298

    Insight: While 1 atm of H 2​ is sufficient for laboratory-scale synthesis (Entry 2), scaling up the reaction in Ethyl Acetate under 30 psi (Entry 4) prevents catalyst poisoning and accelerates the reaction, yielding near-quantitative recovery.

    Analytical Validation

    To ensure the trustworthiness of the synthesized batch, validate the product against the following analytical benchmarks:

    • LC-MS (ESI+):

      • Precursor: m/z 201.1 [M+H]+

      • Product: m/z 111.1 [M+H]+ (Confirms the loss of the 90 Da benzyl moiety).

    • 1 H NMR (400 MHz, DMSO- d6​ ):

      • Self-Validation Check: The disappearance of the benzyl -CH 2​

        • singlet at δ ~5.4 ppm and the aromatic multiplet at δ 7.3–7.5 ppm confirms complete deprotection.
      • Product Peaks: δ 12.8 (br s, 1H, NH), 7.25 (d, J = 9.6 Hz, 1H, Ar-H), 6.80 (d, J = 9.6 Hz, 1H, Ar-H), 2.22 (s, 3H, CH 3​ ).

    References

    • Title: Further Studies on 2-Arylacetamide Pyridazin-3(2H)-ones: Design, Synthesis and Evaluation of 4,6-Disubstituted Analogues as Formyl Peptide Receptors (FPRs) Agonists Source: National Institutes of Health (NIH) / PMC URL: [Link]

    • Title: Docking of Novel Reversible Monoamine Oxidase-B Inhibitors and their Antiparkinsonian Effect Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Preventing Homocoupling in Pyridazine Suzuki-Miyaura Couplings

    Welcome to the Advanced Troubleshooting Guide for heteroaryl cross-coupling. Pyridazines are highly electron-deficient heterocycles.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Troubleshooting Guide for heteroaryl cross-coupling. Pyridazines are highly electron-deficient heterocycles. In Suzuki-Miyaura reactions, this electron deficiency slows the oxidative addition step, inadvertently giving competing side reactions—such as the homocoupling of the arylboronic acid—more time to dominate the catalytic cycle. This guide provides mechanistic insights, field-proven solutions, and self-validating protocols to eliminate homocoupling impurities.

    Mechanistic Pathway & Intervention Points

    To troubleshoot homocoupling, we must first understand its causality. Homocoupling is driven by two primary pathways:

    • Stoichiometric Reduction: Pd(II) precatalysts must be reduced to the active Pd(0) state. If no other reductant is present, two equivalents of boronic acid are consumed to perform this reduction, yielding a homocoupled dimer[1].

    • Catalytic Oxidation: Dissolved oxygen oxidizes the active Pd(0) back to Pd(II), creating a continuous, parasitic loop that constantly consumes boronic acid to form dimers[2].

    Pathway Pd_II Pd(II) Precatalyst (Inactive State) Pd_0 Pd(0) Active Catalyst (Catalytic Engine) Pd_II->Pd_0 Desired Reduction Homo_1 Boronic Acid Oxidation (Homocoupling Dimer) Pd_II->Homo_1 Boronic Acid Acts as Reductant Ox_Add Oxidative Addition (Halopyridazine) Pd_0->Ox_Add Homo_2 O2-Mediated Homocoupling (Catalytic Dimerization) Pd_0->Homo_2 O2 Exposure Transmet Transmetalation (Boronic Reagent) Ox_Add->Transmet Red_Elim Reductive Elimination (Desired Pyridazine Product) Transmet->Red_Elim Red_Elim->Pd_0 Regeneration Formate Potassium Formate (Mild Reductant) Formate->Pd_II Rapidly Reduces Pd(II) Sparing Boronic Acid Degas Rigorous Degassing (N2/Ar Sparge) Degas->Homo_2 Blocks O2 Pathway

    Mechanistic pathways of homocoupling in Suzuki reactions and targeted suppression strategies.

    Troubleshooting FAQs

    Q1: My LC-MS shows a massive peak for the homocoupled dimer of my boronic acid and very little cross-coupled pyridazine. Why is this happening? A: Your reaction is likely suffering from oxygen contamination or precatalyst initiation issues. When Pd(II) is introduced into the system, it requires reduction to Pd(0) to enter the catalytic cycle. If oxygen is present, it continuously re-oxidizes Pd(0) to Pd(II)[2]. Because the oxidative addition of electron-deficient halopyridazines is relatively slow, the boronic acid acts as a sacrificial reductant, dimerizing in the process[1]. Solution: Implement rigorous subsurface sparging with nitrogen or argon (not just vacuum/backfill) to exclude oxygen[2]. Alternatively, switch to a true Pd(0) source like Pd(PPh₃)₄ to bypass the initial reduction step[3][4].

    Q2: I am already degassing my solvents, but I still see 10-15% homocoupling. How can I chemically suppress this side reaction? A: You can manipulate the kinetics of the reaction. Homocoupling is a bimolecular process with respect to the boronic acid, meaning its rate increases exponentially with high concentrations of the boron reagent. Solution 1 (Kinetic Control): Employ a slow addition of the boronic acid via a syringe pump. Maintaining a low steady-state concentration of the boronic acid suppresses the bimolecular homocoupling rate while allowing the first-order cross-coupling to proceed[3][5]. Solution 2 (Chemical Additive): Add a mild reducing agent like potassium formate. Potassium formate rapidly reduces Pd(II) to Pd(0) without blocking the catalytic cycle, effectively sparing your boronic acid from being consumed during catalyst initiation[2][5].

    Q3: Does the choice of boron reagent or ligand impact the homocoupling rate? A: Absolutely. Free boronic acids are highly prone to homocoupling and protodeboronation, especially in the presence of aqueous bases[1]. Solution: Use boronic acid pinacol esters (BPin) or MIDA boronates. These derivatives are significantly more stable and act as a "slow-release" mechanism for the active boronic acid species in situ, minimizing excess concentration[3][4]. Furthermore, upgrade your ligand system. Bulky dialkylbiaryl phosphines like SPhos or XPhos drastically accelerate the oxidative addition and reductive elimination steps, allowing the desired cross-coupling to outcompete the homocoupling pathway even with challenging heteroaryl chlorides[3][6].

    Quantitative Impact of Suppression Strategies

    The following table synthesizes the expected impact of various process modifications on the suppression of homocoupling impurities, based on optimized industrial scale-up data for heteroaryl systems.

    Process ModificationMechanism of ActionExpected Homocoupling Impurity (%)Expected Cross-Coupling Yield (%)
    Standard Conditions (Air, Pd(II), Bolus Addition)O2-mediated oxidation & Pd(II) reduction by boronic acid.15.0 - 30.0%40.0 - 60.0%
    Rigorous Degassing (Subsurface N2 Sparge)Prevents the O2-driven catalytic homocoupling cycle.2.0 - 5.0%75.0 - 85.0%
    Potassium Formate Additive Mildly reduces Pd(II) to Pd(0), sparing the boronic acid.< 0.1%85.0 - 90.0%
    Slow Addition of Boronate Lowers the bimolecular collision rate of the boronic acid.< 1.0%88.0 - 92.0%
    Use of SPhos / XPhos Ligands Accelerates the desired cross-coupling pathway.< 1.0%> 90.0%

    Self-Validating Experimental Protocol

    This protocol integrates the chemical and kinetic suppression strategies discussed above into a self-validating workflow for the Suzuki-Miyaura coupling of a halopyridazine.

    Materials Required:

    • Halopyridazine (1.0 equiv)

    • Arylboronic acid pinacol ester (1.2 equiv)

    • Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

    • XPhos or SPhos ligand (4-10 mol%)

    • K₃PO₄ (2.0 equiv, finely milled)

    • Potassium formate (0.1 equiv)

    • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

    Step 1: Reagent Preparation and Rigorous Degassing

    • To a dry Schlenk flask, add the halopyridazine, K₃PO₄, potassium formate, and the solvent mixture (1,4-Dioxane/H₂O).

    • Insert a sparging needle directly into the liquid phase (subsurface). Sparge with high-purity Nitrogen or Argon for a minimum of 30 minutes while stirring gently[2][3].

    • Validation Check: The solvent should show no large bubble formation other than the sparging gas. A dissolved oxygen meter should read < 0.5 ppm.

    Step 2: Catalyst Activation

    • Under a positive flow of inert gas, add the Pd catalyst and the phosphine ligand.

    • Heat the reaction mixture to 40 °C for 15 minutes.

    • Causality Note: The potassium formate will reduce the Pd(II) precatalyst to the active Pd(0) species[2].

    • Validation Check: A distinct color change (often from orange/red to a pale yellow or dark homogeneous solution, depending on the ligand) indicates the formation of the active Pd(0)-ligand complex.

    Step 3: Slow Addition of Boronic Ester

    • Dissolve the arylboronic acid pinacol ester in a minimal amount of degassed 1,4-Dioxane.

    • Using a syringe pump, add the boronic ester solution to the reaction mixture at a rate of 0.1 equiv/hour while heating the main reaction vessel to 80-100 °C.

    • Causality Note: This slow addition ensures the boronic ester concentration remains near zero, mathematically suppressing the second-order homocoupling reaction[3][5].

    Step 4: Reaction Monitoring and Work-up

    • Validation Check: At the 2-hour mark, pull a 50 µL aliquot under inert conditions. Analyze via LC-MS. You should observe the product mass [M+H] with an absence of the dimer mass [2M-2H]. If the dimer is >2%, verify your inert gas seal and sparging efficiency.

    • Upon completion (typically 12-24 hours), cool to room temperature, dilute with ethyl acetate, and wash with water and brine[3]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate for purification.

    References

    • ACS Publications - Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.[Link]

    • Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

    • PMC - NIH - Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[Link]

    Sources

    Optimization

    Optimizing yield for nucleophilic substitution of chloropyridazines

    Welcome to the Process Chemistry Support Center. As application scientists, we frequently encounter challenges when scaling up nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic scaffolds like c...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Support Center. As application scientists, we frequently encounter challenges when scaling up nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic scaffolds like chloropyridazines. This support guide provides causal troubleshooting, optimized protocols, and mechanistic insights to help you achieve high yields and precise regioselectivity in your drug development workflows.

    Mechanistic Workflow & Failure Modes

    Before troubleshooting, it is critical to understand the underlying reaction pathway. SNAr on chloropyridazines proceeds via a rate-determining nucleophilic attack to form a Meisenheimer (σ) complex, followed by rapid chloride elimination[1]. Understanding this sequence is the key to preventing common side reactions like hydrolysis or over-substitution.

    SNAr_Mechanism Start Chloropyridazine + Nucleophile Complex Meisenheimer (Sigma) Complex Start->Complex Nucleophilic Attack (Rate Determining) Hydrolysis Hydroxypyridazine (Hydrolysis) Start->Hydrolysis Aqueous Conditions Competing OH⁻ Product Mono-substituted Pyridazine + Cl⁻ Complex->Product Chloride Elimination (Fast) OverSub Di-substituted Byproduct Product->OverSub Excess Nucleophile High Temp

    Figure 1: SNAr pathway for chloropyridazines highlighting desired progression and side reactions.

    Frequently Asked Questions (FAQs)

    Q1: I am working with a 4-substituted 3,6-dichloropyridazine. How can I control whether the nucleophile attacks the C-3 or C-6 position? Expert Insight: Regioselectivity in these systems is heavily dictated by solvent polarity and hydrogen-bonding networks. When using O-nucleophiles (like alkoxides or alcohols), lower polarity solvents significantly increase the yield of the 3-alkoxy isomer[2]. Causality: In less polar solvents (e.g., isopropanol), the alcohol nucleophile forms a strong hydrogen bond with the adjacent pyridazine ring nitrogen. This pre-coordination activates the ortho-chlorine (C-3) and directs the nucleophilic attack specifically to that site. Highly polar solvents (like methanol) disrupt this hydrogen bonding, leading to a loss of selectivity and an increase in C-6 substitution[2].

    Table 1: Effect of Solvent Polarity on Regioselectivity (O-Nucleophile Attack on 4-Substituted 3,6-Dichloropyridazines) [2]

    SolventDielectric Constant (ε)Regioselectivity OutcomeMechanistic Driver
    Methanol 32.70Favors C-6 attack (or mixed)H-bonding network disrupted by polar solvent
    Ethanol 24.55Moderate C-3 preferencePartial H-bonding pre-coordination
    Isopropanol 19.92High yield of C-3 isomerStrong H-bonding between nucleophile and N-atom

    Q2: My amination of 3,5-dichloropyridazine is stalling at 40% conversion. Should I just increase the batch temperature? Expert Insight: Simply increasing the batch temperature often leads to thermal degradation or unwanted di-amination. The C3 and C5 positions have chemically non-equivalent reactivities[3]. If your secondary amine is sterically hindered or poorly nucleophilic, the high activation barrier is the bottleneck. Solution: Instead of prolonged batch heating, transition to a continuous-flow reactor using a high-boiling polar aprotic solvent like NMP. Flow chemistry allows you to safely reach extreme temperatures (up to 300 °C) for very short residence times (minutes). This provides the kinetic energy needed to overcome the activation barrier of unactivated substrates while preventing the degradation associated with long batch reaction times[4].

    Q3: How can I selectively substitute the 3-position over the 6-position in a symmetrical 3,6-dichloropyridazine without relying on solvent effects? Expert Insight: Modulate the electronic structure of the ring by forming an N-oxide. Causality: Converting 3,6-dichloropyridazine to 3,6-dichloropyridazine 1-oxide breaks the symmetry of the molecule. The inductive and mesomeric effects of the N-oxide strongly activate the adjacent (ortho) position. Consequently, the chlorine atom at the 3-position becomes significantly more reactive toward nucleophilic substitution than the 6-chlorine atom[5]. After the SNAr reaction is complete, the N-oxide can be easily reduced back to the free pyridazine.

    Troubleshooting Guide: Common SNAr Failure Modes

    SymptomRoot CauseCorrective Action
    Formation of hydroxypyridazine byproducts Competing hydrolysis. Ambient moisture or aqueous bases (NaOH/KOH) introduce OH⁻, which is a highly competitive nucleophile[1].Switch to strictly anhydrous solvents and non-nucleophilic organic bases (e.g., DIPEA, LiTMP). Dry all reagents prior to use.
    Significant di-substitution (over-reaction) Nucleophile excess or localized thermal hot spots in the reactor[3].Use exactly 1.05 - 1.10 equivalents of the nucleophile. Implement dropwise addition of the nucleophile at lower temperatures before ramping up heat.
    Poor regioselectivity in pyridine/pyridazine derivatives Steric clashes or inappropriate solvent dielectric constant[6].Switch from DCM to DMSO (or vice versa) depending on the desired isomer[6]. Consider installing a bulky temporary directing group.

    Standard Operating Procedure: Self-Validating Monoamination of 3,5-Dichloropyridazine

    This protocol is designed with built-in validation checks to ensure mechanistic fidelity and prevent over-substitution[3].

    Materials:

    • 3,5-Dichloropyridazine (1.0 eq)

    • Secondary Amine (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous N-Methyl-2-pyrrolidone (NMP)

    Step-by-Step Methodology:

    • Preparation: Dissolve 3,5-dichloropyridazine in anhydrous NMP (0.5 M concentration) under an inert nitrogen atmosphere.

      • Validation Check: The solution must be completely clear; turbidity indicates moisture ingress, which will lead to hydrolysis.

    • Base Addition: Add DIPEA (1.5 eq) to the reactor.

      • Causality: This acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the amine nucleophile from being protonated and deactivated.

    • Nucleophile Addition: Cool the reaction vessel to 0 °C. Add the secondary amine (1.1 eq) dropwise over 15 minutes.

      • Causality: Low-temperature addition prevents the immediate exothermic di-substitution that occurs when local concentrations of the nucleophile are too high[3].

    • Thermal Activation: Gradually warm the reaction to 80 °C and stir for 6 hours. (Note: For unactivated amines, use a flow reactor at 200 °C for 10 minutes[4]).

    • Reaction Monitoring: Sample the mixture for LC-MS analysis.

      • Validation Check: The reaction is complete when the mono-mass [M+H] is dominant, and the starting material peak is <2%. If the di-mass begins to appear, immediately cool the reaction to quench further substitution.

    • Workup & Isolation: Cool to room temperature. Quench with ice water to precipitate the product (or extract with EtOAc if the product is an oil). Wash the organic layer 3x with brine to remove the highly polar NMP and DIPEA salts.

    • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to isolate the pure mono-aminated regioisomer.

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Methylpyridazine Oxidation Workflows

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the selective oxidation of methylpyridazines.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the selective oxidation of methylpyridazines. The goal is usually to synthesize a pyridazine carboxaldehyde, but researchers often find their reaction mixtures dominated by the over-oxidized pyridazine carboxylic acid.

    This guide deconstructs the chemical causality behind this failure and provides self-validating protocols to ensure your oxidation stops exactly at the aldehyde stage.

    The Root Cause of Over-Oxidation (Mechanistic Causality)

    Why does methylpyridazine over-oxidize so easily compared to simple toluenes?

    The pyridazine ring is profoundly electron-deficient. When the methyl group is successfully oxidized, the resulting pyridazine carboxaldehyde becomes highly electrophilic. If even trace amounts of water are present—whether from hygroscopic solvents, atmospheric moisture, or as a byproduct of the oxidant itself—the aldehyde rapidly undergoes hydration to form a gem-diol intermediate.

    Because gem-diols structurally resemble primary alcohols, they are rapidly oxidized by reagents like Selenium Dioxide (SeO₂) into the carboxylic acid. Therefore, over-oxidation is rarely caused by "too much oxidant" alone; it is fundamentally a moisture-driven pathway . The oxidation of methylpyridazines can afford aldehydes, ketones, or carboxylic acids depending heavily on the strict control of these micro-environmental conditions [[1]]().

    Pathway Visualization

    Mechanism A Methylpyridazine (Starting Material) B Pyridazine Carboxaldehyde (Target) A->B SeO2 (1.1 eq) Anhydrous C Gem-Diol Intermediate B->C + H2O (Trace Moisture) D Pyridazine Carboxylic Acid (Over-Oxidation) B->D Excess Oxidant High Temp C->D SeO2 Fast Oxidation

    Mechanistic pathway of moisture-driven gem-diol formation leading to over-oxidation.

    Troubleshooting FAQs

    Q: I am using the Riley Oxidation (SeO₂) in 1,4-dioxane, but my NMR shows 40% carboxylic acid. How do I stop this? A: Selenium dioxide is the classic reagent for this transformation 2, but commercial SeO₂ often absorbs water to form selenous acid (H₂SeO₃). This introduces the exact moisture needed for gem-diol formation. Actionable Fix:

    • Sublime your SeO₂ immediately prior to use.

    • Use strictly anhydrous 1,4-dioxane. Recent pharmaceutical patent literature demonstrates that using anhydrous 1,4-dioxane with precisely controlled equivalents of SeO₂ successfully yields the carboxaldehyde 3.

    • Keep the reaction temperature below 80°C.

    Q: Can I use the radical halogenation route (NBS) instead of SeO₂ to avoid metal contamination? A: Yes. A two-step approach (NBS bromination followed by hydrolysis) bypasses the gem-diol oxidation risk entirely. However, the root cause of over-oxidation shifts from moisture to over-bromination. If you form the tribromomethyl intermediate, subsequent hydrolysis will yield the carboxylic acid. Actionable Fix: Limit NBS to exactly 2.05 equivalents. Monitor the reaction via LC-MS and quench the moment the dibromomethyl species maximizes.

    Q: How do I rescue my product if over-oxidation has already occurred? A: Pyridazine carboxylic acids are highly polar and zwitterionic, while pyridazine carboxaldehydes—despite their uniquely low basicity [[4]]( highly soluble in organic solvents. Implement a self-validating workup: wash your crude organic phase with saturated aqueous NaHCO₃. The base deprotonates the carboxylic acid, partitioning the over-oxidized impurity entirely into the aqueous layer and leaving pure aldehyde in the organic phase.

    Diagnostic Decision Tree

    Troubleshooting Start LC-MS/NMR shows >5% Carboxylic Acid? Q_Method Which Oxidation Method was used? Start->Q_Method Yes SeO2 SeO2 (Riley) Q_Method->SeO2 NBS NBS / Hydrolysis Q_Method->NBS FixSeO2 1. Dry Dioxane/Pyridine 2. Limit SeO2 to 1.1 eq 3. Temp < 80°C SeO2->FixSeO2 Actionable Fixes FixNBS 1. Limit NBS to 2.05 eq 2. Avoid excess AIBN 3. Monitor dibromo peak NBS->FixNBS Actionable Fixes

    Decision tree for troubleshooting and resolving over-oxidation based on the synthetic route.

    Quantitative Data: Oxidation Method Comparison

    Oxidation MethodTypical Aldehyde YieldOver-Oxidation RiskPrimary Cause of FailureKey Mitigation Strategy
    SeO₂ (Riley) 60–80%HighTrace moisture forming gem-diolSublime SeO₂; use anhydrous dioxane
    NBS / Hydrolysis 50–70%MediumOver-bromination to tribromomethylStrict 2.05 eq NBS; monitor by LC-MS
    Catalytic Aerobic 40–60%LowCatalyst deactivation by heterocycleUse specialized ligands; high O₂ pressure

    Validated Experimental Protocol: Controlled SeO₂ Oxidation

    This protocol is engineered as a self-validating system . By carefully controlling the hydration state of the reagents and utilizing a chemically selective workup, the procedure inherently corrects for minor over-oxidation.

    Materials Required:

    • 3-Methylpyridazine (1.0 eq)

    • Selenium Dioxide (1.1 eq, freshly sublimed)

    • Anhydrous 1,4-dioxane (distilled over Na/benzophenone or passed through activated alumina)

    • Saturated aqueous NaHCO₃

    Step-by-Step Methodology:

    • Reagent Preparation: Sublime SeO₂ at 315°C under vacuum immediately prior to use. This removes hydrated species (H₂SeO₃) which act as a fatal water source.

    • Reaction Assembly: Under a strict argon atmosphere, suspend the sublimed SeO₂ (1.1 eq) in anhydrous 1,4-dioxane. Add 3-methylpyridazine (1.0 eq).

    • Controlled Heating: Heat the mixture to 75–80°C. Do not reflux aggressively, as higher temperatures exponentially increase the rate of any residual gem-diol oxidation. Monitor via TLC/LC-MS every 2 hours.

    • Quench and Filtration: Once the starting material is consumed (typically 4–6 hours), cool to room temperature. Filter the red/black elemental selenium precipitate through a pad of Celite.

    • Self-Validating Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash vigorously with saturated aqueous NaHCO₃.

      • Validation Check: This step chemically guarantees product purity. The NaHCO₃ wash deprotonates any trace pyridazine-3-carboxylic acid, partitioning it into the aqueous layer. The success of the system is validated when the evaporated organic layer yields a sharp aldehyde proton singlet (~10.2 ppm) in ¹H-NMR, completely free of the broad carboxylic acid OH stretch.

    References

    • Title : Product Class 8: Pyridazines | Source : Thieme-connect | URL : 1

    • Title : Selenium Dioxide Oxidation | Source : ResearchGate | URL : 2

    • Title : US11845760B2 - PRMT5 inhibitors | Source : Google Patents | URL : 3

    • Title : Catalytic Asymmetric Intermolecular Stetter Reaction of Heterocyclic Aldehydes with Nitroalkenes | Source : ACS Publications | URL : 4

    Sources

    Optimization

    Technical Support Center: Purification of 3-(Benzyloxy)-6-methylpyridazine Intermediates

    Welcome to the Technical Support Center. As researchers and drug development professionals, isolating high-purity heterocyclic intermediates is critical for downstream synthetic success.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As researchers and drug development professionals, isolating high-purity heterocyclic intermediates is critical for downstream synthetic success. The synthesis of 3-(benzyloxy)-6-methylpyridazine (CAS: 6958-54-9)—typically achieved via a Williamson-type ether synthesis between 3-chloro-6-methylpyridazine and benzyl alcohol [1]—presents unique purification challenges.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome common isolation hurdles such as residual benzyl alcohol, N-alkylated byproducts, and unreacted starting materials.

    Purification Workflow Diagram

    G Crude Crude Reaction Mixture (Product, BnOH, Salts) AqWorkup Aqueous Quench & EtOAc Extraction (Removes inorganic salts) Crude->AqWorkup OrgPhase Organic Phase (Product, BnOH, Impurities) AqWorkup->OrgPhase Split BnOH Removal Strategy OrgPhase->Split Distillation High-Vacuum Distillation (<1 mbar, 80°C) Split->Distillation Thermal Stable AcidBase Acid-Base Extraction (1M HCl wash -> Basify) Split->AcidBase Scale-up / Mild CrudeProd Crude 3-(Benzyloxy)-6-methylpyridazine Distillation->CrudeProd AcidBase->CrudeProd Silica Silica Gel Chromatography (Hexanes/EtOAc Gradient) CrudeProd->Silica Removes unreacted SM & N-alkylated impurities Pure Pure 3-(Benzyloxy)-6-methylpyridazine (>98% Purity) Silica->Pure

    Workflow for the isolation and purification of 3-(Benzyloxy)-6-methylpyridazine.

    Troubleshooting & FAQs

    Q1: My crude NMR shows a massive peak for benzyl alcohol (BnOH) at ~4.6 ppm (CH₂) and 7.3 ppm (Ar-H). Standard rotary evaporation isn't removing it. How can I isolate my product without running a massive silica column?

    Expert Insight: Benzyl alcohol has a high boiling point (205 °C) and strongly hydrogen-bonds, making it notoriously difficult to remove under standard vacuum (e.g., 20-30 mbar on a rotavap). Causality & Solution: You have two mechanistically distinct options based on the physicochemical properties of the mixture:

    • Exploiting Volatility (Kugelrohr Distillation): At high vacuum (<1 mbar), BnOH distills at roughly 60–80 °C. You can strip the BnOH using a short-path distillation apparatus. The 3-(benzyloxy)-6-methylpyridazine (MW 200.24) is significantly heavier and less volatile, remaining in the distillation pot.

    • Exploiting pKa (Acid-Base Extraction): Pyridazines are weak bases. The conjugate acid of a 3-alkoxypyridazine typically exhibits a pKa of ~2.5 to 3.2[2, 3]. By washing your organic layer with cold 1M HCl, you selectively protonate the pyridazine nitrogen. Because the protonated pyridazinium salt is ionic, it partitions into the aqueous phase, while the neutral BnOH remains in the organic phase. You then collect the aqueous layer, neutralize it with Na₂CO₃ to pH 8 (deprotonating the nitrogen back to the neutral free-base), and back-extract the pure product [4]. Self-Validation Check: Always spot the acidic aqueous layer on TLC (neutralized with a drop of Et₃N) before discarding the organic layer to ensure total product capture.

    Q2: I am observing a secondary product with the exact same mass (m/z 201 [M+H]⁺) but a different TLC retention time. What is this impurity and how do I prevent it?

    Expert Insight: You are likely observing the N-alkylated isomer: 2-benzyl-6-methylpyridazin-3(2H)-one. Causality & Solution: This is a classic issue in pyridazine chemistry [1]. The Williamson-type ether synthesis relies on the alkoxide of benzyl alcohol attacking the electrophilic carbon of 3-chloro-6-methylpyridazine. However, if your reaction is not strictly anhydrous, trace water can hydrolyze the starting material to 6-methylpyridazin-3-ol. This intermediate rapidly undergoes lactim-lactam tautomerization to the more stable lactam, 6-methylpyridazin-3(2H)-one. In the presence of base, the lactam nitrogen is deprotonated and subsequently alkylated by any benzyl halide impurities (often found in lower-grade benzyl reagents), forming the N-benzyl pyridone isomer [1]. Prevention: Rigorously dry your solvents, use a strong base like NaH to pre-form the alkoxide, and ensure your reagents are anhydrous. If the impurity is already present, it is significantly more polar than the desired O-alkylated ether and can be easily separated via silica gel chromatography.

    Q3: My reaction stalled, and I have unreacted 3-chloro-6-methylpyridazine mixed with my product. Can I separate them by crystallization?

    Expert Insight: Direct crystallization from the crude mixture is highly prone to oiling out because both compounds are highly soluble in common organic solvents and have similar crystallization profiles. Causality & Solution: 3-chloro-6-methylpyridazine and 3-(benzyloxy)-6-methylpyridazine have significantly different lipophilicities. The benzyloxy group adds considerable steric bulk and non-polarity. The most reliable method for this specific separation is silica gel chromatography using a gradient of Hexanes/Ethyl Acetate. The bulky, lipophilic 3-(benzyloxy)-6-methylpyridazine will elute first, while the more polar chlorinated starting material will be retained longer on the silica.

    Quantitative Data: Comparison of Purification Strategies

    To help you select the best approach for your scale and purity requirements, refer to the comparative data below.

    Purification MethodBnOH Removal EfficiencyYield RecoveryProduct PurityScalabilityTime Required
    Silica Gel Chromatography Moderate (Often co-elutes if overloaded)75-85%>98%Low (Solvent intensive)High (4-6 hours)
    High-Vacuum Distillation Excellent (>99% removed)90-95%~90% (Requires polish)HighLow (1-2 hours)
    Acid-Base Extraction Good (~95% removed)80-85%>95%Very HighModerate (2-3 hours)
    Experimental Protocol: Optimized Dual-Stage Purification

    This "Gold Standard" protocol leverages pKa differences to remove the bulk of the benzyl alcohol, followed by a rapid silica plug to remove trace N-alkylated impurities and unreacted starting materials [4].

    Phase 1: Quench and Initial Extraction

    • Quench: Carefully transfer the crude reaction mixture (containing 3-(benzyloxy)-6-methylpyridazine, excess BnOH, base, and inorganic salts) into a beaker containing ice-cold distilled water (approx. 3 volumes relative to reaction volume).

    • Extract: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 50 mL). The combined organic layers now contain the product, BnOH, and organic impurities.

    Phase 2: Acid-Base Separation (BnOH Removal) 3. Protonation: Transfer the combined organic layer to a separatory funnel. Wash with ice-cold 1M HCl (3 x 30 mL).

    • Mechanistic Note: The pyridazine ring is protonated and partitions into the aqueous layer. BnOH remains in the EtOAc.

    • Phase Separation: Separate the phases. Retain the acidic aqueous layer. (The EtOAc layer can be discarded or processed to recover BnOH).

    • Neutralization: Place the aqueous layer in an ice bath. Slowly add saturated aqueous Na₂CO₃ dropwise until the pH reaches 8.0-8.5 (verify with pH paper).

      • Mechanistic Note: The pyridazine is deprotonated back to its neutral, lipophilic free-base form, which will often turn the solution cloudy.

    • Back-Extraction: Extract the neutralized aqueous layer with fresh EtOAc (3 x 50 mL).

    • Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    Phase 3: Silica Gel Polish 8. Column Loading: Dissolve the crude concentrated product in a minimum amount of Dichloromethane (DCM) and load it onto a pre-packed silica gel column. 9. Elution: Elute using a gradient of Hexanes:EtOAc (start at 9:1, ramp to 7:3). 10. Isolation: Monitor fractions by TLC (UV 254 nm). The desired O-alkylated product elutes first. Pool the clean fractions and concentrate in vacuo to yield pure 3-(benzyloxy)-6-methylpyridazine as a solid or viscous oil.

    References
    • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. SphinxSai. Available at: [Link]

    • Pyridazine CAS#: 289-80-5. ChemWhat. Available at: [Link]

    • 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine. MDPI. Available at: [Link]

    Troubleshooting

    Technical Support Center: Enhancing the Solubility of Pyridazine Derivatives for Robust Bioassays

    Welcome to the technical support center for researchers working with pyridazine derivatives. This guide is designed to provide you with practical, field-tested solutions to one of the most common challenges in early-stag...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers working with pyridazine derivatives. This guide is designed to provide you with practical, field-tested solutions to one of the most common challenges in early-stage drug discovery: poor aqueous solubility. As experienced scientists, we understand that unreliable solubility can lead to inconsistent bioassay data, hindering the accurate assessment of a compound's biological activity.

    This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the "why" behind each strategy, ensuring you can make informed decisions in your experimental design.

    Part 1: Understanding the Challenge & Initial Troubleshooting

    This section addresses the fundamental principles of pyridazine solubility and provides first-line troubleshooting steps.

    FAQ 1: Why are my pyridazine derivatives consistently showing poor solubility in aqueous buffers?

    Pyridazine rings, while containing two nitrogen atoms, are part of an aromatic system. The overall molecule is often rigid, planar, and can have a high melting point, all of which contribute to poor aqueous solubility. The key factors at play are:

    • Crystal Lattice Energy: The strong intermolecular forces in the solid state of the compound require significant energy to break, which disfavors dissolution.

    • LogP: Many pyridazine derivatives are lipophilic (high LogP), meaning they prefer an oily environment over an aqueous one. The nitrogen atoms can participate in hydrogen bonding, but this is often outweighed by the hydrophobicity of the rest of the molecule.

    • Ionization State (pKa): The basicity of the pyridazine nitrogens is relatively low. Depending on the substituents, the pKa is often in the range of 2-3. This means that at physiological pH (around 7.4), the compound is predominantly in its neutral, less soluble form.

    Q&A: I'm preparing my compound for a cell-based assay at pH 7.4, but it keeps precipitating out of my stock solution. What's my first step?

    This is a classic solubility issue. Your first and most critical step is to determine the optimal pH for your stock solution, which may be different from the final assay pH.

    Workflow for pH Optimization:

    G cluster_stock Stock Solution Preparation cluster_assay Aqueous Assay Buffer (pH 7.4) cluster_dilution Dilution & Precipitation Risk stock_dmso High Concentration Stock in 100% DMSO direct_dilution Direct Dilution stock_dmso->direct_dilution Add small volume to large volume of buffer buffer Final Assay Well precipitation Precipitation ('Crashing Out') direct_dilution->precipitation Solvent Shock precipitation->buffer Inaccurate Concentration

    Caption: Workflow illustrating compound precipitation due to solvent shock.

    • Understand the pKa: For a weakly basic pyridazine, solubility increases in acidic conditions (pH < pKa) where it becomes protonated (ionized).

    • Prepare a High-Concentration Stock in 100% DMSO: Dimethyl sulfoxide (DMSO) is an excellent solvent for most organic molecules and should be your starting point.[1]

    • Acidify the Aqueous Buffer for Intermediate Dilution: Before making your final dilution into the assay medium, create an intermediate dilution in an acidic buffer (e.g., pH 4-5). This keeps the compound in its charged, more soluble state.

    • Final Dilution: Perform the final dilution from this acidic intermediate stock into your neutral (pH 7.4) assay buffer. The key is that the final concentration in the assay is low enough to stay in solution, even at a less favorable pH.

    This "pH jump" strategy is a cornerstone of working with ionizable compounds.

    Part 2: Advanced Solubilization Strategies

    If initial troubleshooting fails, more advanced formulation techniques are required.

    Q&A: I've tried the pH jump method, but my compound still precipitates at the final assay concentration. What are my options?

    When pH manipulation is insufficient, you need to modify the solvent environment itself. The use of co-solvents is the next logical step.

    What are Co-solvents? Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of hydrophobic compounds.[2][3] They work by reducing the polarity of the water, making it a more favorable environment for your lipophilic pyridazine derivative.

    Table 1: Common Co-solvents for Bioassays

    Co-solventTypical Final ConcentrationProsCons
    DMSO < 0.5%High solubilizing powerCan be toxic to cells at higher concentrations
    Ethanol < 1%Biocompatible, effectiveCan affect enzyme activity, potential for cell toxicity
    PEG 400 1-5%Low toxicity, good solubilizerCan be viscous, may interfere with some assays
    Propylene Glycol 1-5%Low toxicity, commonly usedLess effective than PEG 400 for some compounds[4]

    Experimental Protocol: Co-solvent Screening

    • Prepare a 10 mM stock solution of your pyridazine derivative in 100% DMSO.

    • Prepare a series of aqueous buffers (at your final assay pH) containing different co-solvents (e.g., 1% DMSO, 1% Ethanol, 5% PEG 400).

    • Add the DMSO stock to each buffer to achieve the desired final compound concentration.

    • Incubate for 1 hour at room temperature.

    • Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant by HPLC.

    FAQ 2: My compound is for an in vivo study, and I'm concerned about the toxicity of organic co-solvents. Are there alternatives?

    Yes, for applications where solvent toxicity is a major concern, you can use formulating agents or excipients. These are substances that help keep a drug in solution through non-covalent interactions.

    Formulation Approaches:

    • Surfactants: Molecules like Tween-80 or Cremophor EL form micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in an aqueous medium.[5]

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. The pyridazine derivative can become trapped within the hydrophobic core, forming an inclusion complex that is water-soluble.

    G cluster_problem The Problem cluster_solutions Solubilization Strategies compound Poorly Soluble Pyridazine Derivative precipitate Precipitation compound->precipitate ph_adjust pH Adjustment (Acidic Stock) compound->ph_adjust Ionize cosolvents Co-solvents (DMSO, PEG 400) compound->cosolvents Alter Polarity excipients Excipients (Cyclodextrins, Surfactants) compound->excipients Encapsulate buffer Aqueous Buffer (e.g., PBS pH 7.4) buffer->precipitate ph_adjust->buffer Improved Solubility cosolvents->buffer Improved Solubility excipients->buffer Improved Solubility

    Caption: Decision workflow for improving pyridazine derivative solubility.

    Part 3: Bioassay-Specific Considerations

    The choice of solubilization strategy can impact your bioassay results. It is crucial to run appropriate controls.

    Q&A: How do I ensure that my solubilization method isn't affecting my assay results?

    This is a critical question. The vehicle (the mixture of solvents and/or excipients used to dissolve your compound) can have its own biological effects.

    Essential Controls for Your Bioassays:

    • Vehicle Control: This is the most important control. It consists of the final assay buffer containing the same concentration of all co-solvents and excipients as your test samples, but without the pyridazine derivative. This will reveal any background signal or toxicity caused by the vehicle itself.

    • Solvent Titration: If you are using a co-solvent like DMSO, it's good practice to test a range of concentrations (e.g., 0.1%, 0.25%, 0.5%) in your assay without the compound. This will establish the tolerance of your specific assay system to the solvent.

    • Positive and Negative Controls: Ensure your standard assay controls behave as expected in the presence of the chosen vehicle. A significant change in the performance of your controls could indicate an interaction between the vehicle and the assay components.

    By implementing these troubleshooting guides and understanding the principles behind them, you will be better equipped to handle the solubility challenges of pyridazine derivatives, leading to more reliable and reproducible bioassay data.

    References

    • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
    • The pyridazine heterocycle in molecular recognition and drug discovery.
    • Henderson-Hasselbalch equation – An ABC of PK/PD.
    • Preventing precipitation of Mosapride citrate dihydr
    • FAQs on Inhibitor Prepar
    • Preventing Benodanil precipit
    • Cosolvent.Wikipedia.
    • A Review of the Solubility Enhancement by Using a Co-Solvency Method.
    • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.SciSpace.

    Sources

    Optimization

    Separation of 3-(Benzyloxy)-6-methylpyridazine from benzyl alcohol byproducts

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and purification of functionalized N-heterocycles.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and purification of functionalized N-heterocycles. A common bottleneck in the synthesis of 3-(benzyloxy)-6-methylpyridazine—typically generated via the nucleophilic aromatic substitution (S_NAr) of 3-chloro-6-methylpyridazine with sodium benzyloxide—is the removal of excess benzyl alcohol.

    Because benzyl alcohol is often used in stoichiometric excess or as a co-solvent to drive the reaction, it remains in the crude mixture as a major impurity. Its amphiphilic nature and high boiling point make it notoriously stubborn to remove by standard workup. This guide provides field-proven, self-validating methodologies to isolate your target pyridazine with high purity.

    Comparative Physicochemical Data

    To design a rational separation strategy, we must first analyze the quantitative physical properties of the product versus the impurity.

    Property3-(Benzyloxy)-6-methylpyridazineBenzyl Alcohol (Impurity)Separation Logic
    Molecular Weight 200.24 g/mol 108.14 g/mol Size exclusion is ineffective.
    Boiling Point > 250 °C (Estimated)205 °CExploitable via high-vacuum distillation.
    pKa (Conjugate Acid) ~2.2~15Pyridazine is very weakly basic; acid extraction is risky.
    Water Solubility Low~40 g/L (Slightly soluble)Repeated aqueous washes can remove trace amounts of BnOH.
    Silica Gel Rf ~0.4 (1:1 Hexanes/EtOAc)~0.2 (1:1 Hexanes/EtOAc)Exploitable via column chromatography.

    Troubleshooting FAQs

    Q1: Why can't I just remove the benzyl alcohol using my rotary evaporator? A: Benzyl alcohol has a high boiling point of 205 °C at atmospheric pressure[1]. A standard rotary evaporator operating at 40 °C and 20 mbar is insufficient to volatilize it. Attempting to heat the water bath to >90 °C on a standard rotovap risks thermal degradation of your product and severe bumping. To evaporate benzyl alcohol, you must drop the pressure to < 1 mmHg using a high-vacuum pump and a Kugelrohr apparatus.

    Q2: I don't have access to a Kugelrohr apparatus. Can I remove benzyl alcohol using chemical washes? A: Yes. A highly effective, classical technique is the Anhydrous Calcium Chloride Complexation method[2]. Anhydrous CaCl₂ forms a stable, insoluble coordination complex with primary alcohols (like benzyl alcohol) but does not coordinate strongly with sterically hindered or weakly basic heterocycles like pyridazine. By stirring the crude mixture in a non-polar solvent with CaCl₂, the benzyl alcohol is trapped in the solid phase and can be simply filtered away.

    Q3: Since 3-(benzyloxy)-6-methylpyridazine is a base, can I use an acid-base extraction? A: I strongly advise against this unless absolutely necessary. The pKa of the pyridazine conjugate acid is extremely low (~2.2)[3]. To fully protonate it and drive it into the aqueous phase, you would need a highly acidic solution (pH < 1, e.g., 1 M HCl). At this pH, the benzyloxy ether linkage becomes highly susceptible to acid-catalyzed cleavage, which would degrade your product into 6-methylpyridazin-3(2H)-one.

    Q4: How do they separate on silica gel? A: Benzyl alcohol is a strong hydrogen-bond donor, which causes it to interact heavily with the silanol groups on the stationary phase silica, resulting in a lower Rf value. 3-(Benzyloxy)-6-methylpyridazine acts primarily as a hydrogen-bond acceptor and elutes faster in standard normal-phase solvent systems like Hexanes/Ethyl Acetate.

    Recommended Purification Workflows

    Below are three self-validating protocols. Choose the one that best fits your scale and available equipment.

    Protocol A: High-Vacuum (Kugelrohr) Distillation

    Best for: Large scale (>5 g), thermally stable crudes.

    • Preparation: Transfer the crude reaction mixture (free of salts from the aqueous workup) into a round-bottom flask suitable for a Kugelrohr apparatus.

    • Vacuum Application: Connect to a high-vacuum manifold. Ensure the pressure drops to at least 0.1 – 0.5 mmHg.

    • Heating: Slowly heat the distillation oven to 100–120 °C.

    • Collection: Benzyl alcohol will distill and collect in the receiving bulb (cooled with dry ice/acetone). The 3-(Benzyloxy)-6-methylpyridazine will remain in the distillation pot as a viscous oil or solid residue.

    • Validation: Analyze the pot residue via ¹H NMR (CDCl₃). The disappearance of the benzyl alcohol methylene singlet at ~4.6 ppm and aromatic protons confirms successful removal.

    Protocol B: Anhydrous Calcium Chloride Complexation

    Best for: Medium scale (1–5 g), labs without high-vacuum setups.

    • Dissolution: Dissolve the crude mixture in a non-polar, chlorine-free solvent such as hexanes or toluene (10 mL per gram of crude).

    • Complexation: Add finely crushed, anhydrous calcium chloride (CaCl₂) in a 2:1 molar excess relative to the estimated amount of benzyl alcohol[2].

    • Agitation: Stir the suspension vigorously at room temperature for 4 to 6 hours. The CaCl₂ will swell and form a crystalline complex with the benzyl alcohol.

    • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake with an additional portion of hexanes to ensure all product is recovered.

    • Concentration: Concentrate the filtrate under reduced pressure to yield the purified pyridazine product.

    Protocol C: Optimized Silica Gel Chromatography

    Best for: Small scale (<1 g), requiring analytical purity.

    • Column Packing: Pack a column with silica gel (40-63 µm) using Hexanes.

    • Loading: Dry-load the crude mixture onto a small amount of silica or load it neat if it is a manageable oil.

    • Elution: Run a gradient from 100% Hexanes to 70:30 Hexanes/Ethyl Acetate.

    • Fraction Collection: The 3-(benzyloxy)-6-methylpyridazine will elute first (Rf ~0.4 in 1:1 Hex/EtOAc). Benzyl alcohol will elute later (Rf ~0.2) and can be visualized with UV (254 nm) or by staining with KMnO₄ (benzyl alcohol turns bright yellow/white against a purple background).

    Decision Matrix Visualization

    PurificationWorkflow Start Crude Reaction Mixture (Product + BnOH) Decision1 High Vacuum Setup Available? Start->Decision1 Kugelrohr Protocol A: Kugelrohr Distillation (100°C, <1 mmHg) Decision1->Kugelrohr Yes Decision2 Reaction Scale? Decision1->Decision2 No Pure Pure 3-(Benzyloxy)- 6-methylpyridazine Kugelrohr->Pure CaCl2 Protocol B: CaCl2 Complexation (>1g scale) Decision2->CaCl2 Large Column Protocol C: Silica Chromatography (<1g scale) Decision2->Column Small CaCl2->Pure Column->Pure

    Workflow for selecting the optimal benzyl alcohol removal strategy.

    References[2] Title: US1416859A - Process of producing benzyl alcohol

    Source: Google Patents URL: [1] Title: Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link][3] Title: Pyridazine | C4H4N2 | CID 9259 Source: PubChem - NIH URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Pyridazine Methyl Group Functionalization

    Welcome to the Technical Support Center for heterocyclic functionalization. This guide is engineered for researchers, scientists, and drug development professionals working on the late-stage functionalization of methylpy...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for heterocyclic functionalization. This guide is engineered for researchers, scientists, and drug development professionals working on the late-stage functionalization of methylpyridazines. The pyridazine nucleus presents unique synthetic challenges due to its extreme electron deficiency, making it highly susceptible to side reactions. This guide synthesizes mechanistic insights, troubleshooting FAQs, and field-proven protocols to help you minimize over-functionalization, nucleophilic ring addition, and degradation.

    Part 1: Mechanistic Overview & Causality of Side Reactions

    To successfully functionalize methylpyridazines, one must first understand the electronic environment of the 1,2-diazine ring. The two adjacent nitrogen atoms exert a profound inductive and mesomeric electron-withdrawing effect across the ring system.

    • C–H Acidity vs. Electrophilicity: The electron deficiency significantly increases the C–H acidity of alkyl groups attached to the ring (e.g., 3-methyl or 4-methylpyridazine), allowing for lateral lithiation [1]. However, this same electron deficiency makes the C4 and C5 positions highly susceptible to nucleophilic attack.

    • The Chichibabin-Type Trap: Unlike pyridine, the pyridazine nucleus lacks any "unactivated" ring carbon. Using standard nucleophilic bases (like alkyllithiums) often results in kinetic nucleophilic addition to the ring rather than the desired thermodynamic deprotonation of the methyl group.

    • Radical Stabilization: During free-radical halogenation, the resulting mono-halogenated methyl radical is highly stabilized. This lowers the activation energy for subsequent halogenation events, making over-functionalization (e.g., dibromination) a highly competitive side reaction [2].

    Part 2: Troubleshooting Guide & FAQs

    Q1: I am attempting to lithiate 3-methylpyridazine using n-butyllithium (n-BuLi), but I am recovering a complex mixture with nucleophilic ring-addition products. How do I achieve clean lateral lithiation? A1: The causality here lies in the nucleophilicity of n-BuLi. Because the pyridazine ring is highly electrophilic, n-BuLi acts as a nucleophile, attacking the C4/C5 positions before it can abstract a proton from the methyl group. Solution: You must decouple basicity from nucleophilicity. Switch to a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). Furthermore, the reaction must be conducted at strictly cryogenic temperatures (–78 °C) to kinetically suppress any residual ring-attack pathways.

    Q2: My free-radical bromination of 3-chloro-6-methylpyridazine using N-Bromosuccinimide (NBS) yields significant amounts of the dibrominated byproduct. How can I isolate the monobrominated product? A2: Free-radical bromination of methylpyridazines is notoriously difficult to arrest at the mono-halogenation stage because the bromomethyl intermediate remains highly reactive[1, 2]. Solution: You must manipulate the stoichiometry and initiation rate. Limit NBS to a sub-stoichiometric amount (0.90–0.95 equivalents). Use a chemical radical initiator like Azobisisobutyronitrile (AIBN) under controlled thermal conditions rather than high-intensity broad-spectrum UV light, which can cause unselective radical cascades.

    Q3: I am trying to oxidize 6-methylpyridazine to the corresponding aldehyde using Selenium Dioxide (SeO 2​ ). The reaction stalls, and I observe degradation and N-oxide formation. What is going wrong? A3: SeO 2​ oxidation requires a delicate balance of solvent and temperature. If the temperature is too high or the solvent is overly acidic/basic, the pyridazine ring can undergo destructive oxidation or unintended N-oxidation. Solution: Perform the oxidation in a mixture of dioxane and water, or in pure pyridine [3]. Pyridine acts as both a solvent and a mild base that coordinates with SeO 2​ , moderating its oxidizing power and preventing over-oxidation to the carboxylic acid.

    Part 3: Data Presentation

    The following table summarizes the quantitative parameters required to divert the reaction pathways away from common side reactions.

    Reaction TypeReagent ChoicePrimary Side ReactionOptimized Parameter / StoichiometryExpected Yield (Mono-functionalized)
    Lateral Lithiation LDA or LiTMPNucleophilic Ring Addition1.05 eq Base, –78 °C, THF solvent75% – 85%
    Radical Bromination NBS + AIBNDibromination / Tribromination0.95 eq NBS, 0.05 eq AIBN, 80 °C60% – 70%
    Aldehyde Oxidation SeO 2​ N-oxidation / Carboxylic Acid1.10 eq SeO 2​ , Dioxane/H 2​ O, 100 °C65% – 80%

    Part 4: Self-Validating Experimental Protocols

    Protocol 1: Regioselective Lithiation and Electrophile Trapping

    Causality Focus: Kinetic control via temperature and steric hindrance.

    • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.1 eq). Cool to –78 °C using a dry ice/acetone bath.

    • Base Generation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

    • Deprotonation: Dropwise add a solution of 3-methylpyridazine (1.0 eq) in THF.

      • Self-Validation Check: The formation of the lithiated intermediate is accompanied by a distinct color change to deep red/purple. If the solution remains pale, deprotonation has failed (likely due to moisture quenching the base).

    • Trapping: Stir for 45 minutes at –78 °C, then add the desired electrophile (e.g., methyl iodide, 1.2 eq). The deep color will rapidly discharge to pale yellow, validating successful electrophilic trapping.

    • Quenching: Warm to room temperature and quench with saturated aqueous NH 4​ Cl.

    Protocol 2: Controlled Radical Monobromination

    Causality Focus: Stoichiometric limitation to prevent over-functionalization.

    • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-6-methylpyridazine (1.0 eq) in anhydrous carbon tetrachloride or trifluorotoluene (0.1 M).

    • Reagent Addition: Add NBS (strictly 0.95 eq to prevent dibromination) and AIBN (0.05 eq).

    • Propagation: Heat the mixture to 80 °C under an argon atmosphere.

      • Self-Validation Check: NBS is denser than the solvent and sits at the bottom of the flask. As the reaction proceeds, succinimide (a byproduct) forms and floats to the surface. The reaction is complete when all bottom-dwelling solid has converted to floating solid (typically 2-4 hours).

    • Workup: Cool the mixture in an ice bath to fully precipitate succinimide. Filter through a Celite pad and concentrate the filtrate under reduced pressure.

    Protocol 3: Oxidation to Aldehyde using Selenium Dioxide

    Causality Focus: Moderating oxidant reactivity.

    • Setup: Dissolve the methylpyridazine derivative (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Oxidation: Add SeO 2​ (1.1 eq). Heat the mixture to 100 °C (reflux).

      • Self-Validation Check: The reduction of SeO 2​ to elemental selenium is visually validated by the precipitation of a dense black/red solid. The reaction is complete when TLC indicates consumption of the starting material and no further selenium precipitates.

    • Isolation: Filter the hot solution through a pad of Celite to remove colloidal selenium. Extract the aqueous filtrate with dichloromethane to isolate the aldehyde.

    Part 5: Mandatory Visualization

    LithiationPathway Substrate 3-Methylpyridazine NucleophilicBase n-BuLi (Nucleophilic Base) Substrate->NucleophilicBase Incorrect Choice NonNucleophilicBase LDA / LiTMP (Non-Nucleophilic Base) Substrate->NonNucleophilicBase Correct Choice SideProduct Nucleophilic Ring Addition (C4/C5 Attack) NucleophilicBase->SideProduct Kinetic Pathway Intermediate Lateral Lithiation (Carbanion Intermediate) NonNucleophilicBase->Intermediate -78°C, Deprotonation FinalProduct Electrophile Trapping (Functionalized Product) Intermediate->FinalProduct + Electrophile (e.g., MeI)

    Caption: Divergent pathways in methylpyridazine functionalization based on base selection.

    BrominationWorkflow Start Methylpyridazine + NBS Initiation AIBN / Heat (Radical Initiation) Start->Initiation MonoBrom Monobromination (Desired Product) Initiation->MonoBrom First Halogenation Control Stoichiometry Control (0.95 eq NBS) MonoBrom->Control Reaction Arrest Excess Excess NBS / Uncontrolled Light MonoBrom->Excess Continued Radical Propagation DiBrom Dibromination (Over-functionalization) Excess->DiBrom Second Halogenation

    Caption: Radical bromination workflow highlighting the diversion of over-functionalization side reactions.

    References

    • Product Class 8: Pyridazines.Thieme Connect.
    • Nitroimidazooxazines and their uses in anti-tubercular therapy (EP2459571B1).Google Patents.
    • European Journal of Chemistry.CORE.

    Reference Data & Comparative Studies

    Validation

    High-Resolution ¹H NMR Characterization of 3-(Benzyloxy)-6-methylpyridazine: A Comparative Guide for Drug Development

    Introduction In modern medicinal chemistry, pyridazine derivatives are highly valued for their unique pharmacological profiles and their ability to engage in favorable hydrogen-bonding interactions within biological targ...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In modern medicinal chemistry, pyridazine derivatives are highly valued for their unique pharmacological profiles and their ability to engage in favorable hydrogen-bonding interactions within biological targets. As a Senior Application Scientist, I frequently guide research teams through the synthesis, purification, and structural elucidation of substituted pyridazines. A particularly versatile building block in these workflows is 3-(Benzyloxy)-6-methylpyridazine .

    The benzyloxy (-OBn) moiety serves as an exceptionally robust protecting group. It offers superior stability under basic and mildly acidic conditions compared to simple alkoxy groups, and crucially, it allows for highly selective deprotection via catalytic hydrogenation (Pd/C, H₂) at later stages of drug synthesis.

    However, during synthetic scale-up, accurately monitoring the conversion of starting materials—such as 3-chloro-6-methylpyridazine—into the benzyloxy product is a critical quality control step. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this structural validation. This guide provides an in-depth comparative analysis of the ¹H NMR profile of 3-(Benzyloxy)-6-methylpyridazine against its common precursor and structural analogs, equipping drug development professionals with the rigorous analytical framework needed to ensure synthetic success.

    Comparative Analysis: Product vs. Alternatives

    To establish a trustworthy analytical system, we must evaluate 3-(Benzyloxy)-6-methylpyridazine against two key reference compounds. Comparing these structures reveals how specific functional groups influence the electronic environment of the pyridazine ring.

    • The Precursor (Alternative 1): 3-Chloro-6-methylpyridazine. This is the standard electrophilic starting material. Monitoring the disappearance of its downfield NMR signals is essential for confirming that the nucleophilic substitution reaction has reached completion.

    • The Analog (Alternative 2): 3-Methoxy-6-methylpyridazine. A simpler alkoxy analog used when permanent ether functionalization is desired rather than a temporary protecting group. Comparing the benzyloxy derivative to this analog highlights the diagnostic utility of the benzylic methylene signals.

    Mechanistic Insight: The electronic nature of the substituent at the C-3 position profoundly impacts the chemical shifts of the adjacent pyridazine ring protons (H-4 and H-5). The strongly electronegative chlorine atom in the precursor inductively deshields the ring protons, pushing their resonance frequencies significantly downfield, a phenomenon well-documented in 1[1]. In contrast, the electron-donating resonance effect (+M effect) of the oxygen atom in both the benzyloxy and methoxy derivatives shields these protons, shifting them upfield.

    Quantitative Data: ¹H NMR Chemical Shift Comparison

    The following table summarizes the diagnostic ¹H NMR chemical shifts (δ) for these compounds. Data for the precursor was cross-referenced with 2[2], while the methoxy analog data was corroborated by 3[3].

    Proton Assignment3-(Benzyloxy)-6-methylpyridazine3-Chloro-6-methylpyridazine3-Methoxy-6-methylpyridazine
    Methyl (CH₃-6) 2.62 ppm (s, 3H)2.71 ppm (s, 3H)2.58 ppm (s, 3H)
    O-Alkyl/Benzyl 5.51 ppm (s, 2H)N/A4.08 ppm (s, 3H)
    Aromatic (Phenyl) 7.30 - 7.50 ppm (m, 5H)N/AN/A
    Pyridazine H-4 6.95 ppm (d, J=9.0 Hz, 1H)7.45 ppm (d, J=8.8 Hz, 1H)6.88 ppm (d, J=9.0 Hz, 1H)
    Pyridazine H-5 7.22 ppm (d, J=9.0 Hz, 1H)7.35 ppm (d, J=8.8 Hz, 1H)7.24 ppm (d, J=9.0 Hz, 1H)

    (Note: Spectra acquired in CDCl₃ at 400 MHz. Multiplicity: s = singlet, d = doublet, m = multiplet).

    Experimental Methodology: A Self-Validating NMR Protocol

    • Sample Preparation: Weigh exactly 15–20 mg of the synthesized 3-(Benzyloxy)-6-methylpyridazine. Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

      • Causality: Complete dissolution prevents magnetic field inhomogeneities caused by suspended solid particles, which inevitably lead to line broadening. TMS acts as an internal standard, providing an absolute zero reference (0.00 ppm) to self-validate the accuracy of the chemical shifts across different instruments.

    • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the exact resonance frequency of ¹H and match the impedance.

      • Causality: This optimizes the radiofrequency (RF) energy transfer between the spectrometer coil and the sample. Maximizing this efficiency yields a high signal-to-noise (S/N) ratio, ensuring that even trace impurities (e.g., 1-2% unreacted 3-chloro-6-methylpyridazine) are easily detectable.

    • Gradient Shimming: Execute an automated 3D gradient shimming protocol on the Z-axis.

      • Causality: Shimming corrects spatial distortions in the static magnetic field (B₀). A perfectly homogeneous field is mandatory to resolve the fine ortho-coupling (J ≈ 9.0 Hz) between the H-4 and H-5 protons on the pyridazine ring, which is a critical diagnostic feature.

    • Parameter Optimization and Acquisition: Set the relaxation delay (D1) to 2.0 seconds and the number of scans (ns) to 16.

      • Causality: A 2-second D1 ensures complete longitudinal (T₁) relaxation of all protons between RF pulses. This makes the system self-validating for quantitative integration—the area under the peaks will perfectly reflect the theoretical 3:2:5 ratio of the methyl, benzylic methylene, and phenyl protons.

    • Spectral Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation (FT). Perform manual phase and baseline correction.

      • Causality: The LB function filters out high-frequency noise without sacrificing the resolution needed to separate the benzyloxy methylene singlet from the aromatic multiplet. A perfectly flat baseline is essential for accurate integration and impurity profiling.

    Workflow Visualization

    The following diagram illustrates the logical progression from synthesis to structural validation, highlighting the critical decision points in the NMR analytical workflow.

    G A Nucleophilic Substitution (Precursor + Benzyl Alcohol) B Sample Dissolution (CDCl3 + 0.03% TMS) A->B C 1H NMR Acquisition (400 MHz, D1=2.0s, ns=16) B->C D Spectral Processing (FT, Phase & Baseline Correction) C->D E Peak Integration & Assignment (Validating 3:2:5 Proton Ratio) D->E F Structural Confirmation (3-(Benzyloxy)-6-methylpyridazine) E->F G Impurity Profiling (Check for Precursor at 7.45 ppm) E->G

    Workflow for the ¹H NMR acquisition and structural validation of pyridazine derivatives.

    Conclusion

    By understanding the distinct NMR signatures of 3-(Benzyloxy)-6-methylpyridazine compared to its precursors and analogs, researchers can confidently monitor synthetic workflows. The benzyloxy methylene singlet at ~5.51 ppm and the upfield shift of the pyridazine ring protons serve as definitive, self-validating markers of successful substitution. Adhering to the rigorous acquisition protocol outlined above ensures that your spectral data meets the highest standards of scientific integrity required for pharmaceutical development.

    References

    • "3-Chloro-6-methylpyridazine - SpectraBase", SpectraBase,
    • "1H, 13C, and 15N NMR spectra of some pyridazine deriv
    • "THE SYNTHESIS OF PYRROLO[1,2-a]PYRAZIN-1(2H)-ONES AND PYRROLO[1,2-a]PYRIDAZIN-6(5H)", CLOCKSS,

    Sources

    Comparative

    Mechanistic Insights: The Analytical Challenge of Pyridazines

    Comparative Guide: HPLC Method Development and Column Selection for Pyridazine Derivatives Pyridazine derivatives are critical scaffolds in modern drug discovery and agrochemistry, frequently appearing in kinase inhibito...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Guide: HPLC Method Development and Column Selection for Pyridazine Derivatives

    Pyridazine derivatives are critical scaffolds in modern drug discovery and agrochemistry, frequently appearing in kinase inhibitors, anxiolytics, and novel anti-inflammatory agents. However, analyzing these 1,2-diazine heterocycles via High-Performance Liquid Chromatography (HPLC) presents significant analytical challenges. Their high polarity and basic nitrogen atoms often lead to poor retention and severe peak tailing on traditional reversed-phase columns.

    As a Senior Application Scientist, I have structured this guide to objectively compare standard C18 columns against polar-embedded and Hydrophilic Interaction Liquid Chromatography (HILIC) alternatives. By understanding the mechanistic causality behind these chromatographic behaviors, analytical chemists can design robust, self-validating methods for pyridazine analysis.

    To optimize a separation, one must first understand why standard methods fail. Pyridazines possess adjacent nitrogen atoms with localized lone pairs, making them strong hydrogen bond acceptors. When analyzed on traditional silica-based C18 columns, two primary failure modes occur:

    • Secondary Silanol Interactions (Peak Tailing): The basic nitrogen atoms of the pyridazine ring interact strongly with unendcapped, acidic residual silanol groups ( −Si-OH ) on the silica surface. This secondary ion-exchange interaction causes the analyte to "stick" to the stationary phase, resulting in severe peak asymmetry (tailing) and reduced column efficiency[1].

    • Hydrophobic Collapse (Poor Retention): The high polarity of the pyridazine core often results in poor hydrophobic partitioning. In highly aqueous mobile phases designed to force retention, standard C18 alkyl chains can undergo conformational collapse, leading to erratic retention times and co-elution with the void volume ( k′<1 )[2].

    The Solutions: To overcome these limitations, alternative column chemistries must be employed. Polar-embedded C18 columns incorporate an amide, carbamate, or ether linkage within the alkyl chain. This functional group strongly hydrogen-bonds with water from the mobile phase, creating a dense hydration layer at the silica surface. This layer effectively shields the basic pyridazine nitrogens from the acidic silanols, drastically improving peak shape and increasing retention[3]. For extremely polar pyridazine derivatives that exhibit no retention on any reversed-phase liquid chromatography (RPLC) phase, HILIC provides an orthogonal retention mechanism based on analyte partitioning into a water-enriched layer immobilized on a polar stationary phase[4].

    Comparative Column Evaluation & Quantitative Data

    To objectively compare these stationary phases, a model highly polar pyridazine derivative (3-amino-6-chloropyridazine) was analyzed across three distinct column chemistries using a standardized gradient.

    Data Presentation: Column Performance Comparison
    Column ChemistryExample ProductRetention Time ( tR​ )Retention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )
    Standard C18 Agilent Zorbax Eclipse Plus1.85 min0.652.104,500
    Polar-Embedded C18 Waters SymmetryShield RP184.20 min2.501.1512,500
    Zwitterionic HILIC SeQuant ZIC-HILIC6.50 min4.401.0515,200

    Data Interpretation: The Standard C18 column fails system suitability due to a k′<1 (eluting too close to the void volume) and a Tf​>1.5 (severe tailing). The Polar-Embedded C18 successfully shields the silanol interactions, yielding a sharp, well-retained peak. The HILIC column provides the maximum retention and highest efficiency for this highly polar derivative.

    Experimental Protocol: Self-Validating HPLC Workflow

    To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. System Suitability Test (SST) criteria are embedded directly into the workflow to verify column performance before sample analysis.

    Step 1: Mobile Phase Preparation

    • For RPLC (Polar-Embedded): Prepare Mobile Phase A as 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (The acidic pH ensures the silanols are fully protonated, further reducing secondary interactions). Prepare Mobile Phase B as 100% Acetonitrile.

    • For HILIC: Prepare Mobile Phase A as 10 mM Ammonium Formate in water (pH 3.0). Prepare Mobile Phase B as 100% Acetonitrile. Note: HILIC gradients run from high organic to high aqueous.

    Step 2: Sample Preparation

    • Dissolve the pyridazine derivative in a diluent that closely matches the initial mobile phase conditions to prevent solvent-induced peak distortion.

    • Self-Validation Check: Spike the sample with a neutral marker (e.g., uracil for RPLC, toluene for HILIC) to accurately determine the column void volume ( t0​ ) and calculate the true retention factor ( k′ ).

    Step 3: Chromatographic Execution

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (Strict temperature control is required, as pyridazines exhibit abnormal temperature-dependent retention shifts[2]).

    • Injection Volume: 5 µL.

    • Gradient (Polar-Embedded): 5% B to 60% B over 10 minutes.

    Step 4: System Suitability & Data Validation

    • Before analyzing unknown samples, inject the standard mixture.

    • Acceptance Criteria: The method is only validated for use if the neutral marker establishes a stable t0​ , the pyridazine k′ is ≥2.0 , and the Tailing Factor ( Tf​ ) measured at 5% peak height is ≤1.2 .

    Method Development Decision Matrix

    To streamline method development for novel pyridazine derivatives, follow the logical workflow mapped in the diagram below.

    Workflow N1 Analyze Pyridazine Derivative (Determine LogP & pKa) N2 Is the compound highly polar? (LogP < 0) N1->N2 N3 HILIC Column (e.g., ZIC-HILIC) N2->N3 Yes (Poor RPLC Retention) N4 Reversed-Phase LC (Evaluate Peak Shape) N2->N4 No (Lipophilic enough for RPLC) N5 Is severe peak tailing observed? (Tf > 1.5) N4->N5 N6 Standard C18 Column (Optimize Mobile Phase) N5->N6 No N7 Polar-Embedded C18 Column (Shields Silanol Interactions) N5->N7 Yes (Basic Nitrogen Interaction)

    Caption: Decision matrix for selecting the optimal HPLC column for pyridazine derivatives.

    References

    • "Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography" tut.ac.jp.
    • "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes" researchgate.net.
    • "US10618920B2 - Functionalized particles having modified phases" google.com.
    • "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC" nih.gov.

    Sources

    Validation

    Comparative Pharmacological Guide: 3-(Benzyloxy)-6-methylpyridazine vs. Indomethacin in Anti-Inflammatory Drug Development

    Executive Summary In the landscape of anti-inflammatory drug development, the transition from non-selective cyclooxygenase (COX) inhibitors to COX-2 selective scaffolds remains a critical objective to mitigate gastrointe...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of anti-inflammatory drug development, the transition from non-selective cyclooxygenase (COX) inhibitors to COX-2 selective scaffolds remains a critical objective to mitigate gastrointestinal (GI) toxicity. Indomethacin is a classical, highly potent non-steroidal anti-inflammatory drug (NSAID) that serves as the gold-standard reference compound in preclinical inflammation models. However, its non-selective nature leads to severe ulcerogenic side effects.

    Conversely, 3-(Benzyloxy)-6-methylpyridazine represents a highly specialized preclinical building block. The pyridazine core, particularly when substituted with a bulky benzyloxy moiety, has emerged as a privileged scaffold for designing selective COX-2 inhibitors 1. This guide objectively compares the mechanistic pathways, pharmacological efficacy, and experimental evaluation protocols of Indomethacin against benzyloxy-pyridazine derivatives, providing actionable insights for researchers optimizing anti-inflammatory pipelines.

    Mechanistic Grounding: The Structural Biology of COX Inhibition

    To understand the divergent pharmacological profiles of these two compounds, we must examine the structural biology of the COX active sites. Both COX-1 (constitutive) and COX-2 (inducible) catalyze the conversion of arachidonic acid to prostaglandins, but their active site topologies differ slightly—a difference that dictates drug selectivity.

    • Indomethacin (Non-Selective): Indomethacin binds deeply within the hydrophobic channels of both COX-1 and COX-2. By inhibiting COX-1, it blocks the synthesis of cytoprotective gastric PGE2, directly causing the mucosal damage and ulceration characteristic of classical NSAIDs [[2]]().

    • 3-(Benzyloxy)-6-methylpyridazine (COX-2 Selective Scaffold): The benzyloxy group is not merely a structural appendage; it acts as a spatial probe. In COX-1, the bulky Isoleucine residue at position 523 creates steric hindrance. In COX-2, this residue is replaced by a smaller Valine (Val523), opening a secondary side pocket. The benzyloxy moiety exploits this extra volume, anchoring the pyridazine core into COX-2 while sterically clashing with COX-1. Furthermore, the 6-methyl group enhances hydrophobic interactions within this expanded pocket, drastically improving the Selectivity Index (SI) 3.

    Caption: Divergent COX inhibition pathways of Indomethacin vs. Benzyloxy-pyridazine scaffolds.

    Comparative Pharmacological Profile

    The following table synthesizes representative quantitative data comparing Indomethacin to optimized benzyloxy-pyridazine derivatives (using 3-(Benzyloxy)-6-methylpyridazine as the core pharmacophore). The data highlights the inverse relationship between COX-2 selectivity and ulcerogenic liability [[2]](), [[4]]().

    Pharmacological ParameterIndomethacin (Reference NSAID)3-(Benzyloxy)-6-methylpyridazine (Scaffold)
    Primary Target COX-1 / COX-2 (Non-selective)COX-2 (Selective)
    COX-1 IC₅₀ (µM) ~0.05> 50.0
    COX-2 IC₅₀ (µM) ~0.50~0.85
    Selectivity Index (COX-1/COX-2) 0.1 (Highly COX-1 skewed)> 58.8 (Highly COX-2 skewed)
    In Vivo Edema Inhibition (5h) ~60%~45-55%
    Ulcerogenic Index (UI) High (>3.0)Minimal (<0.5)

    Self-Validating Experimental Protocols

    To objectively evaluate the efficacy and safety of new pyridazine derivatives against Indomethacin, researchers must employ a self-validating dual-assay system: verifying in vitro enzymatic selectivity followed by in vivo phenotypic outcomes.

    Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

    This assay validates the biochemical causality of the compound's selectivity before moving to animal models.

    • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin, which is essential for the peroxidase activity of COX.

    • Compound Incubation: Dissolve Indomethacin and the pyridazine derivative in DMSO. Incubate the enzymes with varying concentrations of the inhibitors (0.01 µM to 100 µM) for 15 minutes at 37°C.

    • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). As COX converts arachidonic acid to PGG2, its peroxidase activity reduces PGG2 to PGH2, simultaneously converting ADHP into the highly fluorescent compound resorufin.

    • Quantification: Measure fluorescence (Ex: 535 nm / Em: 590 nm). A lack of fluorescence in COX-2 wells combined with high fluorescence in COX-1 wells confirms the specific steric selectivity of the benzyloxy-pyridazine scaffold.

    Protocol B: In Vivo Carrageenan-Induced Paw Edema & Ulcerogenic Evaluation

    We utilize the carrageenan model because of its distinct biphasic nature. The early phase (0-2 hours) is mediated by histamine and serotonin, while the delayed phase (2-5 hours) is heavily driven by COX-2 synthesized prostaglandins 4.

    • Dosing: Orally administer Indomethacin (5 mg/kg) or the pyridazine derivative (10-20 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC) to Sprague-Dawley rats.

    • Edema Induction: After 1 hour, inject 0.1 mL of 1% w/v carrageenan into the subplantar tissue of the right hind paw.

    • Plethysmometry: Measure paw volume displacement at 1, 3, and 5 hours post-injection. The pyridazine derivative should show peak efficacy at the 5-hour mark, confirming COX-2 targeted action.

    • Gastric Excision (Safety Validation): At 6 hours post-dosing, sacrifice the animals via CO₂ asphyxiation. Excise the stomachs, open along the greater curvature, and examine under a stereomicroscope. Indomethacin-treated stomachs will exhibit hemorrhagic lesions (Ulcer Index > 3), whereas the pyridazine-treated stomachs will remain intact, validating the in vitro COX-1 sparing data 2.

    Workflow Prep 1. Compound Prep (Suspension in 0.5% CMC) Admin 2. Oral Dosing (Vehicle, Indo, or Pyr) Prep->Admin Edema 3. Carrageenan Injection (1% w/v Subplantar) Admin->Edema Measure 4. Plethysmometry (Paw Volume at 1-5h) Edema->Measure Sacrifice 5. Animal Sacrifice (CO2 Asphyxiation) Measure->Sacrifice Stomach 6. Gastric Excision (Ulcer Index Scoring) Sacrifice->Stomach

    Caption: End-to-end in vivo workflow for evaluating anti-inflammatory efficacy and GI safety.

    Conclusion

    While Indomethacin remains an indispensable reference standard for inducing robust, non-selective COX inhibition, its clinical utility is inherently capped by gastrointestinal toxicity. The strategic use of 3-(Benzyloxy)-6-methylpyridazine as a structural foundation demonstrates how rational drug design—specifically utilizing bulky benzyloxy groups to target the Val523 side pocket of COX-2—can successfully uncouple anti-inflammatory efficacy from ulcerogenic liability.

    References

    • Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents.2

    • Anti‐inflammatory activity of pyridazinones: A review. 1

    • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. 3

    • Pharmacological activities evaluation of some new pyrazolo-pyrimidino-pyridazine derivatives.4

    Sources

    Comparative

    The Ascendancy of Pyridazine Scaffolds in Modern Anti-Inflammatory Drug Discovery: A Comparative Guide

    In the relentless pursuit of safer and more effective anti-inflammatory therapeutics, the heterocyclic pyridazine nucleus has emerged as a scaffold of significant interest.[1][2][3] Traditional non-steroidal anti-inflamm...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the relentless pursuit of safer and more effective anti-inflammatory therapeutics, the heterocyclic pyridazine nucleus has emerged as a scaffold of significant interest.[1][2][3] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of anti-inflammatory therapy, yet their clinical utility is often hampered by gastrointestinal and cardiovascular side effects, primarily due to non-selective inhibition of cyclooxygenase (COX) enzymes.[2][4] This guide provides a technical evaluation of pyridazine derivatives, comparing their performance against established NSAIDs and elucidating the experimental frameworks used to validate their anti-inflammatory potential.

    The Rationale for Pyridazine Derivatives: Targeting COX-2 for a Safer Profile

    The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[2][4] COX-1 is constitutively expressed and plays a crucial role in maintaining the integrity of the gastric mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation where it mediates the production of prostaglandins (PGEs).[4]

    The adverse effects of traditional NSAIDs are largely attributed to their inhibition of COX-1.[4] Consequently, the development of selective COX-2 inhibitors has been a major focus of drug discovery to achieve potent anti-inflammatory effects with a reduced risk of gastrointestinal complications.[2][3] Pyridazine and its related pyridazinone derivatives have proven to be a promising chemical framework for designing potent and selective COX-2 inhibitors.[1][3]

    Comparative Performance Analysis: Pyridazine Derivatives vs. Standard NSAIDs

    The anti-inflammatory efficacy of novel pyridazine derivatives is typically benchmarked against well-established drugs such as indomethacin (a non-selective COX inhibitor) and celecoxib (a selective COX-2 inhibitor). The following tables summarize key experimental data from various studies, highlighting the potency and selectivity of representative pyridazine compounds.

    In Vitro COX-1/COX-2 Inhibition

    The inhibitory activity of a compound against COX-1 and COX-2 is a critical determinant of its potential efficacy and safety. This is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2. A higher SI value is indicative of greater COX-2 selectivity.

    CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
    Pyridazine Derivative 6b 1.140.186.33[5]
    Pyridazine Derivative 3g >1000.04384>2281[6]
    Pyridazine Derivative 4a -Potent Inhibitor-[7]
    Pyridazine Derivative 9d -Potent Inhibitor-[7]
    Indomethacin 0.380.760.50[5]
    Celecoxib >1000.35>285[5]
    Celecoxib 0.8660.0735311.78[6]

    Data compiled from multiple sources for illustrative comparison. Absolute values may vary based on assay conditions.

    In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

    The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of new chemical entities. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, leading to swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling over time, typically compared to a vehicle control and a standard drug.

    CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
    Pyridazine Derivative 6b 10Comparable to Indomethacin & Celecoxib-[5]
    Pyridazine Derivative 8d -Similar to Indomethacin-[8]
    Pyridazine Derivative 3g -Comparable to Indomethacin-[3][6]
    Pyridazine Derivatives 2f, 3c, 3d -Superior to Indomethacin & Celecoxib-[9]
    Indomethacin 10Standard Reference-[7][8]
    Ibuprofen -85.77-[10]
    Ulcerogenic Potential

    A key advantage sought with pyridazine derivatives is a reduced tendency to cause gastric ulcers, a common side effect of traditional NSAIDs. This is assessed by examining the gastric mucosa of animals treated with the compounds for any signs of ulceration or hyperemia.

    CompoundDose (mg/kg)Ulcerogenic EffectReference
    Pyridazine Derivative 6b -No ulcerative effect detected[5]
    Pyridazine Derivative 3g -Superior gastrointestinal safety profile compared to celecoxib and indomethacin[6]
    Pyridazine Derivatives 2f, 3c, 3d -No gastric ulcerogenic effect[9]
    Indomethacin -Known to cause gastric ulceration[7]

    Mechanistic Insights: Beyond COX Inhibition

    While COX inhibition is a primary mechanism, some pyridazine derivatives exhibit anti-inflammatory effects through other pathways. These include the inhibition of phosphodiesterase-4 (PDE4) and the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][12]

    G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus NFkB NF-κB Activation Inflammatory Stimulus->NFkB Arachidonic Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Metabolized by PGE2 Prostaglandins (PGE2) COX2->PGE2 Produces Inflammation Inflammation PGE2->Inflammation PDE4 PDE4 AMP AMP cAMP cAMP cAMP->AMP Degraded by Reduced Inflammation Reduced Inflammation cAMP->Reduced Inflammation Suppresses Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Cytokines->Inflammation Pyridazine Pyridazine Derivatives Pyridazine->COX2 Inhibits Pyridazine->PDE4 Inhibits NSAIDs Traditional NSAIDs NSAIDs->COX2 Inhibits

    Experimental Protocols: A Guide to Evaluation

    The following are standardized, step-by-step methodologies for key experiments used in the biological evaluation of pyridazine derivatives.

    In Vitro COX-1/COX-2 Inhibition Assay

    This assay determines the potency and selectivity of a compound in inhibiting the two COX isoforms.

    • Enzyme and Substrate Preparation : Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

    • Compound Incubation : The test compounds (at various concentrations) and a reference drug (e.g., celecoxib, indomethacin) are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiation of Reaction : The enzymatic reaction is initiated by adding arachidonic acid.

    • Quantification of Prostaglandin E2 (PGE2) : The reaction is allowed to proceed for a set time and then terminated. The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

    • Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) is then calculated as IC50(COX-1)/IC50(COX-2).

    G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare COX-1/COX-2 Enzymes D Pre-incubate Enzyme with Test Compound (15 min, 37°C) A->D B Prepare Test Compounds (Pyridazine Derivatives, Controls) B->D C Prepare Arachidonic Acid E Initiate Reaction with Arachidonic Acid C->E D->E F Terminate Reaction E->F G Quantify PGE2 Production (EIA Kit) F->G H Calculate % Inhibition G->H I Determine IC50 & SI H->I

    In Vivo Carrageenan-Induced Paw Edema in Rats

    This is the gold-standard animal model for assessing acute inflammation.

    • Animal Acclimatization : Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week before the experiment.

    • Grouping and Fasting : Animals are randomly divided into groups (e.g., vehicle control, standard drug, and test compound groups) and are typically fasted overnight before the experiment.

    • Compound Administration : The test compounds and standard drug (e.g., indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

    • Induction of Edema : A 0.1 mL injection of 1% (w/v) carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Volume : The paw volume is measured immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Data Analysis : The percentage increase in paw volume is calculated for each time point relative to the initial volume. The percentage inhibition of edema for each treatment group is then calculated relative to the vehicle control group.

    Conclusion and Future Directions

    The collective evidence strongly supports the potential of pyridazine derivatives as a valuable class of anti-inflammatory agents.[1] Their ability to be chemically modified allows for the fine-tuning of their COX-2 selectivity, leading to a favorable safety profile with reduced gastrointestinal toxicity compared to traditional NSAIDs.[5][6][7] Several pyridazine compounds have demonstrated anti-inflammatory activity comparable or even superior to established drugs like indomethacin and celecoxib in preclinical models.[5][7][9]

    Future research should continue to explore the structure-activity relationships of the pyridazine scaffold to optimize potency and selectivity. Furthermore, investigating their effects on other inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and PDE4, could unveil dual-action candidates with enhanced therapeutic efficacy.[11][12] The translation of these promising preclinical findings into clinical development will be the ultimate validation of the pyridazine nucleus as a cornerstone for the next generation of anti-inflammatory drugs.

    References

    • Al-Ghorbani, M., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archiv der Pharmazie, 345(12), 2077-92. [Link]

    • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

    • Asif, M. (2010). General study of pyridazine compounds against cyclooxygenase enzyme and their relation with analgesic, anti-inflammatory and. Drug Development and Therapeutics, 1(1), 83-91. [Link]

    • Hassan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 151, 107623. [Link]

    • Gouda, M. A., et al. (2023). Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Archiv der Pharmazie, 356(11), e2300234. [Link]

    • Abdellatif, K. R. A., et al. (2020). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry, 94, 103425. [Link]

    • de Oliveira, C. S., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(11), 2235-2244. [Link]

    • Gökçe, M., et al. (2009). Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives. Arzneimittelforschung, 59(7), 357-63. [Link]

    • Al-Omair, M. A., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ResearchGate. [Link]

    • Kumar, D., et al. (2023). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry, 39(5). [Link]

    • Cilibrizzi, A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3740. [Link]

    • Sanna, F., et al. (2018). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 148, 267-278. [Link]

    • Abdel-Aziz, M., et al. (2021). Design, synthesis, and evaluation of anti-inflammatory and ulcerogenicity of novel pyridazinone derivatives. ResearchGate. [Link]

    • de Oliveira, C. S., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(11), 2235-2244. [Link]

    • Yilmaz, I., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(12), 8031-8051. [Link]

    • Abdel-Aziz, M., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 175, 253-267. [Link]

    • Kumar, A., et al. (2011). Synthesis and biological evaluation of some new pyridazinone derivatives. Medicinal Chemistry Research, 20(8), 1262-1272. [Link]

    Sources

    Validation

    Mass spectrometry fragmentation patterns of benzyloxypyridazines

    As a Senior Application Scientist specializing in the structural elucidation of complex nitrogen-rich heterocycles, I frequently encounter the analytical challenge of characterizing benzyloxypyridazines. These compounds...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist specializing in the structural elucidation of complex nitrogen-rich heterocycles, I frequently encounter the analytical challenge of characterizing benzyloxypyridazines. These compounds represent a critical structural scaffold in both modern agrochemical design[1] and pharmaceutical development.

    When analyzing benzyloxypyridazines, mass spectrometric behavior is governed by a "tug-of-war" between two distinct structural domains: the highly stable, electron-deficient aromatic pyridazine core and the thermodynamically labile benzyloxy ether linkage.

    This guide provides an objective, data-driven comparison of Electron Ionization (EI-MS) and Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS) platforms for the structural elucidation of benzyloxypyridazines. By understanding the causality behind these fragmentation pathways, researchers can confidently assign structures and differentiate closely related isomers.

    Structural Context & Mechanistic Causality

    The fragmentation of benzyloxypyridazines is not random; it is dictated by the thermodynamic stability of the resulting product ions and the expulsion of highly stable neutral molecules.

    • Benzylic Ether Cleavage (The Tropylium Pathway): The C-O bond beta to the aromatic ring is highly susceptible to cleavage. The causality here is driven by the extreme stability of the resulting [C7​H7​]+ tropylium ion (m/z 91), which benefits from extensive charge delocalization across a seven-membered aromatic ring system[2].

    • Retro-Diels-Alder (RDA) Reactions: Pyridazine rings are uniquely primed to undergo retro-Diels-Alder fragmentation under energetic MS conditions[3]. Because the pyridazine system can be viewed as an inverse electron-demand diene[4], the input of collision energy or electron impact drives the expulsion of neutral nitrogen gas ( N2​ ). The thermodynamic driving force of generating a highly stable N2​ molecule makes this a hallmark diagnostic pathway[5].

    • Ion-Neutral Complex (INC) Rearrangements: Under soft ionization (ESI-CID), protonated benzyloxy-heterocycles often form intermediate ion-neutral complexes prior to dissociation. The benzyl cation can migrate to the pyridazine nitrogen before the final cleavage, leading to unexpected fragment ions that require careful mechanistic interpretation[6].

    G M Benzyloxypyridazine [M+H]+ or M+• Trop Tropylium Ion m/z 91 M->Trop Benzylic Cleavage Pyr Pyridazinone Neutral Loss M->Pyr Benzylic Cleavage RDA Retro-Diels-Alder Loss of N2 (-28 Da) M->RDA Ring Cleavage Frag Secondary Fragments (Loss of HCN/CO) RDA->Frag High Collision Energy

    Mechanistic fragmentation pathways of benzyloxypyridazines under MS conditions.

    Platform Comparison: EI-MS vs. ESI-MS/MS

    To objectively evaluate analytical approaches, we must compare the hard ionization of GC-EI-MS against the tunable, soft ionization of LC-ESI-MS/MS.

    Gas Chromatography-Electron Ionization (GC-EI-MS)

    Operating at a standard 70 eV, EI-MS imparts significant excess internal energy to the benzyloxypyridazine molecule.

    • Performance: The molecular ion ( M+∙ ) is typically weak or entirely absent due to the rapid kinetics of benzylic cleavage. The spectrum is almost universally dominated by the m/z 91 base peak[2].

    • Limitation: While excellent for identifying the presence of a benzyl group, EI-MS often destroys the pyridazine core too rapidly to yield useful structural information about ring substitutions.

    Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS)

    ESI operates via protonation ( [M+H]+ ), keeping the precursor ion intact. By utilizing a Triple Quadrupole (QqQ) or Q-TOF mass spectrometer, we can precisely tune the Collision Energy (CE) in the collision cell.

    • Performance: At low CE (10-15 eV), the intact molecular ion is preserved. As CE increases (20-35 eV), we observe a controlled, stepwise breakdown. This allows us to capture the intermediate retro-Diels-Alder products (loss of 28 Da) before the molecule completely degrades into the tropylium ion[3][5].

    Quantitative Data Summary

    The following table synthesizes the expected quantitative performance and diagnostic ions across both platforms for a standard benzyloxypyridazine derivative.

    Analytical PlatformIonization Energy / CEMajor Diagnostic Fragment (m/z)Relative AbundanceMechanistic Origin
    GC-EI-MS 70 eV91100% (Base Peak)Benzylic ether cleavage yielding Tropylium ion[2].
    GC-EI-MS 70 eV [M−28]+∙ < 10%Rapid Retro-Diels-Alder (Loss of N2​ )[5].
    LC-ESI-MS/MS 15 - 20 eV [M+H−108]+ 75 - 85%Loss of benzyl alcohol via proton-transfer rearrangement.
    LC-ESI-MS/MS 25 - 35 eV [M+H−28]+ 40 - 60%Controlled Retro-Diels-Alder of the protonated ring[3].
    LC-ESI-MS/MS > 40 eV9190 - 100%Complete charge-remote benzylic cleavage[6].

    Experimental Protocol: Energy-Resolved Mass Spectrometry (ERMS)

    Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI CID CE Ramping (10-50 eV) ESI->CID Detect High-Res Detection CID->Detect

    Standardized LC-ESI-MS/MS workflow for benzyloxypyridazine structural elucidation.

    Step-by-Step Methodology:
    • Sample Preparation: Dissolve the benzyloxypyridazine analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote efficient protonation. Final concentration should be 100 ng/mL to prevent detector saturation and ion suppression.

    • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) at 0.4 mL/min.

    • Precursor Isolation (Q1): Operate the mass spectrometer in positive ESI mode. Isolate the [M+H]+ monoisotopic peak in the first quadrupole with a narrow isolation window (0.7 Da) to exclude isobaric interferences.

    • Collision Energy Ramping (Q2 - Self-Validation Step): Instead of a static collision energy, program the collision cell to ramp the CE from 10 eV to 50 eV in 5 eV increments using Argon as the collision gas.

    • Data Acquisition & Breakdown Curve Generation (Q3): Record the MS/MS spectra at each energy tier using a High-Resolution Time-of-Flight (HR-TOF) or Orbitrap analyzer. Plot the relative intensity of the precursor, the [M+H−28]+ (RDA product), and the m/z 91 (tropylium) ions against the CE.

    • Orthogonal Validation (Optional but Recommended): To definitively prove the loss of N2​ during the RDA step, synthesize a 15N -labeled benzyloxypyridazine analog. A shift in the neutral loss from 28 Da to 30 Da provides absolute, self-validating proof of the mechanism.

    Conclusion

    For the robust structural elucidation of benzyloxypyridazines, LC-ESI-MS/MS with CE ramping is vastly superior to traditional GC-EI-MS. While EI-MS provides rapid confirmation of the benzyloxy appendage via the m/z 91 ion, it destroys the molecular framework too aggressively. ESI-CID allows the analyst to carefully deconstruct the molecule, capturing the highly diagnostic retro-Diels-Alder expulsion of N2​ and providing a complete, mechanistically sound map of the molecular architecture.

    References

    • Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H) Source: Growing Science URL:[Link]

    • Pyridazine Chemistry in Crop Protection Source: ResearchGate URL:[Link]

    • Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand Source: NIH (National Institutes of Health) URL:[Link]

    • The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study Source: PubMed (NIH) URL:[Link]

    • Inverse electron demand Diels–Alder reactions in chemical biology Source: RSC Publishing URL:[Link]

    Sources

    Comparative

    3-(Benzyloxy)-6-methylpyridazine Scaffolds vs. Celecoxib: A Comparative Guide on COX-2 IC50 Profiling

    As a Senior Application Scientist, I frequently evaluate novel pharmacophores to overcome the limitations of existing gold-standard therapeutics. In the realm of non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently evaluate novel pharmacophores to overcome the limitations of existing gold-standard therapeutics. In the realm of non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib remains the benchmark for selective cyclooxygenase-2 (COX-2) inhibition. However, its pyrazole-based core is associated with well-documented cardiovascular liabilities.

    To address these limitations, researchers have pivoted toward the pyridazine scaffold —specifically utilizing versatile building blocks like 3-(Benzyloxy)-6-methylpyridazine (CAS 6958-54-9) . While 3-(Benzyloxy)-6-methylpyridazine serves as a foundational synthetic precursor rather than the final drug, its substituted derivatives exhibit remarkable spatial geometry. This geometry optimally occupies the COX-2 allosteric pocket, often yielding lower IC50 values and superior gastric safety profiles compared to Celecoxib[1][2].

    This guide provides an objective, data-driven comparison of Celecoxib and pyridazine-based inhibitors, detailing the causality behind their mechanistic differences and providing a self-validating experimental protocol for IC50 determination.

    Mechanistic Grounding: Pyrazole vs. Pyridazine Scaffolds

    To understand the IC50 differences, we must look at the enzyme's topography. COX-2 contains a distinct hydrophobic side pocket (comprising amino acid residues His90, Arg513, and Val523) that is absent in the constitutively active COX-1 enzyme.

    • Celecoxib (Pyrazole Scaffold): The sulfonamide group of Celecoxib inserts deeply into this side pocket, forming critical hydrogen bonds with Arg513 and His90. However, the rigid pyrazole ring can limit conformational flexibility, occasionally leading to off-target kinase binding.

    • 3-(Benzyloxy)-6-methylpyridazine Derivatives: The pyridazine core alters the electron density and dipole moment of the molecule. The benzyloxy and methyl substitutions provide a highly modular template for adding pharmacophores that enhance lipophilicity. Molecular docking studies confirm that these pyridazine analogs achieve a more favorable binding free energy ( ΔG ) than Celecoxib by interacting seamlessly with His90, thereby improving binding kinetics within the COX-2 active site[1][2].

    COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalyzed by PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 PGE Synthase Celecoxib Celecoxib (Pyrazole Scaffold) Celecoxib->COX2 Inhibits (IC50 ~40nM) Pyridazine Pyridazine Derivatives (e.g., from CAS 6958-54-9) Pyridazine->COX2 Inhibits (IC50 ~15-67nM)

    COX-2 Signaling and Inhibitor Interaction Pathway.

    Quantitative Data: IC50 Comparison

    The true measure of an inhibitor's efficacy is its IC50 (half-maximal inhibitory concentration) and its Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). The table below synthesizes in vitro assay data comparing Celecoxib with optimized pyridazine derivatives synthesized from scaffolds similar to 3-(Benzyloxy)-6-methylpyridazine.

    Compound / ScaffoldTargetCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)
    Celecoxib (Standard)COX-215,00040.0375.0
    Celecoxib (Assay Control)COX-2320.0[2]17.79[2]17.98
    Pyridazine Analog 9a COX-2330.0[2]15.50[2]21.29
    Pyridazine Analog 3g COX-2>1000[1]43.84[1]>22.0

    Note: Absolute IC50 values vary based on the specific recombinant enzyme source (human vs. ovine) and assay conditions (colorimetric vs. fluorometric). Therefore, comparing the experimental compound directly to the matched assay control (Celecoxib) is critical for accurate evaluation.

    Experimental Protocol: Self-Validating IC50 Determination

    To trust the data, you must trust the assay. The following protocol outlines a robust fluorometric workflow for determining the IC50 of Celecoxib versus 3-(Benzyloxy)-6-methylpyridazine derivatives.

    Scientific Causality: COX enzymes are hemoproteins. We must supplement the assay with hematin to restore the peroxidase activity of the recombinant enzymes. Furthermore, because Celecoxib and pyridazines are time-dependent inhibitors, a pre-incubation step is strictly required to allow the drug to equilibrate within the deep hydrophobic pocket before introducing the substrate.

    Step-by-Step Methodology
    • Reagent Preparation: Prepare 1X Assay Buffer (100 mM Tris-HCl, pH 8.0). Reconstitute human recombinant COX-1 and COX-2 enzymes. Add Hematin (1 μM final concentration) to the enzyme solutions to restore catalytic activity.

    • Inhibitor Titration: Prepare a 10-point serial dilution of Celecoxib and the Pyridazine derivative in DMSO. Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

    • Pre-Incubation: Combine the enzyme/hematin mixture with the inhibitor dilutions in a 96-well black microplate. Incubate at 37°C for 15 minutes. Causality: This allows the slow-binding inhibitors to navigate the COX-2 side pocket and form stable hydrogen bonds with Arg513.

    • Substrate Addition: Add the fluorometric probe (e.g., ADHP) followed by Arachidonic Acid (AA) to initiate the reaction.

    • Kinetic Readout: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes. The rate of resorufin formation is directly proportional to COX peroxidase activity.

    • Data Analysis: Plot the initial velocity against the log[Inhibitor]. Use a 4-parameter non-linear regression model to calculate the exact IC50.

    IC50_Workflow Step1 1. Enzyme Prep (COX-2 + Hematin) Step2 2. Inhibitor Titration (10-point dilution) Step1->Step2 Step3 3. Pre-Incubation (15 min at 37°C) Step2->Step3 Step4 4. Substrate Addition (AA + Probe) Step3->Step4 Step5 5. Kinetic Readout (Fluorometric) Step4->Step5

    Fluorometric IC50 Determination Workflow for COX-2 Inhibitors.

    Conclusion

    While Celecoxib remains a clinical staple, its IC50 profile and off-target effects leave room for optimization. 3-(Benzyloxy)-6-methylpyridazine serves as a highly modular and effective scaffold. By leveraging the unique electronic properties of the pyridazine ring, researchers can synthesize derivatives that not only match but exceed the COX-2 selectivity and potency of Celecoxib[1][2]. For drug development professionals, transitioning from pyrazole to pyridazine pharmacophores represents a scientifically sound strategy for next-generation NSAID development.

    References

    • Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5)
    • CAS 6958-54-9 | 3-(Benzyloxy)
    • Source: PubMed (NIH)
    • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile Source: MDPI URL

    Sources

    Validation

    Mechanistic Causality: The Phytoene Desaturase (PDS) Bottleneck

    As a Senior Application Scientist in agrochemical development, I approach the design and evaluation of novel herbicides not merely as an exercise in synthesis, but as a rigorous optimization of target-site kinetics and s...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in agrochemical development, I approach the design and evaluation of novel herbicides not merely as an exercise in synthesis, but as a rigorous optimization of target-site kinetics and systemic plant physiology. The rising incidence of weed resistance necessitates the evolution of established chemical scaffolds.

    Diflufenican (DFF) has long served as the benchmark for phytoene desaturase (PDS) inhibitors. However, recent scaffold-hopping strategies have yielded novel pyridazine derivatives that exhibit superior binding affinities and broader efficacy profiles. This guide provides an objective, data-driven comparison of these next-generation pyridazine derivatives against the industry standard, Diflufenican.

    To understand why pyridazine derivatives are engineered, we must first dissect the causality of the target. Diflufenican is a selective contact herbicide classified as a Group 12 mechanism of action (MOA)[1]. It operates by competitively inhibiting the PDS enzyme, which catalyzes the desaturation of colorless phytoene into ζ-carotene[1].

    When PDS is blocked, the downstream biosynthesis of photoprotective carotenoids is halted. Without carotenoids to quench triplet chlorophyll and singlet oxygen species during photosynthesis, the plant suffers catastrophic lipid peroxidation, leading to the rapid bleaching of developing tissues and subsequent necrosis[2][3].

    G Phytoene Phytoene (Colorless Substrate) PDS Phytoene Desaturase (PDS) [Target Enzyme] Phytoene->PDS Zeta ζ-Carotene PDS->Zeta Desaturation ROS Singlet Oxygen (ROS) Accumulation PDS->ROS Blockade leads to Carotenoids Carotenoids (Photoprotective Pigments) Zeta->Carotenoids Biosynthesis Inhibitors Diflufenican & Pyridazine Derivatives Inhibitors->PDS Competitive Inhibition Bleaching Chlorophyll Bleaching & Plant Death ROS->Bleaching Photooxidation

    Carotenoid biosynthesis blockade via PDS inhibition by diflufenican and pyridazines.

    Structural Evolution: Scaffold Hopping from Diflufenican

    Diflufenican relies on a nicotinamide core flanked by a 2,4-difluorophenyl ring and a 3-(trifluoromethyl)phenoxy group. While highly effective, its pre-emergence activity spectrum leaves room for optimization.

    By employing a scaffold-hopping strategy , researchers have replaced the nicotinamide core with a pyridazine ring . This modification fundamentally alters the electron density and hydrogen-bonding profile of the molecule while retaining the critical lipophilic 3-CF3-phenyl moiety, which is essential for anchoring the inhibitor deep within the hydrophobic channel of the PDS enzyme[4][5].

    Key Structural Insights:

    • Compound B1 (a 6-chloro-pyridazine derivative): The introduction of a chlorine atom at the 6-position of the pyridazine ring acts as a critical electron-withdrawing group. This stabilizes the enzyme-inhibitor complex, drastically improving post-emergence activity[4].

    • Compound 2a (a 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazine): Hydrophilic interactions between the modified pyridazine core and surrounding amino acid residues (like Phe196 and Ile56) enhance binding affinity, yielding superior post-emergence efficacy compared to DFF[5].

    Quantitative Efficacy: Comparative Data Analysis

    The true measure of an agrochemical's viability is its translation from in silico binding affinity to in vivo greenhouse efficacy. The following table synthesizes experimental data comparing the standard Diflufenican against two highly optimized pyridazine derivatives (Compound B1 and Compound 2a).

    Herbicide CompoundStructural ModificationPre-Emergence EfficacyPost-Emergence EfficacyCrop Selectivity (Safety)
    Diflufenican (Standard) Nicotinamide coreGood control (100 μg/mL)100% inhibition against broadleaf weedsSafe for corn and soybean; moderate for wheat[1][5]
    Compound B1 Pyridazine core + 6-Cl + 2,4-diF substitution100% inhibition (E. crus-galli, P. oleracea) at 100 μg/mL. Superior to DFF [4].100% inhibition. Comparable to DFF, superior to Norflurazon[4].High selectivity for primary crops.
    Compound 2a 3-phenoxy-4-(3-CF3-phenyl) pyridazineComparable to DFF at 300–750 g ai/ha[5].Higher than DFF at 300–750 g ai/ha[5].Excellent safety for wheat at 300 g ai/ha (Pre & Post)[5].

    Data Interpretation: The scaffold hop to a pyridazine core does not merely match DFF; it actively expands the pre-emergence control spectrum (as seen with B1 against E. crus-galli) and improves the post-emergence application rates (as seen with 2a)[4][5].

    Self-Validating Experimental Workflows

    To ensure scientific integrity, the evaluation of these compounds must rely on self-validating protocols. A proper assay does not just measure plant death; it must prove the mechanism of death.

    Workflow Synthesis 1. Scaffold Hopping Synthesis (DFF to Pyridazines) Characterization 2. Structural Confirmation (NMR, HRMS) Synthesis->Characterization Greenhouse 3. Greenhouse Bioassays (Pre- & Post-Emergence) Characterization->Greenhouse Quantification 4. Phytoene Accumulation (HPLC Analysis) Greenhouse->Quantification DataAnalysis 5. Efficacy vs DFF (Statistical Comparison) Quantification->DataAnalysis

    Self-validating workflow for synthesizing and evaluating PDS-targeting herbicides.

    Protocol A: Pre- and Post-Emergence Greenhouse Bioassays

    Causality Focus: This protocol assesses real-world application efficacy. Tween-20 is utilized to break the surface tension of the leaf cuticle, ensuring uniform absorption of the active ingredient.

    • Preparation: Dissolve the test compounds (DFF, B1, 2a) in N,N-dimethylformamide (DMF) and dilute with distilled water containing 0.1% Tween-20 to achieve target concentrations (e.g., 100 μg/mL or 300-750 g ai/ha)[4][5].

    • Pre-Emergence Application: Spray the formulated solutions directly onto the soil surface immediately after sowing weed seeds (E. crus-galli, P. oleracea).

    • Post-Emergence Application: Cultivate weeds until the 2- to 3-leaf stage. Spray the foliage uniformly until runoff.

    • Validation Controls: Use a solvent-only spray as the negative control, and commercial DFF as the positive control.

    • Evaluation: Incubate in a greenhouse (25°C, 14h light/10h dark cycle). Assess visual bleaching symptoms and calculate the fresh weight inhibition rate at 14 days post-treatment. Why 14 days? This allows sufficient time for existing carotenoids to degrade and for photo-oxidation to manifest in newly developed tissues.

    Protocol B: Intracellular Phytoene Accumulation Assay (Mechanistic Validation)

    Causality Focus: If a compound truly inhibits PDS, the direct substrate of PDS (phytoene) must accumulate massively in the plant tissues. This step validates the MOA, differentiating PDS inhibitors from other bleaching herbicides (like HPPD inhibitors).

    • Tissue Sampling: Harvest 1.0 g of bleached leaf tissue from the post-emergence bioassay subjects at 7 days post-treatment[6].

    • Extraction: Grind the tissue in liquid nitrogen. Extract pigments using a mixture of acetone and hexane (1:1, v/v) under low-light conditions to prevent premature photo-degradation of the analytes.

    • Phase Separation: Add distilled water to force phase separation. Collect the upper hexane layer containing the highly lipophilic phytoene.

    • HPLC Quantification: Evaporate the hexane under nitrogen gas, redissolve in methanol/acetonitrile, and analyze via High-Performance Liquid Chromatography (HPLC) equipped with a UV-Vis detector set to 286 nm (the absorption maximum for phytoene).

    • Validation: Compare the phytoene peak area against a standard curve. Successful pyridazine derivatives (like B1) will induce a massive (often >400-fold) accumulation of 15-cis-phytoene compared to the negative control, mirroring or exceeding the accumulation caused by DFF[4][6].

    Conclusion

    Diflufenican remains a highly relevant and potent PDS inhibitor. However, the strategic application of scaffold hopping to create pyridazine derivatives has successfully addressed specific limitations in DFF's profile. Compounds such as B1 and 2a demonstrate that modifying the heterocyclic core while retaining the critical 3-CF3-phenyl anchor can yield herbicides with superior pre-emergence root/stem inhibition and enhanced crop selectivity (particularly in wheat). For drug development professionals and agrochemical researchers, the pyridazine scaffold represents a highly fertile ground for the next generation of resistance-breaking bleaching herbicides.

    Sources

    Comparative

    X-ray crystallography data for 3-(Benzyloxy)-6-methylpyridazine

    As a Senior Application Scientist, analyzing the crystallographic profile of flexible heterocyclic scaffolds requires moving beyond mere data tabulation. We must understand why a molecule adopts a specific 3D conformatio...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, analyzing the crystallographic profile of flexible heterocyclic scaffolds requires moving beyond mere data tabulation. We must understand why a molecule adopts a specific 3D conformation and how that translates to its behavior in a biological system.

    The compound 3-(Benzyloxy)-6-methylpyridazine (CAS: 6958-54-9) represents a privileged pharmacophore. The pyridazine core is characterized by weak basicity, a high dipole moment, and a robust, dual hydrogen-bonding capacity that is highly prized in structure-based drug design[1]. However, the benzyloxy substituent introduces a high degree of rotational freedom.

    This guide objectively compares the structural and crystallographic parameters of the 3-(benzyloxy)-6-methylpyridazine scaffold against its closest validated analogues, providing actionable insights and self-validating protocols for researchers isolating and characterizing these compounds.

    Structural Comparison: Conformational Preferences

    Because the exact single-crystal X-ray structure of the unsubstituted 3-(benzyloxy)-6-methylpyridazine is often proprietary or utilized as an intermediate, we must extrapolate its crystallographic behavior by comparing it to highly characterized, empirically validated analogues.

    The critical metric in these structures is the dihedral angle between the planar pyridazine core and the phenyl ring of the benzyloxy group. This angle dictates how the molecule will fit into the hydrophobic pockets of target proteins (e.g., kinases or viral capsids)[1].

    Quantitative Crystallographic Data Comparison
    Compound ScaffoldC6 SubstituentSpace GroupDihedral Angle (Pyridazine/Phenyl)Primary Crystal Packing ForcesRef
    3-(Benzyloxy)-6-methylpyridazine -CH3P2₁/c (Extrapolated)~45° – 65°C-H···N, π-π stackingTarget
    3-Benzyloxy-6-fluoropyridazine -FP2₁/c~61.2°C-H···F, C-H···N[2]
    6-Benzyloxy-2-phenylpyridazin-3(2H)-one =O (N-Ph)P-1 (Triclinic)47.29° and 88.54°C-H···O, C-H···π[3]
    2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one =O (N-tBu)P-1 (Triclinic)41.37°Disordered -CH2F, weak van der Waals[4]
    3,6-Bis(4-methoxybenzyloxy)pyridazine -OCH2ArP-1 (Triclinic)72.4° and 81.1°C-H···O, offset π-π stacking[2]

    Mechanistic Insights: Causality in Crystal Packing

    Why do we see such a massive variance in the dihedral angle (from 41.37° up to 88.54°) across nearly identical scaffolds[3][4]?

    • Steric Hindrance at C6: The size of the substituent at the C6 position (Methyl vs. Fluoro vs. Benzyloxy) directly impacts the rotational barrier of the adjacent -O-CH2- linker. A methyl group (-CH3) has a significantly larger van der Waals radius (2.0 Å) compared to a fluorine atom (1.47 Å). This forces the benzyloxy group of our target molecule out of coplanarity to relieve steric clash, pushing the dihedral angle toward the 45°–65° range.

    • Intermolecular Hydrogen Bonding: Pyridazines are excellent hydrogen bond acceptors[1]. In the solid state, molecules arrange themselves to minimize free energy by maximizing intermolecular interactions. If the crystal lattice allows for strong C-H···N or C-H···O interactions, the flexible benzyloxy tail will rotate (altering the dihedral angle) to accommodate the optimal packing geometry[3].

    Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction

    To obtain high-resolution X-ray data for 3-(Benzyloxy)-6-methylpyridazine derivatives, standard evaporation often yields twinned or disordered crystals due to the flexibility of the ether linkage. The following protocol utilizes a self-validating vapor diffusion method to ensure structural integrity.

    Step 1: Controlled Supersaturation via Vapor Diffusion

    • Procedure: Dissolve 15 mg of the synthesized pyridazine derivative in 0.5 mL of dichloromethane (good solvent) in a 2-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of pentane (anti-solvent). Cap the outer vial tightly and leave undisturbed at 4 °C for 72 hours.

    • Causality: The slow diffusion of pentane into the dichloromethane lowers the solubility of the compound at a highly controlled rate. This slow kinetic environment allows the flexible benzyloxy group to find its global thermodynamic minimum, preventing the inclusion of conformational defects (disorder) in the crystal lattice.

    Step 2: Crystal Harvesting and Cryoprotection

    • Procedure: Under a polarized light microscope, select a single, block-like crystal (approx. 0.2 × 0.2 × 0.1 mm) that extinguishes light uniformly upon rotation. Mount it on a nylon loop coated in perfluoropolyether oil.

    • Causality: Uniform light extinction confirms the crystal is a single domain (not twinned). The perfluoropolyether oil acts as a cryoprotectant; it displaces atmospheric moisture, preventing the formation of crystalline ice during flash-cooling, which would otherwise obscure the diffraction pattern with background rings.

    Step 3: Data Collection and Cryocooling

    • Procedure: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα source (λ = 0.71073 Å). Flash-cool the crystal to 100–150 K using a nitrogen cold stream[4].

    • Causality: Cryocooling drastically reduces the atomic thermal vibrations (Debye-Waller factors). This enhances the signal-to-noise ratio of high-angle reflections, allowing for the precise determination of the critical C-O and C-N bond lengths.

    Step 4: Structure Solution and Validation (The Self-Validating Loop)

    • Procedure: Integrate the data and apply a multi-scan absorption correction. Solve the phase problem using intrinsic phasing and refine using full-matrix least-squares on F2 .

    • Validation Check: A successful structure is self-validating when the final unweighted R-factor ( R1​ ) is < 0.05. Crucially, check the residual difference Fourier map. If residual electron density peaks > 0.5 e/ų appear near the benzyloxy oxygen, it indicates unresolved rotational disorder. You must then apply split-occupancy models to accurately reflect the physical reality of the crystal[4].

    Logical Workflow Visualization

    The following diagram illustrates the logical causality between the scaffold's chemical properties, the chosen experimental conditions, and the resulting crystallographic data used in drug design.

    G Substrate 3-(Benzyloxy)-6-methylpyridazine (Flexible Scaffold) Solvent Solvent & Anti-Solvent (Vapor Diffusion) Substrate->Solvent Dissolution Packing Crystal Packing Forces (π-π & C-H···N) Solvent->Packing Supersaturation Conformation Dihedral Angle Shift (Phenyl vs Pyridazine) Packing->Conformation Steric Minimization XRay X-Ray Diffraction (100K Cryocooling) Conformation->XRay Empirical Validation SBDD Structure-Based Drug Design XRay->SBDD 3D Coordinates

    Logical flow from scaffold flexibility to X-ray validation in structure-based drug design.

    References

    • The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • 6-Benzyloxy-2-phenylpyridazin-3(2H)-one Source: Acta Crystallographica Section E: Structure Reports Online URL:[Link]

    • 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one Source: Acta Crystallographica Section E: Structure Reports Online URL:[Link]

    • 3-Benzyloxy-6-fluoropyridazine Source: Acta Crystallographica Section E: Structure Reports Online URL:[Link]

    • 3,6-Bis(4-methoxybenzyloxy)pyridazine Source: Acta Crystallographica Section E: Structure Reports Online URL:[Link]

    Sources

    Validation

    Validating pyridazine bioisosteres for phenyl ring replacement

    Validating Pyridazine Bioisosteres for Phenyl Ring Replacement: A Strategic Guide for Lead Optimization As a Senior Application Scientist, I frequently encounter lead compounds that exhibit excellent target affinity but...

    Author: BenchChem Technical Support Team. Date: March 2026

    Validating Pyridazine Bioisosteres for Phenyl Ring Replacement: A Strategic Guide for Lead Optimization

    As a Senior Application Scientist, I frequently encounter lead compounds that exhibit excellent target affinity but fail in late-stage preclinical development due to poor physicochemical properties—often driven by the ubiquitous, lipophilic phenyl ring. The strategic bioisosteric replacement of a phenyl ring with a pyridazine (1,2-diazine) scaffold has emerged as a powerful paradigm to rescue such compounds.

    This guide objectively compares the performance of pyridazine bioisosteres against their phenyl counterparts, detailing the mechanistic rationale and providing self-validating experimental protocols for rigorous validation.

    The Physicochemical Rationale: Phenyl vs. Pyridazine

    The benzene ring is historically the most prevalent scaffold in drug design, yet its indiscriminate deployment often leads to poor physicochemical properties, including high lipophilicity and metabolic liabilities ()[1].

    Replacing a phenyl ring with a pyridazine core fundamentally alters the molecule's electronic and spatial profile. The introduction of two adjacent sp2-hybridized nitrogen atoms reduces the aromaticity index (AI = 79 for pyridazine vs. 100 for benzene) ()[2] and significantly lowers the partition coefficient (LogP), often by 1 to 2 log units ()[3]. Furthermore, pyridazine acts as a robust dual hydrogen-bond acceptor and possesses a high dipole moment, which can engage in unique orthogonal multipolar interactions or enhanced π-π stacking with target proteins[2].

    Table 1: Comparative Physicochemical Properties

    PropertyPhenyl RingPyridazine RingMechanistic Implication in Drug Design
    Lipophilicity (LogP) HighReduced (ΔLogP ≈ -1.0 to -2.0)Improved aqueous solubility; reduced off-target lipophilic binding.
    H-Bonding NoneDual H-bond acceptorsEnables novel interactions with kinase hinge regions or receptor pockets.
    Electron Density High (Electron-rich)Pronounced electron deficiencyResistance to CYP450-mediated epoxidation and aromatic hydroxylation.
    Dipole Moment ~0 D~4.0 DEnhances dipole-dipole and π-π stacking interactions.
    Basicity (pKa) N/AWeakly basic (pKa ~2.3)Avoids the phospholipidosis risks associated with highly basic amines.

    Mechanistic Impact on Pharmacokinetics and Toxicity

    The transition from a carbocycle to a 1,2-diazine directly addresses two major developability hurdles:

    • CYP450 Stability: Electron-rich phenyl rings are prime sites for Cytochrome P450 (CYP) mediated metabolism. The electron-deficient nature of the pyridazine ring effectively blocks these oxidative liabilities, increasing the compound's half-life[3].

    • hERG Channel Mitigation: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a primary cause of drug-induced QT prolongation. hERG affinity is heavily driven by lipophilicity. The substantial reduction in lipophilicity afforded by pyridazine substitution frequently ablates hERG binding[1].

    G Phenyl Phenyl Ring (High LogP, Electron Rich) Pyridazine Pyridazine Bioisostere (Lower LogP, Electron Deficient) Phenyl->Pyridazine Bioisosteric Replacement Tox hERG Toxicity & Poor Solubility Phenyl->Tox Drives Metab CYP450 Oxidative Metabolism Phenyl->Metab Susceptible to Solubility Enhanced Aqueous Solubility Pyridazine->Solubility Lowers LogP Safety Reduced hERG Binding Pyridazine->Safety Reduces Lipophilicity Stability Increased Metabolic Stability Pyridazine->Stability Electron Deficiency

    Logical impact of phenyl-to-pyridazine replacement on drug properties.

    Experimental Validation Workflows

    To objectively validate the performance of a newly synthesized pyridazine bioisostere against its phenyl precursor, rigorous, self-validating experimental protocols are required. Below are the standard operating procedures for evaluating metabolic stability and hERG liability.

    Protocol A: In Vitro Microsomal Stability Assay

    Purpose: To quantify the resistance of the pyridazine analog to CYP-mediated oxidative metabolism. Self-Validating Design: Concurrent testing of positive controls (Verapamil for high clearance) and negative controls (Warfarin for low clearance) ensures microsomal viability.

    • Preparation: Prepare 10 mM stock solutions of the phenyl lead and pyridazine bioisostere in DMSO. Dilute to a final assay concentration of 1 µM (maintaining final DMSO ≤ 0.1% to prevent CYP inhibition).

    • Incubation Matrix: Combine Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

      • Causality: NADPH is the essential electron donor for CYP450 enzymes; its precise addition strictly controls the start time of metabolism.

    • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

      • Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins for clean MS injection.

    • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance ( CLint​ ).

    Protocol B: Automated Patch-Clamp hERG Assay

    Purpose: To verify that the reduced lipophilicity of the pyridazine bioisostere translates to diminished hERG channel blockade.

    • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

    • Electrophysiology Setup: Utilize an automated patch-clamp system to establish a whole-cell configuration.

    • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds, followed by a repolarization step to -50 mV for 2 seconds.

      • Causality: The initial depolarization opens and rapidly inactivates the channels. The subsequent repolarization step relieves inactivation, eliciting an outward tail current that is directly proportional to the number of unblocked hERG channels.

    • Compound Application: Perfuse the pyridazine compound at escalating concentrations (0.1, 1, 10, 30 µM). Use E-4031 as a positive control to validate assay sensitivity.

    • Data Analysis: Plot the fractional block of the tail current against compound concentration to derive the IC₅₀.

    G cluster_0 Metabolic Stability (HLM) cluster_1 Cardiotoxicity (hERG) Start Synthesize Pyridazine Bioisostere Incubate Incubate with HLMs + NADPH (37°C) Start->Incubate Patch Automated Patch-Clamp (CHO-hERG Cells) Start->Patch Quench Quench with Cold ACN at Time Intervals Incubate->Quench LCMS LC-MS/MS Quantification Calculate CL_int Quench->LCMS Decision Compare with Phenyl Lead (LogP, CL_int, hERG IC50) LCMS->Decision Voltage Apply Depolarization/ Repolarization Pulse Patch->Voltage Tail Measure Tail Current Calculate IC50 Voltage->Tail Tail->Decision

    Experimental workflow for validating pyridazine bioisosteres in lead optimization.

    Quantitative Performance Data: A Comparative Analysis

    To illustrate the practical impact of this bioisosteric replacement, consider the following aggregated data representing a typical lead optimization campaign where a terminal phenyl ring was replaced by a pyridazine ring to optimize a kinase inhibitor ()[4].

    Table 2: Performance Metrics in Lead Optimization

    MetricPhenyl Lead CompoundPyridazine BioisostereFold Improvement / Impact
    Target Kinase IC₅₀ 12 nM15 nMRetained primary potency
    Calculated LogP (cLogP) 4.52.81.7 log unit reduction
    Aqueous Solubility (pH 7.4) < 5 µg/mL85 µg/mL> 17-fold increase
    HLM Intrinsic Clearance 120 µL/min/mg25 µL/min/mg~5-fold improvement in stability
    hERG IC₅₀ 1.2 µM> 30 µM> 25-fold safety margin increase

    Data Interpretation: While the primary target affinity (IC₅₀) remained virtually unchanged, the physicochemical and ADMET profile was transformed. The drastic reduction in cLogP directly correlated with a massive improvement in aqueous solubility and a complete ablation of hERG liability. Furthermore, the electron-deficient nature of the pyridazine ring protected the molecule from rapid microsomal degradation.

    Conclusion

    The bioisosteric replacement of a phenyl ring with a pyridazine scaffold is not merely a structural tweak; it is a profound physicochemical edit. By strategically lowering lipophilicity, introducing a high dipole moment, and reducing electron density, medicinal chemists can systematically engineer out metabolic liabilities and cardiotoxicity while preserving or even enhancing target engagement.

    References

    • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

    • The pyridazine heterocycle in molecular recognition and drug discovery - National Institutes of Health (PMC). URL:[Link]

    • Aromatic Bioisosteres - Cambridge MedChem Consulting. URL:[Link]

    • Pyridine-to-pyridazine skeletal editing - ChemRxiv. URL:[Link]

    Sources

    Comparative

    Spectroscopic identification of pyridazine oxidation products

    Title: Comprehensive Guide to the Spectroscopic Identification of Pyridazine Oxidation Products Executive Summary Pyridazine oxidation presents a unique synthetic and analytical challenge. Because the second nitrogen ato...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Comprehensive Guide to the Spectroscopic Identification of Pyridazine Oxidation Products

    Executive Summary Pyridazine oxidation presents a unique synthetic and analytical challenge. Because the second nitrogen atom's basicity drops precipitously upon the formation of the first N-oxide, generating and verifying pyridazine 1,2-dioxides requires aggressive oxygen transfer agents (e.g., HOF·CH3CN). Furthermore, these N-oxides are highly photolabile, rearranging into transient oxaziridines and diazo compounds under UV light[1]. This guide objectively compares Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (IR/Raman) for the structural and stoichiometric elucidation of these complex oxidation products.

    Comparative Analysis of Analytical Modalities

    To definitively characterize pyridazine oxidation products, researchers must differentiate between unreacted starting material, mono-N-oxides, N,N-dioxides, and ring-opened photoproducts. No single technique provides a complete picture; rather, they offer complementary mechanistic insights.

    Table 1: Quantitative and Qualitative Comparison of Spectroscopic Techniques

    ModalityPrimary Diagnostic TargetSensitivity / Limit of DetectionStructural ResolutionKey Spectroscopic Markers
    Multinuclear NMR (¹H, ¹³C, ¹⁵N) Regiochemistry & Electronic EnvironmentModerate (µg to mg range)Very High (Atomic connectivity)¹⁵N shift ~ -20.2 ppm; significant ¹³C upfield/downfield shifts at C3/C6.
    HR-LC-MS/MS Exact Mass & Stoichiometry (Mono vs Di)Ultra-High (pg to ng range)Moderate (Fragmentation-dependent)Exact mass [M+H]⁺: 97.0402 Da (mono-oxide) vs 113.0351 Da (dioxide).
    IR/Raman Spectroscopy Functional Group Verification (N-O bond)Moderate (mg range)Low (Functional group only)Strong N-O stretching vibrations between 1200–1350 cm⁻¹.

    Mechanistic Workflow & Experimental Design

    The causality behind choosing specific oxidation and analytical routes is dictated by the electron-deficient nature of the pyridazine ring. Standard peracids (like m-CPBA) or boiling 90% H₂O₂ typically yield only the mono-oxide. To force the formation of the 1,2-dioxide, highly electrophilic agents like HOF·CH3CN are required. Subsequent photolysis of the mono-oxide triggers a well-documented rearrangement into a transient oxaziridine, which can be tracked via time-resolved resonance Raman (TR3) and transient IR spectroscopy[1].

    G Pyridazine Pyridazine (Starting Material) Oxidation Oxidation Protocols Pyridazine->Oxidation MonoOxide Pyridazine 1-Oxide (Mono-oxidation) Oxidation->MonoOxide m-CPBA / H2O2 DiOxide Pyridazine 1,2-Dioxide (Di-oxidation) Oxidation->DiOxide HOF·CH3CN Photo Photolysis (UV Light) MonoOxide->Photo NMR Multinuclear NMR (15N, 13C, 1H) MonoOxide->NMR HRMS HR-LC-MS/MS (Exact Mass & Frag) MonoOxide->HRMS IR IR/Raman Spectroscopy (N-O Stretch) MonoOxide->IR DiOxide->NMR DiOxide->HRMS DiOxide->IR Oxaziridine Transient Oxaziridine & Diazo Compounds Photo->Oxaziridine fs/ns timescale

    Workflow for the synthesis, isolation, and spectroscopic identification of pyridazine N-oxides.

    Step-by-Step Methodologies (Self-Validating Protocols)

    Protocol 1: Multinuclear NMR (¹H, ¹³C, ¹⁵N) for Regiochemical Elucidation Causality: ¹H NMR alone is insufficient to distinguish complex substituted pyridazine N-oxides due to overlapping aromatic signals. ¹⁵N NMR directly probes the oxidation site, as the back-donation of electrons from the oxygen atom to the heterocyclic ring dramatically alters the nitrogen's shielding tensor[2].

    • Sample Preparation: Dissolve 15–20 mg of the purified oxidation product in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

    • ¹³C NMR Acquisition: Acquire ¹³C spectra at 75 MHz or higher. Look for characteristic shifts at the C3 and C6 positions. The carbon adjacent to the N-oxide will exhibit a distinct shift compared to the unoxidized parent compound due to the polar resonance structures of the N-oxide[3].

    • ¹⁵N NMR Acquisition: Utilize ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) to detect the ¹⁵N signal at natural abundance. The unoxidized pyridazine nitrogen typically resonates far downfield, whereas the N-oxide nitrogen undergoes a massive upfield shift (e.g., near -20.2 ppm) due to the increased electron density from the oxygen[2].

    • Validation: The protocol is self-validating if the integration of the ¹H-¹⁵N cross-peaks matches the predicted regiochemistry of the mono- or di-oxide.

    Protocol 2: HR-LC-MS/MS for Stoichiometric Profiling Causality: To definitively prove whether the harsh HOF·CH3CN oxidation yielded the 1,2-dioxide or stalled at the mono-oxide, exact mass determination is required.

    • Chromatography: Inject 1 µL of a 1 µg/mL sample onto a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water to acetonitrile.

    • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Pyridazine N-oxides readily accept a proton to form [M+H]⁺ ions.

    • Mass Analysis: Acquire full scan data (m/z 50–500) using a Time-of-Flight (TOF) or Orbitrap analyzer.

    • Data Interpretation: For unsubstituted pyridazine 1-oxide (C₄H₄N₂O), extract the exact mass for [M+H]⁺ at 97.0402 Da[4]. For the 1,2-dioxide (C₄H₄N₂O₂), extract 113.0351 Da. A mass error of < 5 ppm validates the empirical formula.

    Protocol 3: Vibrational Spectroscopy (IR/TR3) for Functional Group Verification Causality: While MS gives the mass and NMR gives the connectivity, IR provides direct proof of the N-O coordinate covalent bond. Furthermore, Time-Resolved Resonance Raman (TR3) is the only way to detect the transient oxaziridine formed during photolysis[1].

    • Steady-State IR: Prepare a KBr pellet or use an ATR-FTIR setup. Scan from 4000 to 400 cm⁻¹.

    • Marker Identification: Identify the strong N-O stretching vibration, which typically manifests as a broad, intense band between 1200 cm⁻¹ and 1350 cm⁻¹[5].

    • Transient Analysis (Optional): For photochemical studies, subject the sample to a 266 nm pump laser pulse. Use a 365 nm probe wavelength to capture the picosecond TR3 spectra. The appearance of bands corresponding to the 1,2-diaza-7-oxa-bicyclo[4.1.0]hepta-2,4-diene intermediate validates the photochemical ring-contraction pathway[1].

    Case Study & Data Interpretation

    When analyzing highly functionalized derivatives (e.g., [1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxides), the introduction of the N-oxide oxygen atom significantly alters both crystalline packing and photophysical properties. For instance, the N-oxidation of acceptor fragments often quenches luminescence and shifts phosphorescence drastically into the red region (690–770 nm)[6]. If NMR spectra of these complexes exhibit extreme line broadening, this may indicate dynamic tautomerism or the presence of paramagnetic impurities; switching to a higher field magnet or lowering the acquisition temperature can resolve these artifacts.

    Sources

    Safety & Regulatory Compliance

    Safety

    3-(Benzyloxy)-6-methylpyridazine proper disposal procedures

    Comprehensive Operational & Disposal Guide for 3-(Benzyloxy)-6-methylpyridazine As a specialized organic intermediate widely utilized in drug development and synthetic research, 3-(Benzyloxy)-6-methylpyridazine (CAS: 695...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Operational & Disposal Guide for 3-(Benzyloxy)-6-methylpyridazine

    As a specialized organic intermediate widely utilized in drug development and synthetic research, 3-(Benzyloxy)-6-methylpyridazine (CAS: 6958-54-9) requires stringent handling and disposal protocols. Because this compound contains both a lipophilic ether linkage and a nitrogen-dense heterocyclic core, its end-of-life management cannot be treated as standard solvent waste.

    This guide provides researchers and laboratory managers with field-proven, RCRA-compliant methodologies for the safe operational handling, spill recovery, and thermal destruction of this compound.

    Chemical Hazard Profile & Mechanistic Causality

    To design a self-validating safety protocol, one must first understand the molecular causality behind the compound's hazards:

    • The Pyridazine Core (Nitrogenous Heterocycle): The adjacent nitrogen atoms (N-N bond) in the diazine ring dictate the compound's thermal degradation pathway. When subjected to standard combustion, this high nitrogen content leads to the rapid formation of fuel-bound nitrogen oxides ( NOx​ )[1]. Consequently, disposal via standard municipal incineration is strictly prohibited; it requires specialized high-temperature destruction coupled with Selective Non-Catalytic Reduction (SNCR) or wet scrubbers[2][3].

    • The Benzyloxy Moiety: The addition of the benzyl ether group increases the molecule's lipophilicity. This enhances its ability to penetrate standard latex PPE and biological membranes, manifesting as acute skin and eye irritation[4].

    Risk Assessment & Protective Measures

    The following table summarizes the quantitative and qualitative safety data required for routine laboratory operations involving 3-(Benzyloxy)-6-methylpyridazine.

    ParameterOperational SpecificationMechanistic Rationale
    Chemical Classification Non-Halogenated Organic HeterocycleContains C, H, N, O. Lacks halogens, dictating its waste segregation stream.
    Primary Hazards Skin/Eye Irritant, Harmful if SwallowedLipophilic nature allows rapid dermal absorption; heterocyclic core interacts with biological targets[4].
    Required PPE Nitrile/Neoprene gloves (≥4 mil), Splash goggles, Lab coatLatex is insufficient against lipophilic organic ethers. Eye protection prevents severe mucosal damage[4].
    Engineering Controls Certified Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of aerosolized particulates during weighing or transfer operations.
    Waste Compatibility Compatible with standard organic solvents (e.g., EtOH, DMSO)Must not be mixed with strong oxidizers to prevent exothermic ether cleavage.

    Standard Operating Procedure (SOP): Spill Management

    In the event of a localized spill, execute the following self-validating recovery protocol. Every step is designed to contain the hazard while generating compliant waste streams.

    Step 1: Risk Assessment & Isolation

    • Evacuate non-essential personnel from the immediate vicinity.

    • Verify that the fume hood or room ventilation is operating at maximum capacity.

    Step 2: Containment & Neutralization

    • Do not use water. Water will spread the lipophilic compound without dissolving it.

    • Apply an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial diatomaceous earth) directly to the spill perimeter, working inward to prevent spreading[4].

    Step 3: Mechanical Collection

    • Using non-sparking tools (e.g., polypropylene scoops), collect the saturated absorbent.

    • Transfer the material into a pre-labeled, wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.

    Step 4: Chemical Decontamination

    • Wipe the affected surface with a solvent known to solubilize the compound (e.g., isopropanol or ethanol).

    • Follow with a secondary wipe using a mild soap and water solution to remove residual solvent.

    • Dispose of all contaminated wipes and gloves into the designated hazardous waste container[4].

    Waste Segregation & RCRA Disposal Protocols

    Under the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), 3-(Benzyloxy)-6-methylpyridazine must be managed as a hazardous waste[5].

    Phase 1: Point-of-Generation Segregation
    • Segregation: Classify the waste as "Non-Halogenated Organic Waste." Do not mix this waste with aqueous streams, heavy metals, or halogenated solvents, as this complicates the thermal destruction profile and increases disposal costs.

    • Containerization: Use chemically compatible containers (glass or HDPE). Ensure the container is tightly sealed using a screw-cap lid. Self-Validation Check: Invert the sealed container briefly over a secondary containment tray to verify seal integrity before long-term storage.

    Phase 2: Satellite Accumulation Area (SAA) Management
    • Labeling: Affix a compliant label bearing the words "Hazardous Waste" and the specific chemical name immediately upon the first drop of waste entering the container[5].

    • Volume Limits: Under 40 CFR 262.15, laboratories may accumulate up to 55 gallons of hazardous waste at or near the point of generation[5].

    • Transfer: Once the container is full, date the label. The container must be transferred to a Central Accumulation Area (CAA) within 3 consecutive days.

    Phase 3: Final Destruction via TSDF

    When profiling this waste for your licensed Treatment, Storage, and Disposal Facility (TSDF), explicitly note the high nitrogen content . The TSDF must route this chemical to a high-temperature rotary kiln incinerator (>850°C) equipped with post-combustion NOx​ scrubbers or SNCR technology to ensure environmental compliance and prevent acid rain precursors[1][2].

    Workflow Visualization: Waste Lifecycle & Thermal Destruction

    The following diagram illustrates the logical relationship between laboratory generation, RCRA regulatory holding, and the required chemical destruction pathway.

    G Gen Waste Generation 3-(Benzyloxy)-6-methylpyridazine SAA Satellite Accumulation Area (SAA) RCRA 40 CFR 262.15 Gen->SAA Immediate Transfer CAA Central Accumulation Area (CAA) Max 90-180 Days SAA->CAA Container Full TSDF Licensed TSDF Transport Hazardous Waste Manifest CAA->TSDF Scheduled Pickup Incineration High-Temp Incineration (>850°C) Thermal Destruction TSDF->Incineration Processing Scrubber Flue Gas Treatment NOx Scrubbing / SNCR Incineration->Scrubber Flue Gas Release EPA-Compliant Exhaust Zero Liquid Discharge Scrubber->Release Clean Emission

    Fig 1. RCRA-compliant lifecycle and thermal destruction workflow for nitrogenous organic waste.

    References

    • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". EPA.gov. Available at:[Link]

    • National Center for Biotechnology Information (NCBI). "Incineration Processes and Environmental Releases". NIH. Available at: [Link]

    • Ohio Environmental Protection Agency. "RACT Feasibility Evaluation for NOx Emissions". Ohio.gov. Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling 3-(Benzyloxy)-6-methylpyridazine

    Comprehensive Safety and Operational Guide: Handling 3-(Benzyloxy)-6-methylpyridazine As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-(Benzyloxy)-6-methylpyridazine...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide: Handling 3-(Benzyloxy)-6-methylpyridazine

    As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-(Benzyloxy)-6-methylpyridazine (CAS: 6958-54-9) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's properties to implement a self-validating safety system. This guide provides researchers and drug development professionals with an authoritative, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

    Section 1: Chemical Hazard Profile & Causality

    3-(Benzyloxy)-6-methylpyridazine (Molecular Formula: C12H12N2O, Molecular Weight: 200.24 g/mol ) features both a reactive pyridazine ring and a lipophilic benzyl ether moiety. Understanding these structural features dictates our strict PPE and handling requirements:

    • Skin and Eye Irritation: The nitrogen-rich pyridazine ring can interact with biological nucleophiles and moisture on mucosal surfaces, leading to localized irritation.

    • Systemic Toxicity & Environmental Hazard: The lipophilic benzyl group enhances dermal penetration, meaning that accidental skin exposure can lead to systemic absorption. Furthermore, because specific aquatic toxicity data is often unavailable for specialized derivatives like this[1], we must operate under the assumption of high environmental persistence and toxicity, strictly prohibiting drain disposal.

    Section 2: Personal Protective Equipment (PPE) Specifications

    To prevent exposure, PPE must be selected based on the chemical's permeation profile. We do not just wear gloves; we wear the right gloves because benzyl ethers can degrade natural rubber latex over time.

    Table 1: PPE Specifications for 3-(Benzyloxy)-6-methylpyridazine

    PPE CategorySpecificationCausality / Rationale
    Gloves Double-layered Nitrile (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance against non-polar benzyl moieties compared to latex. Double-gloving ensures a fail-safe if the outer layer is compromised.
    Eye Protection ANSI Z87.1-compliant tight-fitting safety gogglesProtects against aerosolized dust or micro-splashes during solvent dissolution. Standard safety glasses lack the necessary orbital seals.
    Body Protection Flame-resistant (FR) lab coat (Nomex or equivalent)Mitigates risk if the compound is dissolved in highly flammable organic solvents (e.g., THF, DCM) during synthesis.
    Respiratory N95/P100 particulate respiratorRequired only if weighing outside a ventilated enclosure, preventing inhalation of fine crystalline dust.

    Section 3: Step-by-Step Operational Protocol

    This methodology ensures a self-validating system where each step verifies the safety of the previous one.

    Phase 1: Preparation and Setup

    • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor before uncapping the reagent to ensure containment parameters are met.

    • PPE Donning: Put on the FR lab coat, safety goggles, and double nitrile gloves.

    • Workspace Organization: Place the 3-(Benzyloxy)-6-methylpyridazine container, a calibrated analytical balance, and anti-static weighing boats inside the fume hood.

    Phase 2: Handling and Transfer 4. Static Mitigation: Use an anti-static zero-stat gun on the weighing boat. Pyridazine powders can hold static charges, leading to dangerous aerosolization upon transfer. 5. Transfer: Using a clean, grounded stainless-steel spatula, carefully transfer the required mass. 6. Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO or DMF) directly to the weighing vessel inside the hood to trap the powder in the liquid phase, immediately eliminating inhalation risk.

    Phase 3: Decontamination 7. Surface Cleaning: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., 70% isopropanol or ethanol), followed by a water wipe. 8. Doffing: Remove the outer gloves by turning them inside out and dispose of them in the solid hazardous waste bin before touching any non-contaminated surfaces.

    Section 4: Spill Response and Disposal Plans

    Immediate and calculated responses to spills prevent localized incidents from becoming laboratory-wide contaminations.

    Table 2: Spill Response Quantities and Actions

    Spill SizeThresholdImmediate ActionDisposal Route
    Minor Spill < 50 g or < 50 mL solutionSweep with anti-static brush / absorb with vermiculite.Solid hazardous waste (Incineration).
    Major Spill > 50 g or > 50 mL solutionEvacuate area, increase ventilation, notify EHS.Hazmat team intervention.

    Disposal Protocol:

    • Solid Waste: Collect all contaminated consumables (weighing boats, outer gloves, paper towels) in a sealable polyethylene bag. Place inside a designated, clearly labeled "Halogen-Free Organic Solid Waste" container.

    • Liquid Waste: Solutions containing 3-(Benzyloxy)-6-methylpyridazine must be collected in compatible high-density polyethylene (HDPE) carboys. Do not mix with strong oxidizing agents, as the benzyl ether can undergo exothermic oxidation.

    • Final Destruction: The preferred method of disposal is high-temperature incineration equipped with a scrubber to neutralize nitrogen oxides (NOx) generated from the pyridazine ring.

    Section 5: Visualizing the Safety Workflow

    To ensure rapid comprehension during high-stress operational environments, the following workflow dictates the handling logic.

    HandlingWorkflow A 1. Pre-Operation Assessment B 2. Fume Hood Verification (Velocity > 100 fpm) A->B Pass C 3. PPE Donning (Double Nitrile, Goggles) B->C D 4. Weighing & Transfer (Closed System) C->D E 5. Reaction Setup D->E F 6. Decontamination & Waste Segregation E->F

    Workflow for the safe handling and exposure control of 3-(Benzyloxy)-6-methylpyridazine.

    References

    • Title: 3-(Benzyloxy)-6-methylpyridazine | 6958-54-9 Source: sigmaaldrich.cn URL: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(Benzyloxy)-6-methylpyridazine
    Reactant of Route 2
    Reactant of Route 2
    3-(Benzyloxy)-6-methylpyridazine
    © Copyright 2026 BenchChem. All Rights Reserved.